molecular formula C120H141MoN8O23PW B1143388 Pigment Violet 2 CAS No. 1326-04-1

Pigment Violet 2

Cat. No.: B1143388
CAS No.: 1326-04-1
M. Wt: 2374.2
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Description

Pigment Violet 2 is a high-performance synthetic organic pigment classified as a xanthene dye, providing researchers with a brilliant reddish-violet colorant of significant scientific interest . Its primary research value lies in its exceptional color strength and its specific utility as a shading agent for modifying the hue of green-shade phthalocyanine blue pigments, enabling precise color control in advanced formulation studies . This pigment is a key subject in the development and testing of next-generation coating and ink systems, demonstrating strong performance characteristics in both solvent-based and water-based packaging gravure and flexographic printing inks . Investigated extensively for paste inks and aqueous coating applications, this compound offers properties such as good dispersibility and transparency, making it a valuable candidate for research into enhancing the quality and functionality of industrial and artistic colorants . From a chemical perspective, its mechanism is defined by its structure as a xanthene derivative, specifically the lake of C.I. Basic Violet 10, formed with phosphomolybdic acid, which contributes to its stable color properties . Researchers utilize this compound to explore the relationship between molecular structure and performance attributes like lightfastness and solvent resistance in various polymeric and liquid systems . It is critical to note that handling procedures should account for its particulate nature, and it is strictly for professional research use in controlled laboratory settings.

Properties

CAS No.

1326-04-1

Molecular Formula

C120H141MoN8O23PW

Molecular Weight

2374.2

Origin of Product

United States

Foundational & Exploratory

Pigment Violet 2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Violet 2 (PV2), also known by its Colour Index name C.I. 45175:1, is a synthetic organic pigment belonging to the triarylcarbonium (xanthene) class. It is a bright, reddish-purple pigment valued for its high color strength and good fastness properties. While primarily utilized in industrial applications such as printing inks, paints, and plastics, its chemical structure and properties are of interest to researchers in various fields, including materials science and toxicology. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Identification

The core structure of this compound is a xanthene dye, specifically an ethyl ester of Rhodamine B. The vibrant color arises from the extensive delocalized positive charge across the triarylcarbonium system. In its commercial form as a pigment, this cationic dye is precipitated with a complex inorganic heteropolyacid, typically a phosphotungstomolybdic acid. This process, known as "laking," renders the dye insoluble, a key characteristic of a pigment.[1]

This dual nature leads to two common representations of its chemical formula:

  • Organic Cation: C₃₀H₃₆N₂O₃[2][]

  • Pigment Complex: C₁₂₀H₁₄₁MoN₈O₂₃PW[4][5]

The significant difference in molecular weight and formula reflects the inclusion of the large, complex counter-ion in the pigment form.

Key Identification Parameters:

ParameterValue
Chemical Name 3,6-Bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]xanthylium molybdatetungstatephosphate[]
CAS Number 1326-04-1[2]
Colour Index C.I. This compound (45175:1)[2]
Chemical Class Triarylcarbonium (Xanthene)[2]

Physicochemical and Fastness Properties

This compound exhibits a range of properties that make it suitable for various applications. The following tables summarize the key quantitative data available for this pigment.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight (Organic Cation) 472.62 g/mol []
Molecular Weight (Pigment Complex) 2374.2 g/mol [4]
Appearance Violet Powder[4]
Density 1.7 - 1.8 g/cm³[2][]
pH Value 5.0 - 8.0[2]
Oil Absorption 40 - 55 g/100g [6]

Table 2: Fastness and Resistance Properties

PropertyRating/Value
Light Fastness (BWS) 4 - 5
Heat Resistance 160 °C[2]
Water Resistance 4
Oil Resistance 3[2]
Acid Resistance 3 - 5[2][6]
Alkali Resistance 3 - 4[2][6]
Solvent Resistance Good[4]

(Note: Fastness properties are typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.)

Experimental Protocols

Synthesis of this compound

While detailed, proprietary industrial synthesis protocols are not publicly available, the general manufacturing process for this compound involves a two-step procedure. The first step is the synthesis of the dye cation, followed by its precipitation to form the insoluble pigment.

Step 1: Synthesis of the Triarylcarbonium Dye (Rhodamine B Ethyl Ester)

The synthesis of the organic cation of this compound is analogous to the esterification of Rhodamine B. A representative laboratory-scale procedure for a similar esterification is as follows:

  • Materials: Rhodamine B, absolute ethanol, acetyl chloride.

  • Procedure:

    • A mixture of Rhodamine B and absolute ethanol is stirred in a reaction vessel.

    • Acetyl chloride is added dropwise to the stirred mixture. This generates anhydrous hydrogen chloride in situ, which catalyzes the esterification.[7]

    • The reaction mixture is heated (e.g., to 50-60 °C) under an inert atmosphere (e.g., argon) for several hours to days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

    • Upon completion, the solvent is removed under reduced pressure to yield the crude Rhodamine B ethyl ester.[7]

Step 2: Precipitation of the Pigment

The crude dye is then "laked" or precipitated using a heteropolyacid.

  • Materials: Crude Rhodamine B ethyl ester, phosphotungstomolybdic acid solution, water.

  • Procedure:

    • The crude dye is dissolved in water.

    • A solution of phosphotungstomolybdic acid is added to the dye solution with stirring.

    • The insoluble this compound precipitates out of the solution.

    • The precipitate is then filtered, washed thoroughly with water to remove any unreacted starting materials and excess acid, and dried.

    • The dried pigment may undergo further processing, such as grinding or milling, to achieve the desired particle size and dispersibility.

Analytical Characterization

The characterization of triarylcarbonium pigments like this compound often employs advanced analytical techniques.

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This is a powerful technique for the identification of synthetic organic pigments in complex matrices like paints. The pigment is thermally decomposed (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. The fragmentation pattern provides a chemical fingerprint for the original pigment.[8][9][10]

  • Secondary Ion Mass Spectrometry with MeV Primary Ions (MeV SIMS): This high-sensitivity surface analytical technique can identify organic colorants with minimal fragmentation. It is particularly useful for distinguishing between pigments, lakes, and toners by detecting the molecular ions of the organic component and characteristic ions from the inorganic precipitating agents (e.g., WO₃⁻ and MoO₃⁻ from the heteropolyacid).[11][12]

Toxicological Profile

This compound is generally considered to have low acute toxicity. However, as with many fine powders, it can cause mechanical irritation to the eyes and respiratory tract upon contact or inhalation.[4]

  • Acute Toxicity: Oral toxicity tests have not shown significant acute toxicity.[13]

  • Skin and Eye Irritation: May cause mild irritation. The safety data sheet for this compound recommends wearing protective gloves and eye protection during handling.[5]

  • Genotoxicity and Carcinogenicity: Studies on related colorants have not shown genotoxic or carcinogenic effects in bacterial assays or skin application studies in mice.[13]

It is important to consult the specific Safety Data Sheet (SDS) for detailed handling and safety information.

Biological Interactions and Signaling Pathways

There is currently no scientific literature available that describes specific signaling pathways or biological interaction mechanisms for this compound. Its primary use as an insoluble industrial pigment, coupled with its low toxicity profile, suggests that it is not designed for and is unlikely to have significant specific biological activity. The focus of safety studies has been on its potential for irritation and any long-term effects from occupational exposure, rather than on specific molecular interactions within biological systems.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

PigmentViolet2_Workflow Synthesis and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Analysis RhodamineB Rhodamine B Esterification Esterification (catalyzed by HCl in situ) RhodamineB->Esterification Ethanol Ethanol Ethanol->Esterification CrudeDye Crude Rhodamine B Ethyl Ester Esterification->CrudeDye Precipitation Precipitation (Laking) CrudeDye->Precipitation Heteropolyacid Phosphotungstomolybdic Acid Heteropolyacid->Precipitation PigmentSlurry This compound Slurry Precipitation->PigmentSlurry FiltrationWashing Filtration & Washing PigmentSlurry->FiltrationWashing DryingMilling Drying & Milling FiltrationWashing->DryingMilling FinalPigment Final this compound Powder DryingMilling->FinalPigment Characterization Characterization FinalPigment->Characterization PyGCMS Py-GC/MS MeVSIMS MeV SIMS Characterization->PyGCMS Characterization->MeVSIMS

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a commercially important colorant with a well-defined chemical structure based on a triarylcarbonium dye laked with a heteropolyacid. Its physicochemical properties, particularly its high color strength and good resistance, make it suitable for a range of industrial applications. While detailed biological interaction studies are lacking, its toxicological profile indicates low acute toxicity. The synthesis and analytical characterization of this pigment involve standard organic chemistry procedures and advanced analytical techniques, respectively. This guide provides a foundational understanding of this compound for professionals in research and development.

References

Spectroscopic Analysis of Pigment Violet 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of Pigment Violet 2 (C.I. 45175:1). It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this organic pigment. This document details the fundamental chemical properties of this compound, a member of the xanthene dye family, and explores its spectroscopic signatures across various analytical techniques, including UV-Visible, Fourier-Transform Infrared (FTIR), and Raman spectroscopy. Due to the limited availability of direct and comprehensive spectroscopic data for this compound in public literature, this guide also incorporates data from its core chromophore, Rhodamine B, to provide a more complete analytical profile. Detailed experimental protocols for these techniques are provided, and key data are summarized in tabular form for ease of comparison. Additionally, this guide utilizes visualizations to illustrate the molecular structure and a general workflow for pigment analysis.

Introduction to this compound

This compound (PV2) is a synthetic organic pigment belonging to the triarylmethane class, specifically a xanthene dye. Its Colour Index designation is C.I. 45175:1, and its CAS number is 1326-04-1. Structurally, it is a salt of a rhodamine dye, often precipitated with phosphotungstomolybdic acid.[1][2] PV2 is known for its brilliant reddish-violet hue and is utilized in various applications, including printing inks and coatings.[3][4] The core structure responsible for its color is the rhodamine cation, a highly conjugated system that strongly absorbs visible light.

Molecular Structure and Properties

The fundamental chromophore of this compound is based on the xanthene skeleton. The extended π-system across the fused rings and the presence of auxochromic groups (diethylamino groups) are responsible for its intense color.

Figure 1: Molecular Structure of the Rhodamine B Cation.

Spectroscopic Analysis

The spectroscopic analysis of this compound is crucial for its identification, quality control, and the study of its stability and degradation. The following sections detail the expected spectroscopic behavior and provide generalized experimental protocols.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the pigment's chromophore and is directly related to its perceived color. For xanthene dyes like Rhodamine B, the absorption spectrum in the visible range is characterized by a strong, broad absorption band.

Experimental Protocol: UV-Visible Spectroscopy

A solution or a dispersion of this compound is prepared in a suitable solvent (e.g., ethanol or chloroform). The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 300 to 800 nm. A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) is a key characteristic.

Spectroscopic TechniqueParameterTypical Value (for Rhodamine B)Reference
UV-Visible Spectroscopyλmax~556 nm[5]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the pigment's molecular structure. The spectrum provides a unique fingerprint based on the vibrational modes of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A small amount of the powdered this compound is placed on the diamond crystal of an ATR accessory. The spectrum is recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹). An air background spectrum is collected prior to sample analysis. Multiple scans are averaged to improve the signal-to-noise ratio.[6]

Spectroscopic TechniqueKey Vibrational Bands (cm⁻¹)AssignmentReference
FTIR Spectroscopy~3400N-H stretching (if secondary amine)General
~2970, ~2870C-H stretching (alkyl groups)General
~1645C=C stretching (aromatic rings)General
~1590C=O stretching (lactone form)General
~1340, ~1180C-N stretching (aromatic amine)General
~1130C-O-C stretching (xanthene core)General
Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, with strong signals often observed for non-polar bonds and symmetric vibrations. It is particularly useful for identifying the core skeletal structures of pigments.

Experimental Protocol: Micro-Raman Spectroscopy

A small amount of the pigment is placed on a microscope slide and brought into focus under the objective of a Raman microscope. The spectrum is acquired using a specific laser excitation wavelength (e.g., 532 nm or 785 nm). The laser power and acquisition time are optimized to obtain a good quality spectrum while avoiding sample degradation.[4][7]

Spectroscopic TechniqueKey Raman Shifts (cm⁻¹)AssignmentReference
Raman Spectroscopy~1650Aromatic C=C stretching[8]
~1530Aromatic C=C stretching[8]
~1360Aromatic C-H in-plane bending[8]
~1280C-O-C stretching (xanthene)[8]
~620Ring deformation modes[8]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the pigment's core organic cation. This is invaluable for confirming the molecular structure and identifying related substances or degradation products.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the pigment is introduced into the ESI source of a mass spectrometer. The positive ion mode is typically used to detect the cationic rhodamine species. For fragmentation studies (MS/MS), the parent ion is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[9][10]

Spectroscopic TechniqueKey m/z ValuesAssignmentReference
Mass Spectrometry (ESI-MS)443.23[M]+ of Rhodamine B cation[9][10]
415.20Loss of C₂H₄[9][10]
399.17Loss of CO₂[9][10]
371.17Loss of C₂H₄ from m/z 399[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within the molecule. For complex molecules like this compound, NMR can be challenging due to solubility issues and potential for aggregation. However, studies on related xanthene dyes provide insight into the expected chemical shifts.[11][12]

Experimental Protocol: ¹H NMR Spectroscopy

The pigment is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the proton environments in the structure.

Spectroscopic TechniqueProton TypeTypical Chemical Shift (ppm)Reference
¹H NMR SpectroscopyAromatic protons6.0 - 8.0[11][12]
Methylene protons (-CH₂-)~3.4[12]
Methyl protons (-CH₃)~1.2[12]

Experimental and Analytical Workflow

The characterization of this compound typically follows a multi-technique approach to build a comprehensive analytical profile.

Sample This compound Sample Prep Sample Preparation (Dissolution/Dispersion/Direct) Sample->Prep UVVis UV-Vis Spectroscopy Prep->UVVis FTIR FTIR Spectroscopy Prep->FTIR Raman Raman Spectroscopy Prep->Raman MS Mass Spectrometry Prep->MS NMR NMR Spectroscopy Prep->NMR Data Data Integration and Structural Confirmation UVVis->Data FTIR->Data Raman->Data MS->Data NMR->Data

Figure 2: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound relies on a combination of techniques to fully characterize its structure and properties. While direct, comprehensive data for this specific pigment is not always readily available, a thorough understanding can be achieved by leveraging data from its core rhodamine structure. UV-Vis spectroscopy confirms its color properties, FTIR and Raman spectroscopy provide detailed information on its functional groups and molecular framework, and mass spectrometry confirms its molecular weight and fragmentation. NMR can further elucidate the detailed molecular structure, though it may be limited by solubility. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

Pigment Violet 2 (CAS 1326-04-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Violet 2, identified by CAS number 1326-04-1, is a synthetic organic pigment belonging to the xanthene chemical class. Specifically, it is a rhodamine lake pigment, which accounts for its brilliant reddish-violet hue and strong colorant properties.[1][2] While primarily utilized in industrial applications such as printing inks and coatings, a thorough understanding of its physicochemical properties, synthesis, and toxicological profile is essential for any scientific professional who may encounter this compound. This guide provides an in-depth technical overview of this compound, with a focus on quantitative data, experimental methodologies, and safety considerations.

Physicochemical Properties

This compound is a violet powder with a reddish shade.[2] Its core chemical structure is based on the xanthene framework. The pigment's properties are summarized in the tables below. Note that there has been some discrepancy in the reported molecular formula and weight in various sources; the values presented here are the most consistently reported and chemically plausible.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1326-04-1[1]
EINECS Number 215-414-9[2]
C.I. Number 45175:1[1]
Chemical Family Xanthene[1]
Appearance Violet powder[2]
Molecular Formula C₃₀H₃₆N₂O₃
Molecular Weight 472.62 g/mol
Density 1.6 - 1.8 g/cm³[2]
pH Value 7.0 - 8.0[2]
Oil Absorption 45-55 g/100g [2]
Heat Resistance 160 °C[2]

Table 2: Fastness Properties of this compound

PropertyRating (1-5 scale, 5=excellent)Reference
Light Fastness 4[2]
Water Resistance 3[2]
Acid Resistance 3[2]
Alkali Resistance 3[2]
Alcohol Resistance 3[2]
Ester Resistance 3[2]
Benzene Resistance 3[2]
Ketone Resistance 3[2]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that involves the creation of a soluble dye followed by its precipitation as an insoluble lake pigment.

General Synthesis Workflow

The manufacturing process can be summarized in the following logical steps:

A Esterification of C.I. Basic Violet 10 B Dissolution of Rhodamine Dye A->B D Laking Reaction (Precipitation) B->D C Preparation of Precipitating Agent (e.g., Phosphomolybdic Acid) C->D E Filtration and Washing D->E F Drying and Milling E->F G Final this compound Powder F->G

General synthesis workflow for this compound.
Experimental Protocol: Representative Synthesis

The following is a generalized protocol for the synthesis of a rhodamine lake pigment like this compound. Note: This is a representative procedure and may require optimization.

  • Esterification of the Dye Base: The synthesis typically starts with a rhodamine dye base, such as C.I. Basic Violet 10. This dye is esterified, for example, by reacting it with an alcohol in the presence of an acid catalyst under elevated temperatures.

  • Preparation of the Laking Agent: A solution of a complex inorganic acid, such as phosphomolybdic acid or phosphotungstomolybdic acid, is prepared in water.

  • Precipitation (Laking): The aqueous solution of the esterified rhodamine dye is treated with the laking agent solution under controlled pH and temperature. This causes the precipitation of the insoluble this compound.

  • Isolation and Purification: The precipitated pigment is isolated by filtration. It is then thoroughly washed with deionized water to remove any unreacted starting materials, soluble salts, and other impurities.

  • Drying and Milling: The washed pigment is dried in an oven at a controlled temperature to remove residual moisture. The dried pigment cake is then milled to achieve the desired particle size and distribution.

Analytical Characterization

A variety of analytical techniques can be employed to characterize this compound and ensure its quality.

Analytical Workflow

A typical analytical workflow for the characterization of this compound is as follows:

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis A Dispersion in Solvent (for HPLC, UV-Vis) C High-Performance Liquid Chromatography (HPLC) A->C D UV-Visible Spectroscopy (UV-Vis) A->D B Preparation of KBr pellet or direct analysis (for FTIR) E Fourier-Transform Infrared Spectroscopy (FTIR) B->E F Impurity Profiling C->F G Spectral Identification D->G H Functional Group Analysis E->H

Analytical workflow for this compound characterization.
Experimental Protocols: Representative Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the main pigment component and any organic impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis or diode array detector.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitoring at the wavelength of maximum absorbance for this compound.

  • Sample Preparation: The pigment is dissolved in a suitable solvent, such as methanol or dimethylformamide, and filtered through a 0.45 µm syringe filter before injection.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the pigment and confirm its chemical identity.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The powdered pigment can be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.

  • Analysis: The resulting spectrum is compared with a reference spectrum of this compound. Characteristic peaks corresponding to the functional groups of the xanthene structure and any other components can be identified.

Toxicological and Safety Information

This compound is generally considered to have low acute toxicity. However, as with any fine powder, it can pose a respiratory hazard if inhaled. The primary route of occupational exposure is through the inhalation of dust.

Table 3: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H319: Causes serious eye irritation.
H413: May cause long lasting harmful effects to aquatic life.
Precautionary Statements P264: Wash hands thoroughly after handling.
P273: Avoid release to the environment.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.
P501: Dispose of contents/container in accordance with local regulations.

In Vitro and In Vivo Data:

Biological Signaling Pathways and Drug Development Relevance

Currently, there is no scientific evidence to suggest that this compound has any specific interactions with biological signaling pathways or any direct relevance to drug development. Its primary function is as a colorant, and it is not designed or investigated for therapeutic purposes. Professionals in drug development should be aware that this compound is an industrial chemical, and its biological effects are largely uncharacterized beyond basic toxicological screening.

Applications

The primary applications of this compound are in the coloration of various materials, including:

  • Printing Inks: It is recommended for use in water-based and solvent-based inks, as well as offset inks.[2]

  • Paints and Coatings: Used to impart a vibrant violet color.

  • Plastics: For coloring various types of plastics.

  • Textile Printing: Utilized in pigment printing pastes.

Conclusion

This compound (CAS 1326-04-1) is a commercially important violet pigment with well-defined physicochemical properties for its industrial applications. While its synthesis is based on established principles of dye and pigment chemistry, detailed, publicly available experimental protocols are limited. From a toxicological perspective, it is considered to have low acute toxicity, with the main hazard being dust inhalation. For researchers, scientists, and drug development professionals, it is crucial to recognize that this compound is an industrial colorant with no known engagement in biological signaling pathways or current relevance to pharmaceutical development. The information provided in this guide serves as a comprehensive technical resource for understanding the core properties and safety considerations of this compound.

References

Navigating the Solubility Landscape of Pigment Violet 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration for researchers, scientists, and drug development professionals into the solubility characteristics of Pigment Violet 2 (C.I. 58055), a vibrant colorant with complex solvent interactions.

Introduction

This compound, identified by the Colour Index number 58055, is an anthraquinone-based pigment prized for its distinct violet hue. Its application spans various industries, from inks and coatings to plastics and textiles. For researchers and formulation scientists, a comprehensive understanding of its solubility in organic solvents is paramount for optimizing dispersion, ensuring stability, and predicting performance in diverse formulations. However, a thorough review of publicly available data reveals a notable scarcity of precise quantitative solubility values for this compound. Much of the available information is qualitative, sometimes presenting apparent contradictions based on the specific form of the pigment or the context of its application. This guide synthesizes the available qualitative data and, more critically, provides a detailed experimental protocol for the quantitative determination of this compound solubility, empowering researchers to generate the precise data required for their specific applications.

Qualitative Solubility Profile of this compound and Related Compounds

The following table summarizes the qualitative solubility of this compound and compounds referred to as "Alizarin Violet" in various organic solvents, as collated from available literature. It is important to note that "Alizarin Violet" may not always be an exact synonym for this compound, contributing to the variability in reported solubilities.

SolventChemical ClassQualitative Solubility of this compound (C.I. 58055)Qualitative Solubility of "Alizarin Violet"
WaterProticInsoluble[1]Insoluble
EthanolProticSoluble (with red fluorescence)Soluble (10 mM)
AcetoneAprotic-Soluble, Slightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Aprotic-Soluble (75 mM)
BenzeneAromatic-Insoluble
ChloroformHalogenated-Insoluble

Note: The solubility of pigments can be influenced by factors such as particle size, crystal form, and the presence of impurities.

Quantitative Solubility Data

Experimental Protocol for Determining Pigment Solubility

The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in an organic solvent of interest.

1. Materials and Equipment

  • This compound powder

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Glass vials with screw caps

  • Pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven

  • Desiccator

2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the organic solvent. An excess of solid pigment should be visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Pigment:

    • After the equilibration period, remove the vial from the shaker and let it stand for a short period to allow the excess solid to settle.

    • Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15 minutes to further separate the undissolved pigment.

  • Sample Collection and Filtration:

    • Carefully draw a known volume (e.g., 5 mL) of the supernatant using a pipette, ensuring not to disturb the sediment.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any fine, suspended particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the pigment. The temperature should be well below the pigment's decomposition point.

    • Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish with the dried pigment residue on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

3. Data Analysis and Calculation

  • Mass of Dissolved Pigment:

    • Subtract the initial mass of the empty evaporating dish from the final constant mass to determine the mass of the dissolved this compound.

  • Solubility Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved pigment (g) / Volume of filtered supernatant (mL)) * 100

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_meas Measurement cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Centrifuge to sediment undissolved pigment prep2->sep1 meas1 Filter supernatant sep1->meas1 meas2 Evaporate solvent from a known volume meas1->meas2 meas3 Weigh dried pigment residue meas2->meas3 calc1 Calculate solubility (g/100 mL) meas3->calc1

Caption: Experimental workflow for determining pigment solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in readily accessible literature, this guide provides a framework for researchers to navigate this challenge. By consolidating the available qualitative information and presenting a detailed, practical protocol for empirical solubility determination, scientists and professionals in drug development and other fields can generate the precise data necessary for their formulation and research needs. The provided experimental workflow offers a clear visual guide to this process, ensuring a systematic and reproducible approach to understanding the solubility of this important pigment.

References

The Crystalline World of Triarylcarbonium Pigments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triarylcarbonium pigments, a class of synthetic organic compounds renowned for their vibrant and intense colors, hold significant potential beyond their traditional use as dyes. Their unique electronic and structural properties have garnered increasing interest in biomedical research, particularly in drug development and as advanced biosensors. This technical guide provides a comprehensive overview of the crystal structure of three key triarylcarbonium pigments: Pararosaniline, Crystal Violet, and Malachite Green. It details the experimental protocols for their crystallographic analysis and explores the molecular signaling pathways implicated in their biological activity, offering a valuable resource for researchers in the field.

Core Crystal Structures: A Quantitative Overview

The spatial arrangement of molecules in the solid state dictates many of the physicochemical properties of a material, including its solubility, stability, and light-absorbing characteristics. For triarylcarbonium pigments, the crystal packing is of particular interest as it influences their color and their interactions with biological macromolecules.

Pararosaniline Hydrochloride: A Detailed Look

The crystal structure of Pararosaniline, in its hydrochloride salt form (Basic Red 9), has been elucidated through single-crystal X-ray diffraction. Two entries in the Crystallography Open Database (COD) provide detailed atomic coordinates and unit cell parameters. The key crystallographic data are summarized in the table below.

ParameterCOD ID 7014469COD ID 7102863
Chemical Formula C₁₉H₁₈ClN₃C₁₉H₁₈ClN₃
Crystal System MonoclinicMonoclinic
Space Group P 1 2₁/c 1P 1 2₁/c 1
a (Å) 13.93(1)13.93(1)
b (Å) 12.35(1)12.35(1)
c (Å) 10.08(1)10.08(1)
α (°) 9090
β (°) 108.3(1)108.3(1)
γ (°) 9090
Volume (ų) 1644.571644.57
Crystal Violet (Hexamethylpararosaniline Chloride)

While the detailed single-crystal structure of Crystal Violet (Basic Violet 3) is not as readily available in open-access databases, its crystalline nature is well-documented. It typically exists as a dark green powder or crystals with a metallic luster[1]. X-ray powder diffraction has been employed to characterize this pigment, though obtaining single crystals suitable for detailed structural elucidation remains a challenge. Its chemical formula is C₂₅H₃₀ClN₃[1][2].

Malachite Green

Similar to Crystal Violet, Malachite Green (Basic Green 4) is known to be a crystalline solid, often appearing as green crystals with a metallic sheen[3]. Its chemical formula is C₂₃H₂₅ClN₂[3][4]. While the crystal structure of an RNA aptamer bound to a Malachite Green analog has been determined, providing insights into its binding modes, the single-crystal structure of the pigment itself is not widely reported.

Experimental Protocols: From Crystal Growth to Diffraction

The determination of the crystal structure of triarylcarbonium pigments relies on two key experimental stages: the growth of high-quality single crystals and their subsequent analysis using X-ray diffraction.

Crystallization of Triarylcarbonium Pigments

The successful growth of single crystals is often the most challenging step. The following is a generalized protocol that can be adapted for specific triarylcarbonium pigments.

Objective: To grow single crystals of sufficient size and quality for single-crystal X-ray diffraction.

Materials:

  • Triarylcarbonium pigment (e.g., Pararosaniline hydrochloride, Crystal Violet, Malachite Green)

  • A selection of organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, dimethylformamide)

  • Deionized water

  • Small crystallization vials or test tubes

  • Heating apparatus (hot plate or water bath)

  • Filtration apparatus (if necessary to remove insoluble impurities)

Procedure:

  • Solvent Screening: The choice of solvent is critical. The ideal solvent will dissolve the pigment at an elevated temperature but show limited solubility at room temperature or below. Small-scale solubility tests should be performed with a variety of solvents and solvent mixtures to identify suitable candidates.

  • Dissolution: In a clean crystallization vial, dissolve a small amount of the pigment in a minimal amount of the chosen hot solvent. Gentle heating and stirring can aid dissolution. The goal is to create a saturated or near-saturated solution at the elevated temperature.

  • Slow Cooling: Once the pigment is fully dissolved, allow the solution to cool slowly and undisturbed to room temperature. This can be achieved by leaving the vial on a benchtop, insulated with a cloth, or by placing it in a dewar of warm water that is allowed to cool gradually. Rapid cooling will likely lead to the formation of small, poorly-ordered crystals or an amorphous precipitate.

  • Vapor Diffusion: An alternative method is vapor diffusion. Dissolve the pigment in a "good" solvent (in which it is readily soluble) in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the pigment is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the pigment, promoting crystallization.

  • Crystal Harvesting: Once crystals have formed, they can be carefully removed from the mother liquor using a pipette or by decanting the solvent. The crystals should be washed with a small amount of cold solvent to remove any residual impurities and then allowed to air dry.

Experimental Workflow for Crystallization

Crystallization_Workflow A Solvent Screening B Dissolution in Hot Solvent A->B C Slow Cooling B->C D Vapor Diffusion B->D E Crystal Formation C->E D->E F Crystal Harvesting & Drying E->F

A generalized workflow for the crystallization of organic pigments.
Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using X-ray diffraction.

Objective: To collect and analyze X-ray diffraction data to determine the unit cell parameters, space group, and atomic coordinates of the crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer, and a detector.

Procedure:

  • Crystal Mounting: A single, well-formed crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop or a glass fiber with a small amount of oil or grease.

  • Data Collection: The mounted crystal is placed in the X-ray beam and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and the space group of the crystal.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.

X-ray Diffraction Analysis Workflow

XRD_Workflow A Single Crystal Mounting B X-ray Diffraction Data Collection A->B C Data Processing & Integration B->C D Structure Solution C->D E Structure Refinement D->E F Final Structural Model E->F Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Dye Triarylcarbonium Dye Membrane Cell Membrane Dye->Membrane Uptake DNA DNA Intercalation/ Damage Membrane->DNA Protein Protein Interaction/ Inhibition Membrane->Protein ROS ROS Generation (with light activation) Membrane->ROS CellCycle Cell Cycle Arrest DNA->CellCycle Protein->CellCycle ROS->DNA Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis CellCycle->Apoptosis

References

A Technical Guide to the Photophysical Properties of Pigment Violet 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Violet 2, also known by its Colour Index name C.I. 45175:1, is a synthetic organic pigment belonging to the xanthene class of dyes. It is prized for its vibrant reddish-purple hue and is utilized in a variety of applications, including printing inks and coatings. While its primary function is as a colorant, understanding its photophysical properties is crucial for optimizing its use in existing applications and exploring its potential in novel areas, including photosensitization and fluorescence-based assays, which are of significant interest to the drug development and life sciences sectors.

This technical guide provides a comprehensive overview of the known photophysical and physicochemical properties of this compound. Due to a scarcity of publicly available, detailed photophysical data for this compound itself, this guide leverages data from its parent molecule, C.I. Basic Violet 10 (commonly known as Rhodamine B), to infer the properties of its core xanthene chromophore.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various supplier and chemical database sources.

PropertyValue
C.I. Name This compound
C.I. Number 45175:1
CAS Number 1326-04-1
Chemical Class Xanthene
Molecular Formula C₃₀H₃₆N₂O₃
Molecular Weight 472.62 g/mol
Appearance Violet powder
Density 1.60 - 1.7 g/cm³
Heat Resistance 160 °C
Light Fastness 5 (on a scale of 1 to 8)
Oil Absorption 40-55 g/100g
Solubility Soluble in water and ethanol with a reddish fluorescent solution.[3]

Photophysical Properties

The photophysical properties of this compound are dictated by its xanthene core structure. The following data, primarily derived from studies on C.I. Basic Violet 10 (Rhodamine B), provides insight into the expected photophysical behavior of this compound. It is important to note that the esterification of Rhodamine B to form this compound may lead to slight shifts in the spectral data.

Absorption and Emission Spectra

The absorption and emission spectra of xanthene dyes are characterized by strong absorption in the visible region and significant fluorescence.

  • Absorption: C.I. Basic Violet 10 exhibits a strong absorption maximum (λmax) in the green region of the visible spectrum. In ethanol, the absorption maximum is typically observed between 542 nm and 552 nm.[4][5]

  • Emission: Upon excitation, C.I. Basic Violet 10 emits strong orange-red fluorescence. The emission maximum (λem) in ethanol is around 567 nm.[6]

ParameterWavelength (nm)Solvent
Absorption Maximum (λmax) 542 - 556Ethanol
Emission Maximum (λem) 567Ethanol
Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

  • Quantum Yield: The quantum yield of C.I. Basic Violet 10 is highly dependent on the solvent environment. In ethanol, reported quantum yields range from 0.49 to 0.68.[4][7]

  • Fluorescence Lifetime: The fluorescence lifetime of C.I. Basic Violet 10 is also solvent-dependent. In water, the lifetime is approximately 1.68 ns, while in ethanol, it has been measured to be around 2.72 ns.[8][9]

ParameterValueSolvent
Fluorescence Quantum Yield (ΦF) 0.49 - 0.68Ethanol
Fluorescence Lifetime (τF) ~1.68 nsWater
~2.72 nsEthanol

Experimental Protocols

The characterization of the photophysical properties of this compound involves standard spectroscopic techniques. The following outlines the general methodologies.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λmax).

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve this compound in a suitable solvent (e.g., Ethanol) B Prepare a dilute solution in a quartz cuvette A->B C Place cuvette in UV-Vis Spectrophotometer B->C D Scan a range of wavelengths (e.g., 400-700 nm) C->D E Record Absorbance Spectrum D->E F Identify λmax E->F

Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission spectrum, quantum yield, and fluorescence lifetime.

G cluster_prep Sample Preparation cluster_emission Emission Spectrum cluster_qy Quantum Yield (Relative Method) cluster_lifetime Fluorescence Lifetime A Prepare a dilute solution of this compound B Excite sample at λmax A->B E Measure fluorescence of a known standard (e.g., Rhodamine 6G) A->E G Excite with a pulsed laser source A->G C Scan emission wavelengths B->C D Record Emission Spectrum C->D F Compare integrated fluorescence intensities and absorbances E->F H Measure fluorescence decay over time (TCSPC) G->H

Workflow for Fluorescence Spectroscopy.

Signaling Pathways and Logical Relationships

Given that this compound is primarily an industrial pigment, there is no direct evidence or established research linking it to specific biological signaling pathways in the context of drug development. Its utility in this field would more likely be as a fluorescent tag or a photosensitizer, where its photophysical properties, rather than direct interaction with signaling cascades, are of primary importance. The logical relationship for its potential application as a photosensitizer is outlined below.

G cluster_process Photosensitization Process A This compound (Ground State) B Light Absorption (Excitation) A->B C Excited Singlet State B->C D Intersystem Crossing C->D E Excited Triplet State D->E F Energy Transfer to O₂ E->F ³O₂ G Singlet Oxygen (¹O₂) Generation F->G H Cellular Damage (e.g., Apoptosis) G->H

Potential Photosensitization Pathway.

Conclusion

This compound, a xanthene-based colorant, possesses photophysical properties characteristic of this class of dyes, including strong absorption in the visible spectrum and significant fluorescence. While specific, quantitative photophysical data for this compound is not extensively documented, the properties of its parent molecule, C.I. Basic Violet 10, provide a valuable framework for understanding its behavior. The data and experimental workflows presented in this guide offer a foundational understanding for researchers and scientists interested in leveraging the photophysical characteristics of this compound in various scientific and industrial applications, including those within the realm of drug development. Further detailed characterization of this specific pigment is warranted to fully elucidate its potential in advanced applications.

References

Pigment Violet 2: A Technical Overview of its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular formula and weight of Pigment Violet 2, a synthetic organic pigment widely utilized across various industries. This document is intended for researchers, scientists, and professionals in drug development and materials science who require precise chemical information for their work.

This compound, identified by the Colour Index Number 45175:1 and CAS number 1326-04-1, is a xanthene-based colorant.[1][2][3] Through a comprehensive review of chemical databases and supplier specifications, the molecular formula and weight have been determined.

Molecular and Chemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. It is important to note that while the primary structure is well-defined, a more complex molybdatetungstatephosphate salt of the chromophore is also associated with the same CAS number, leading to some discrepancies in reported molecular weights in broader literature. This guide focuses on the more commonly cited and fundamental molecular structure.

PropertyValue
Chemical Name C.I. This compound
C.I. Number 45175:1
CAS Number 1326-04-1
Molecular Formula C₃₀H₃₆N₂O₃
Molecular Weight 472.62 g/mol
Chemical Class Xanthene

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the different identifiers for this compound, providing a clear logical flow from the common name to its precise chemical and regulatory identifiers.

PigmentViolet2_Identifiers This compound This compound C.I. 45175:1 C.I. 45175:1 This compound->C.I. 45175:1 C.I. Name CAS 1326-04-1 CAS 1326-04-1 C.I. 45175:1->CAS 1326-04-1 CAS Number C30H36N2O3 C30H36N2O3 CAS 1326-04-1->C30H36N2O3 Molecular Formula 472.62 g/mol 472.62 g/mol C30H36N2O3->472.62 g/mol Molecular Weight

Fig. 1: Identifiers for this compound.

References

An In-depth Technical Guide to the Health and Safety of Handling Pigment Violet 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for Pigment Violet 2 (CAS No. 1326-04-1; C.I. 45175:1). The information is intended to support risk assessments and the implementation of safe handling practices in a laboratory or industrial setting.

Chemical Identification and Physical Properties

This compound is a xanthene-based pigment. While specific quantitative data on its physical and chemical properties are not consistently available across all safety data sheets, it is generally described as a violet powder with low water solubility.

Toxicological Data

A thorough review of publicly available safety data sheets and toxicological databases reveals a significant lack of quantitative toxicity data for this compound. Many sources explicitly state that values for acute toxicity, such as LD50 (oral, dermal) and LC50 (inhalation), are "not available". One safety data sheet for a product containing 3-5% this compound indicated a No-Observed-Adverse-Effect-Level (NOAEL) from a subchronic dermal toxicity study in rats.[1][2] However, the full study details and the applicability of this value to pure this compound are not specified.

While specific studies on this compound are scarce, the U.S. Environmental Protection Agency's (EPA) risk evaluation of other pigments has highlighted concerns about chronic inhalation of pigment dusts, which may lead to respiratory effects.[3] Therefore, in the absence of specific data for this compound, a cautious approach assuming potential respiratory hazards from dust is warranted.

Table 1: Summary of Available Toxicological Data

Endpoint Species Route Value Classification/Remarks
Acute Oral ToxicityData Not AvailableOralNo data availableNot classified due to lack of data.
Acute Dermal ToxicityData Not AvailableDermalNo data availableNot classified due to lack of data.
Acute Inhalation ToxicityData Not AvailableInhalationNo data availableNot classified due to lack of data.
Skin Corrosion/IrritationData Not AvailableDermalNo data availableGHS: Causes skin irritation.[4]
Eye Damage/IrritationData Not AvailableOcularNo data availableGHS: Causes serious eye irritation.
Skin SensitizationData Not AvailableDermalNo data availableSome sources classify as a skin sensitizer.[1][2]
CarcinogenicityData Not Available-No data availableNot classified as a known carcinogen by major regulatory bodies.[3]
Subchronic Dermal ToxicityRatDermalNOAEL: 100 mg/kg bw/dayFrom a 90-day study on a mixture containing this compound.[1][2]

Hazard Classification

The Globally Harmonized System (GHS) classification for this compound can vary slightly between suppliers. The most commonly cited classifications are summarized below.

Table 2: GHS Hazard Classifications

Hazard Class Hazard Statement
Skin IrritationH315: Causes skin irritation.[4]
Eye IrritationH319: Causes serious eye irritation.
Skin SensitizationH317: May cause an allergic skin reaction.[1][2]
Aquatic Hazard (Acute)H400: Very toxic to aquatic life.[1][2]
Aquatic Hazard (Chronic)H410: Very toxic to aquatic life with long lasting effects.[1][2]

Experimental Protocols

As specific toxicological studies for this compound were not found, this section outlines the general methodologies for key toxicological endpoints based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These descriptions provide a framework for how such data would be generated.

4.1. Acute Oral Toxicity (OECD Guideline 401)

The acute oral toxicity of a substance is typically determined by administering a single dose of the substance to a group of experimental animals, usually rats, via gavage.[5] The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[6] The LD50, the dose that is lethal to 50% of the test population, is then calculated.[5] The protocol involves dose-ranging studies to determine the appropriate test concentrations.[5]

4.2. Skin Irritation/Corrosion (OECD Guideline 439)

Modern approaches to assessing skin irritation prioritize in vitro methods to reduce animal testing.[4][7][8][9][10] The Reconstructed Human Epidermis (RhE) test method involves applying the test substance to a three-dimensional human skin model that mimics the properties of the upper layers of human skin.[4][8] After a set exposure time, the viability of the cells in the skin model is measured, typically using an MTT assay.[8] A significant reduction in cell viability compared to control tissues indicates that the substance is an irritant.[8][10]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, as well as the lack of comprehensive toxicity data, a conservative approach to handling this compound is recommended.

5.1. Engineering Controls

  • Work with this compound in a well-ventilated area.

  • Use a laboratory fume hood or a powder containment hood, especially when handling the powder form, to minimize inhalation of dust.

5.2. Personal Protective Equipment (PPE)

The following diagram illustrates the recommended hierarchy of PPE for handling this compound powder.

PPE_Hierarchy Respiratory Respiratory Protection (NIOSH-approved respirator for dusts) Eye Eye Protection (Safety glasses with side shields or goggles) Hand Hand Protection (Chemical-resistant gloves, e.g., nitrile) Body Body Protection (Lab coat or disposable coveralls)

Caption: Recommended PPE for handling this compound powder.

5.3. Hygiene Measures

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Emergency Procedures

In the event of a spill or exposure, follow these procedures.

6.1. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

6.2. Spill Response

The following flowchart outlines the general procedure for responding to a this compound spill.

Spill_Response cluster_spill This compound Spill Response node_style node_style Start Spill Occurs Assess Assess the spill size and risk Start->Assess Evacuate Evacuate non-essential personnel Assess->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the spilled material (avoid creating dust) Contain->Collect Dispose Place in a sealed container for disposal Collect->Dispose Clean Clean the spill area Dispose->Clean End Decontaminate or dispose of PPE Clean->End

Caption: General workflow for responding to a this compound spill.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Avoid release to the environment.

Disclaimer: This guide is based on currently available information and is intended for informational purposes only. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for the Utilization of Pigment Violet 2 in Polymer Matrix Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Violet 2, a versatile organic pigment, in the coloration of polymer matrix composites. This document outlines the pigment's key properties, experimental protocols for its incorporation into various polymer matrices, and methods for characterizing the resulting composites.

Application Notes

This compound (PV2), identified by the Color Index Number 45175:1, is a triarylcarbonium pigment known for its brilliant reddish-purple hue, high color strength, and good fastness properties.[1][2][3][4] Its application in polymer matrix composites is driven by its notable heat stability, lightfastness, and resistance to migration, making it suitable for a range of polymers processed at elevated temperatures.[1]

Polymer Compatibility:

This compound demonstrates excellent compatibility with a variety of thermoplastic and thermosetting polymers. It is frequently used in:

  • Polyolefins: Polyethylene (PE) and Polypropylene (PP)[1]

  • Polyvinyl Chloride (PVC) [1][5]

  • Polystyrene (PS) [1][6]

  • Engineering Plastics [1]

The pigment's insolubility in most common solvents and plasticizers ensures that it remains as a stable, dispersed solid within the polymer matrix, minimizing issues such as bleeding or blooming.[1]

Key Performance Characteristics:

The incorporation of this compound can influence the final properties of the polymer composite. While primarily used for coloration, its presence as a particulate filler can have minor effects on the mechanical and thermal properties of the matrix polymer. The extent of these effects is largely dependent on the pigment concentration, the quality of dispersion, and the interfacial adhesion between the pigment particles and the polymer.

Dispersion Quality:

Achieving a high degree of pigment dispersion is critical for optimal color strength, uniform appearance, and consistent material properties.[7][8] Poor dispersion can lead to agglomerates, resulting in color streaks, reduced mechanical strength, and overall poor quality of the final product.[8][9] The use of masterbatches, which are concentrated pellets of pigment pre-dispersed in a carrier resin, is a highly effective method to ensure uniform coloration in the final product.[10][11][12]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its performance in polymer systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
C.I. Number 45175:1[2]
CAS Number 1326-04-1[2][3][]
Molecular Formula C30H36N2O3[3][]
Molecular Weight 472.62 g/mol [3][]
Appearance Violet Powder[2][]
Density 1.60 - 1.7 g/cm³[2][4]
Oil Absorption 45-55 g/100g [2]
pH Value 7.0 - 8.0[2]

Table 2: Fastness and Resistance Properties of this compound

PropertyRating/ValueSource
Heat Resistance 160 °C[2][4]
Light Fastness (1-8 scale) 4 - 5[2][4]
Water Resistance (1-5 scale) 4[4]
Oil Resistance (1-5 scale) 3[4]
Acid Resistance (1-5 scale) 3 - 5[2][4]
Alkali Resistance (1-5 scale) 3 - 4[2][4]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and characterization of this compound in polymer matrix composites.

Protocol 1: Preparation of this compound Masterbatch

This protocol describes the preparation of a concentrated masterbatch of this compound in a polyethylene carrier resin using a twin-screw extruder.

Materials and Equipment:

  • This compound powder

  • Low-density polyethylene (LDPE) carrier resin

  • Dispersing agent (e.g., polyethylene wax)

  • High-speed mixer

  • Twin-screw extruder[11]

  • Pelletizer

  • Weighing balance

Procedure:

  • Pre-mixing:

    • Accurately weigh the this compound powder, LDPE carrier resin, and dispersing agent. A typical formulation for a high-concentration masterbatch could be 30-40% pigment, 57-65% LDPE, and 3-5% polyethylene wax.[14]

    • Combine the weighed components in a high-speed mixer and blend until a homogenous mixture is obtained.[11]

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. For an LDPE carrier, a temperature profile ranging from 145°C to 155°C across the different zones of the extruder and the die head is recommended.[14]

    • Set the screw speed of the extruder to a range of 80-120 rpm to ensure adequate mixing and dispersion without excessive shear that could degrade the polymer or pigment.[14]

    • Feed the pre-mixed powder into the hopper of the twin-screw extruder.[11]

    • The molten, pigmented polymer will be extruded through the die head.

  • Pelletization:

    • Cool the extruded strands in a water bath.

    • Feed the cooled strands into a pelletizer to produce masterbatch pellets.

    • Dry the pellets thoroughly before storage or use.

Masterbatch_Production_Workflow cluster_0 Preparation cluster_1 Compounding cluster_2 Finishing weighing Weighing (PV2, LDPE, Wax) mixing High-Speed Mixing weighing->mixing extrusion Twin-Screw Extrusion (145-155°C, 80-120 rpm) mixing->extrusion cooling Water Bath Cooling extrusion->cooling pelletizing Pelletizing cooling->pelletizing drying Drying pelletizing->drying Masterbatch Pellets Masterbatch Pellets drying->Masterbatch Pellets

Masterbatch Production Workflow
Protocol 2: Injection Molding of Pigmented Polymer Composites

This protocol details the fabrication of test specimens from a polymer resin and the prepared this compound masterbatch via injection molding.

Materials and Equipment:

  • Base polymer resin (e.g., Polypropylene)

  • This compound masterbatch

  • Injection molding machine

  • Standard test specimen molds (e.g., for tensile and impact testing)

  • Drying oven

Procedure:

  • Material Preparation:

    • Dry the base polymer resin and the masterbatch pellets according to the manufacturer's recommendations to remove any moisture.

    • Calculate the required amount of masterbatch to achieve the desired final pigment concentration in the polymer composite (typically 0.5-2.0% pigment by weight).

    • Tumble-mix the base polymer resin and the masterbatch pellets until a uniform blend is achieved.

  • Injection Molding:

    • Set the temperature profile of the injection molding machine appropriate for the base polymer. For polypropylene, a temperature range of 200-230°C is common.

    • Set the mold temperature, injection pressure, and holding pressure based on the polymer manufacturer's guidelines and the geometry of the mold.

    • Feed the blended material into the hopper of the injection molding machine.

    • Inject the molten polymer into the mold to produce the test specimens.

    • Allow the specimens to cool and solidify before ejection.

  • Specimen Conditioning:

    • Condition the molded specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing.

Injection_Molding_Workflow cluster_0 Material Preparation cluster_1 Molding Process cluster_2 Post-Processing drying Drying (Base Polymer & Masterbatch) blending Tumble Blending drying->blending injection_molding Injection Molding (e.g., 200-230°C for PP) blending->injection_molding conditioning Specimen Conditioning (23°C, 50% RH, 48h) injection_molding->conditioning Test Specimens Test Specimens conditioning->Test Specimens

Injection Molding Workflow
Protocol 3: Characterization of Pigmented Polymer Composites

This protocol outlines key characterization techniques to evaluate the properties of the fabricated composites.

1. Colorimetric Analysis:

  • Objective: To quantitatively measure the color of the pigmented composite.

  • Method: Use a spectrophotometer or colorimeter to measure the color coordinates in the CIELAB color space (L, a, b*) according to ASTM D2244.[15]

  • Procedure:

    • Calibrate the instrument using standard white and black tiles.

    • Measure the color of a flat, opaque section of the molded specimen.

    • Record the L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values.

    • Multiple measurements should be taken at different locations on the sample to ensure color uniformity.

2. Mechanical Testing:

  • Objective: To determine the effect of this compound on the mechanical properties of the polymer matrix.

  • Methods:

    • Tensile Testing (ASTM D638): Use a universal testing machine to measure tensile strength, modulus of elasticity, and elongation at break.[16]

    • Impact Testing (ASTM D256): Use an Izod or Charpy impact tester to measure the impact resistance of the material.[17][18]

    • Hardness Testing (ASTM D2240): Use a durometer to measure the Shore D hardness of the composite.[16][17]

  • Procedure:

    • Use the conditioned standard test specimens.

    • Conduct the tests according to the specified ASTM standards.

    • Test a statistically significant number of specimens (typically 5 or more) for each property and calculate the average and standard deviation.

3. Assessment of Pigment Dispersion:

  • Objective: To evaluate the quality of this compound dispersion within the polymer matrix.

  • Methods:

    • Optical Microscopy: Examine thin sections of the composite under transmitted light to visually identify agglomerates.[8]

    • Scanning Electron Microscopy (SEM): Analyze the fracture surface of a specimen to observe the distribution and size of pigment particles at higher magnification.[8]

    • Filter Pressure Test (DIN EN ISO 23900-5): This method provides a quantitative measure of dispersion quality by measuring the pressure increase as the molten polymer is extruded through a fine screen. A lower filter pressure value indicates better dispersion.[19]

  • Procedure (Microscopy):

    • Prepare a thin section of the pigmented composite or a cryo-fractured surface.

    • Mount the sample for microscopic examination.

    • Acquire images at various magnifications to assess the uniformity of pigment distribution and the presence of any large agglomerates.

Characterization_Workflow cluster_0 Property Evaluation start Pigmented Composite Specimens colorimetric Colorimetric Analysis (ASTM D2244) start->colorimetric mechanical Mechanical Testing (ASTM D638, D256, D2240) start->mechanical dispersion Dispersion Analysis (Microscopy, Filter Pressure Test) start->dispersion CIELAB Values\n(L, a, b*) CIELAB Values (L, a, b*) colorimetric->CIELAB Values\n(L, a, b*) Tensile Strength\nImpact Resistance\nHardness Tensile Strength Impact Resistance Hardness mechanical->Tensile Strength\nImpact Resistance\nHardness Dispersion Quality\n(Agglomerate Size & Distribution) Dispersion Quality (Agglomerate Size & Distribution) dispersion->Dispersion Quality\n(Agglomerate Size & Distribution)

Characterization Workflow

References

Application Notes and Protocols: Pigment Violet 2 in Textile Printing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Violet 2 as a colorant in textile printing research. This document details the pigment's properties, offers experimental protocols for its application, and presents its performance characteristics on various textile substrates.

Introduction to this compound

This compound, belonging to the anthraquinone chemical family, is a synthetic organic pigment recognized for its vibrant violet hue and high tinting strength.[1] In textile applications, it is valued for its good fastness properties, including resistance to washing and light, making it a suitable candidate for printing on both cotton and synthetic fabrics.[1] Its insoluble nature necessitates the use of a binder system to adhere it to the textile surface.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound relevant to textile printing applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical FamilyAnthraquinone[1][3]
C.I. NameThis compound[1]
CAS Number1326-04-1[1]
Molecular FormulaC30H36N2O3[1]
Molecular Weight472.62 g/mol [1]
Heat Resistance140 °C
Oil Absorption40-50 g/100g
pH5-8

Table 2: Colorfastness Properties of this compound

Fastness PropertyRating (Scale 1-5, unless specified)Source
Light Fastness (Full Shade)5 (Scale 1-8)
Light Fastness (Reduced Tint)4 (Scale 1-8)
Weather Resistance3
Acid Resistance5
Alkali Resistance4
Water ResistanceGood[1]
Solvent ResistanceGood[1]
Migration Resistance4

Experimental Protocols

The following protocols provide a detailed methodology for the application of this compound in textile printing research using a laboratory-scale screen printing method.

Preparation of this compound Printing Paste

A stable and effective printing paste is crucial for achieving high-quality prints. The following is a standard formulation for a this compound printing paste.

Ingredients:

  • This compound Dispersion (30% pigment content)

  • Binder (e.g., Acrylic copolymer emulsion)

  • Thickener (e.g., Synthetic polyacrylate-based)

  • Fixer (e.g., Melamine-formaldehyde resin)

  • Deionized Water

Protocol:

  • In a clean beaker, weigh the required amount of deionized water.

  • While stirring, slowly add the thickener to the water until a smooth, viscous paste is formed. Allow it to stand for at least 30 minutes to ensure full hydration and viscosity development.

  • In a separate container, weigh the this compound dispersion.

  • Gradually add the binder to the pigment dispersion while stirring continuously to ensure a homogenous mixture.

  • Add the pigment-binder mixture to the thickener paste and stir thoroughly.

  • Finally, add the fixer to the paste and mix until a uniform consistency is achieved.

  • Measure the viscosity of the final printing paste using a viscometer. The ideal viscosity for screen printing is typically in the range of 3000-5000 cP. Adjust with a small amount of water or thickener if necessary.

Table 3: Example Formulation of this compound Printing Paste

ComponentPercentage by Weight (%)Role
This compound Dispersion (30%)5 - 10Colorant
Binder10 - 25Adhesion to fabric
Thickener2 - 5Viscosity control
Fixer1 - 3Improves fastness
Deionized WaterRemainder to 100Vehicle
Textile Substrate Preparation

Proper preparation of the textile substrate is essential for optimal print quality and adhesion.[4]

  • Scouring: Wash the fabric (e.g., 100% cotton, 100% polyester, or a cotton/polyester blend) in a solution containing a non-ionic detergent and sodium carbonate at 60-80°C for 30 minutes to remove impurities, oils, and waxes.[5]

  • Rinsing: Thoroughly rinse the fabric with tap water followed by deionized water to remove any residual chemicals.

  • Drying: Dry the fabric completely at room temperature or in an oven at a low temperature (e.g., 60°C).

  • Pre-treatment (Optional for enhanced performance): For certain applications, a pre-treatment with a cationic agent can be applied to the fabric to improve color yield and sharpness.

Screen Printing Procedure

This protocol outlines the manual screen printing process.

  • Screen Preparation: Use a screen with a mesh count suitable for the desired print detail (e.g., 120-160 threads/inch). Ensure the screen is clean and the stencil of the desired design is properly prepared and exposed.

  • Fabric Placement: Place the prepared and dried fabric on a flat, padded printing table. Secure the fabric to prevent movement during printing.

  • Printing: Place the screen firmly on the fabric. Apply a line of the prepared this compound printing paste at one end of the screen. Using a squeegee held at a 45-60 degree angle, apply even pressure and pull the paste across the screen in a single, smooth motion.[5]

  • Screen Removal: Carefully lift the screen to avoid smudging the print.

Drying and Curing

This final step is critical for the polymerization of the binder and fixation of the pigment.[5]

  • Drying: Air-dry the printed fabric or use a hot air dryer at 100-120°C for 1-3 minutes to evaporate the water from the printing paste.[5]

  • Curing: Cure the dried fabric in a curing oven at 140-160°C for 3-5 minutes.[6] The exact temperature and time will depend on the specific binder used and the fabric type. Insufficient curing can lead to poor wash fastness.[5]

Colorfastness Testing

To evaluate the performance of the printed fabric, standard colorfastness tests should be conducted.

  • Colorfastness to Washing: ISO 105-C06[4]

  • Colorfastness to Rubbing (Crocking): ISO 105-X12[7][8][9]

  • Colorfastness to Light: ISO 105-B02[10]

  • Colorfastness to Perspiration: ISO 105-E04[8]

Visualizations

The following diagrams illustrate the key workflows and relationships in the textile printing process with this compound.

experimental_workflow cluster_prep Preparation cluster_printing Printing Process cluster_eval Evaluation Fabric Scouring Fabric Scouring Screen Printing Screen Printing Fabric Scouring->Screen Printing Paste Formulation Paste Formulation Paste Formulation->Screen Printing Drying Drying Screen Printing->Drying Curing Curing Drying->Curing Printed Fabric Printed Fabric Curing->Printed Fabric Colorfastness Testing Colorfastness Testing Printed Fabric->Colorfastness Testing

Experimental Workflow for Textile Printing with this compound

paste_formulation_logic This compound This compound Printing Paste Printing Paste This compound->Printing Paste Color Binder Binder Binder->Printing Paste Adhesion Thickener Thickener Thickener->Printing Paste Viscosity Fixer Fixer Fixer->Printing Paste Durability Water Water Water->Printing Paste Vehicle

Components and Roles in this compound Printing Paste

Performance on Different Textile Substrates

This compound can be successfully applied to a variety of textile substrates. However, the final appearance and fastness properties can vary depending on the fiber type.

  • Cotton: Generally exhibits good color yield and fastness properties due to the fibrous and absorbent nature of the cotton surface, which allows for good mechanical adhesion of the binder film.

  • Polyester: As a synthetic, non-absorbent fiber, achieving strong adhesion can be more challenging. Proper selection of a binder specifically designed for synthetic fabrics is crucial for good performance. The color may appear more vibrant on the surface of polyester due to less light scattering within the fiber.

  • Cotton/Polyester Blends: The printing performance will be a combination of the characteristics observed on 100% cotton and 100% polyester. The final appearance may show a slight heather effect depending on the blend ratio and how the pigment adheres to each fiber type.

Comparative Overview: this compound vs. Pigment Violet 23

For applications requiring a violet shade, Pigment Violet 23 is another common choice. The following table provides a general comparison based on available data.

Table 4: Comparative Properties of this compound and Pigment Violet 23

PropertyThis compoundPigment Violet 23
Chemical Class AnthraquinoneDioxazine
Shade Reddish VioletBluish Violet[11]
Lightfastness GoodExcellent[12]
Heat Stability Moderate (approx. 140°C)High (up to 280°C in some applications)[12]
Tinting Strength HighVery High[12]
Solvent Fastness GoodExcellent[12]
Primary Applications Inks, Textile PrintingCoatings, Plastics, Inks, Textiles[12][13]

Note: The performance of both pigments can be highly dependent on the quality of the pigment dispersion, the binder system used, and the specific application conditions. Researchers should conduct their own evaluations to determine the most suitable pigment for their specific requirements.

References

Application Notes and Protocols for Pigment Violet 2 in Solvent-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Chemists

These application notes provide a comprehensive guide to the use of Pigment Violet 2 (C.I. 45175:1) in solvent-based coating systems. This document outlines the pigment's key properties, formulation guidelines, experimental protocols for performance evaluation, and relevant testing standards.

Introduction to this compound

This compound, also known as Fast Red 6B, is a xanthene- or triarylcarbonium-based organic pigment that offers a brilliant reddish-violet hue.[1][2] It is primarily utilized in printing inks but also finds application in various solvent-based paints and coatings.[3] Its key advantages include high color strength and good fastness properties, making it a viable option for applications where a vibrant violet shade is desired.

Physicochemical and Fastness Properties

Proper understanding of the pigment's properties is crucial for successful formulation. The following table summarizes the key quantitative data for this compound.

Table 1: Properties of this compound

PropertyValueTest Method/Scale
Chemical Identity
C.I. NameThis compound-
C.I. Number45175:1-
CAS Number1326-04-1-
Chemical FamilyXanthene / Triarylcarbonium-
Physical Properties
Density1.6 - 1.8 g/cm³ASTM D153
Oil Absorption40-55 g/100g ASTM D281
Fastness Properties
Heat Resistance160 °C-
Light Fastness (Full Shade)4-5Blue Wool Scale (1-8)
Chemical Resistance
Water Resistance4Scale (1-5)
Acid Resistance5Scale (1-5)
Alkali Resistance4Scale (1-5)
Oil Resistance3Scale (1-5)
Alcohol Resistance3Scale (1-5)
Ester Resistance--

Note: Fastness properties are rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

Formulation Guidelines for Solvent-Based Coatings

The successful incorporation of this compound into a solvent-based coating depends on proper dispersion and compatibility with the chosen binder system.

Binder System Compatibility

This compound is suggested for use in nitrocellulose (NC) and polyamide (PA) based ink systems.[4] For broader coating applications, compatibility testing is essential. Common solvent-based binder systems to evaluate include:

  • Alkyd Resins: Both short and medium oil alkyds.

  • Acrylic Resins: Thermoplastic and thermosetting acrylics.

  • Polyurethane Resins: Two-component aliphatic and aromatic polyurethanes.

  • Epoxy Resins: Amine or polyamide cured epoxies (primarily for primers or mid-coats due to potential for chalking in topcoats).

Dispersion

Achieving a stable and uniform dispersion is critical for optimal color development, gloss, and film properties.

  • Dispersion Method: High-speed dispersers, bead mills, or three-roll mills are recommended for achieving the desired fineness of grind.

  • Pigment Loading: The pigment-to-binder ratio is a critical parameter that influences gloss, viscosity, and film integrity.[5] Topcoats typically have a lower pigment-to-binder ratio compared to primers.[5] The optimal loading level of this compound will depend on the desired color depth and the specific binder system, but a starting point of 5-15% by weight on total solids can be considered.

Experimental Protocols

The following protocols outline the steps for preparing and evaluating a solvent-based coating featuring this compound.

Preparation of a Pigment Dispersion (Mill Base)

This protocol describes the preparation of a pigment concentrate that can be let down with the main resin solution.

Materials and Equipment:

  • This compound

  • Selected Solvent(s) (e.g., xylene, butyl acetate)

  • Dispersing Agent

  • Grinding Resin (if required)

  • High-speed disperser or bead mill

  • Hegman gauge

Procedure:

  • In a suitable container, combine the solvent(s), dispersing agent, and grinding resin (if used).

  • Mix at low speed until all components are fully dissolved.

  • Gradually add the this compound powder to the liquid mixture under agitation.

  • Once the pigment is wetted, increase the dispersion speed to the manufacturer's recommended level for the equipment being used.

  • Disperse for a predetermined time (e.g., 30-60 minutes).

  • Periodically check the fineness of grind using a Hegman gauge. Continue dispersion until the desired fineness is achieved (typically 6-7 for high gloss topcoats).

  • Once the target fineness is reached, the mill base is ready for the let-down stage.

Preparation of the Final Coating

Materials and Equipment:

  • Prepared Pigment Dispersion (Mill Base)

  • Main Binder Resin Solution

  • Additional Solvents (for viscosity adjustment)

  • Additives (e.g., flow and leveling agents, UV stabilizers)

  • Mechanical stirrer

  • Viscometer (e.g., Brookfield or Krebs Stormer type)

Procedure:

  • In a separate container, weigh the required amount of the main binder resin solution.

  • Under slow agitation, gradually add the prepared pigment dispersion to the binder solution.

  • Continue mixing until the mixture is homogeneous.

  • Add any other required additives.

  • Adjust the viscosity of the final coating with the appropriate solvent blend to meet the application requirements.

  • Filter the final paint through a suitable mesh to remove any undispersed particles.

Performance Testing of the Cured Coating

The following tests are crucial for evaluating the performance of the coating containing this compound. All tests should be performed on properly prepared and cured coating films on standardized substrates.

Table 2: Key Performance Evaluation Protocols

Performance MetricASTM StandardBrief Description
Physical Properties
GlossASTM D523Measurement of specular gloss at 20°, 60°, and/or 85° angles.
AdhesionASTM D3359Assessment of the coating's adhesion to the substrate using the cross-cut tape test.
HardnessASTM D3363Determination of film hardness by the pencil test.
FlexibilityASTM D4145Evaluation of the coating's ability to resist cracking upon bending (T-Bend test).
Resistance Properties
Chemical ResistanceASTM D1308Testing the effect of household or industrial chemicals on the coating surface.
Solvent ResistanceASTM D5402Assessing the resistance of the cured film to solvents, typically using the MEK rub test.
Durability
Accelerated WeatheringASTM G154 / G155Simulating the effects of sunlight and moisture using fluorescent UV or xenon arc devices to assess color and gloss retention.

Workflow and Visualization

The following diagrams illustrate the key workflows for the application and evaluation of this compound in solvent-based coatings.

cluster_formulation Formulation Stage cluster_dispersion Dispersion Stage cluster_letdown Let-Down & Final Paint A Select Binder System (Alkyd, Acrylic, PU, etc.) B Select Solvents & Additives A->B C Determine Pigment Loading B->C D Choose Dispersing Agent C->D E Premix Solvents, Dispersant, & Grinding Resin D->E F Add this compound E->F G High-Speed Dispersion (e.g., Bead Mill) F->G H Check Fineness of Grind (Hegman Gauge) G->H I Combine Mill Base with Main Binder H->I J Add Final Additives I->J K Adjust Viscosity J->K L Filter Final Product K->L

Caption: Formulation and production workflow for a solvent-based coating with this compound.

cluster_application Application & Curing cluster_testing Performance Testing cluster_analysis Data Analysis & Optimization M Prepare Substrate N Apply Coating (e.g., Spray, Drawdown) O Cure Film per Binder Requirements P Physical Tests: - Gloss (ASTM D523) - Adhesion (ASTM D3359) - Hardness (ASTM D3363) O->P Q Resistance Tests: - Chemical (ASTM D1308) - Solvent (ASTM D5402) O->Q R Durability Tests: - Accelerated Weathering (ASTM G154/G155) O->R S Analyze Test Results P->S Q->S R->S T Optimize Formulation S->T

Caption: Workflow for the evaluation of a cured coating film containing this compound.

Conclusion and Recommendations

This compound is a vibrant, reddish-violet pigment that can be successfully incorporated into various solvent-based coating systems. Its moderate lightfastness and heat stability make it suitable for a range of interior and some exterior applications where extreme durability is not the primary requirement. For optimal performance, it is imperative to conduct thorough compatibility and stability studies with the chosen binder and solvent system. The use of an appropriate dispersing agent is critical to achieve the full color strength and stability of the pigment. The experimental protocols and testing standards provided in this document offer a robust framework for the evaluation and optimization of coatings formulated with this compound.

References

Application Notes and Protocols for Pigment Violet 2 in Water-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Violet 2 (C.I. 45175:1) is a bright, reddish-purple organic pigment belonging to the triarylcarbonium chemical class.[1][2] It is valued for its high color strength and good application fastness, making it a popular choice for various applications, including printing inks and paints.[3] This document provides detailed application notes and protocols for the effective use of this compound in water-based systems, targeting researchers, scientists, and professionals in formulation and development. While primarily an industrial pigment, its high stability and distinct color can be of interest in various research applications requiring a stable violet colorant.

This compound is recommended for use in water-based printing inks, such as gravure and flexographic inks, as well as in water-based paints.[3][4] Its successful incorporation into aqueous systems is highly dependent on proper dispersion, which is a critical process involving the wetting, de-agglomeration, and stabilization of the pigment particles.[5]

Key Properties of this compound

The performance of this compound in a final formulation is dictated by its inherent physical, chemical, and fastness properties.

Table 1: General and Chemical Properties of this compound

Property Value Reference(s)
C.I. Name This compound [3]
C.I. Number 45175:1 [1][3]
CAS Number 1326-04-1 [1][3]
Chemical Class Triarylcarbonium [1][6]
Molecular Formula C30H36N2O3 [3][7]

| Appearance | Violet Powder |[8][9] |

Table 2: Physical and Fastness Properties of this compound

Property Value Test Condition / Scale Reference(s)
Density 1.6 - 1.8 g/cm³ - [1][10]
Oil Absorption 40 - 55 g/100g - [1][8][10]
Heat Resistance 140 - 160 °C - [1][7][10]
Light Fastness (Full Shade) 4 - 5 Scale: 1-8 (8=Excellent) [1][7][10]
Light Fastness (Reduced Tint) 4 Scale: 1-8 (8=Excellent) [10]
Weather Resistance 3 Scale: 1-5 (5=Excellent) [10]
Acid Resistance 5 Scale: 1-5 (5=Excellent) [1][7][10]
Alkali Resistance 4 Scale: 1-5 (5=Excellent) [1][7][10]
Water Resistance 4 Scale: 1-5 (5=Excellent) [1][7]
Ethanol Resistance 3 Scale: 1-5 (5=Excellent) [10]

| Migration Resistance | 4 | Scale: 1-5 (5=Excellent) |[10] |

Experimental Protocols

The key to successfully using this compound in a water-based system is achieving a fine, stable dispersion. This prevents issues like flocculation, color shift, and loss of gloss in the final application. The following protocols outline a standard procedure for dispersion and subsequent evaluation.

Protocol 1: Preparation of a Water-Based this compound Dispersion

This protocol describes the process of creating a pigment concentrate (also known as a slurry or grind base), which can then be let down into a final formulation (e.g., ink or paint). The process is broken down into three main stages: wetting, de-agglomeration (grinding), and stabilization.[5]

Objective: To prepare a stable, well-dispersed concentrate of this compound in an aqueous medium.

Materials and Equipment:

  • This compound powder

  • Deionized Water

  • Wetting and Dispersing Agent (e.g., a high molecular weight polymeric dispersant)[11]

  • Defoamer (e.g., mineral oil or silicone-based)

  • Biocide (for long-term stability)

  • High-speed disperser (e.g., Cowles dissolver)

  • Media mill (e.g., bead mill) with grinding media (e.g., 0.8-1.2 mm glass or ceramic beads)

  • Laboratory balance

  • Beakers and mixing vessels

  • Hegman gauge

Workflow Diagram:

G Experimental Workflow for this compound Dispersion cluster_0 Stage 1: Grind Base Preparation cluster_1 Stage 2: Dispersion (Grinding) cluster_2 Stage 3: Quality Control & Let-Down A 1. Charge Water to Mixing Vessel B 2. Add Dispersant & Defoamer under low agitation A->B C 3. Mix until Homogeneous B->C D 4. Slowly Add This compound Powder C->D E 5. Increase Agitation Speed (High-Speed Dispersion) D->E F 6. Transfer Premix to Media Mill E->F G 7. Mill to Target Fineness (e.g., >7 Hegman) F->G H 8. Check Fineness of Grind with Hegman Gauge G->H I 9. Add Biocide & Mix H->I J 10. Let-Down into Final Formulation (Binder, etc.) I->J

Caption: Workflow for preparing a water-based dispersion of this compound.

Procedure:

Part A: Preparation of the Grind Base

  • To a suitable mixing vessel, add the calculated amount of deionized water.

  • While mixing at low speed with a high-speed disperser, slowly add the wetting and dispersing agent and the defoamer.[12] A typical starting point for the dispersant is 20-30% active content based on the pigment weight.[11]

  • Continue mixing for 10-15 minutes until all additives are fully dissolved and the mixture is homogeneous.

Part B: Dispersion and Grinding

  • Continue low-speed mixing and begin adding the this compound powder slowly to the vessel. Add the pigment at a rate that allows it to be incorporated into the liquid without forming dry clumps.

  • Once all the pigment has been added, increase the disperser speed to create a vortex. Continue mixing at high speed for 20-30 minutes. This "pre-dispersion" step wets the pigment particles and breaks down larger agglomerates.[13]

  • Transfer this pre-mix to a media mill charged with the appropriate grinding media.

  • Mill the dispersion according to the manufacturer's instructions. The goal is to achieve a fine particle size, which can be monitored periodically.

Part C: Quality Control and Finalization

  • After a set milling time, take a small sample and measure the fineness of grind using a Hegman gauge. A reading of 7 NS (New Standard) or higher is often desirable for high-gloss applications.

  • Once the target fineness is achieved, filter the dispersion to remove the grinding media.

  • Add a biocide to the final dispersion to prevent microbial growth during storage and mix at low speed.

  • The resulting pigment concentrate is now ready to be "let down" (mixed) into a final water-based formulation, which typically includes a binder (resin), coalescing agents, and other performance additives.[14]

Protocol 2: Evaluation of the Water-Based Pigment System

Objective: To assess the quality and stability of the prepared this compound dispersion.

1. Dispersion Quality Assessment

  • Method: Hegman Gauge Test.

  • Procedure: Place a small amount of the pigment dispersion in the deep end of the Hegman gauge channel. Using the scraper blade, draw the dispersion down the length of the graded channel. Immediately observe the point at which a significant number of scratches or specks appear. The value on the scale at this point indicates the fineness of the grind.

  • Acceptance Criteria: For high-quality inks and coatings, a value of >7 NS is typically required.

2. Colorimetric Analysis

  • Method: Spectrophotometry.

  • Procedure:

    • Prepare a drawdown of the pigmented formulation on a standardized test card (e.g., Leneta card).

    • Allow the film to dry completely under controlled temperature and humidity.

    • Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*).

  • Analysis: Compare the color values to a standard or a previously approved batch to ensure color consistency. The L* value indicates lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

3. Stability Testing

  • Method: Heat-Age Stability Test.

  • Procedure:

    • Fill a sealed container approximately 80% full with the pigment dispersion.

    • Measure initial viscosity using a Brookfield viscometer or similar rheometer.

    • Place the container in an oven at a constant temperature (e.g., 50°C) for a specified period (e.g., 14 or 28 days).

    • After the aging period, allow the sample to return to room temperature.

    • Observe for any signs of separation, settling, or gelling.

    • Re-measure the viscosity.

  • Analysis: A stable dispersion will show minimal change in viscosity and no hard settling or phase separation. Significant changes may indicate poor stabilization of the pigment particles.[13]

Formulation and Component Relationships

The stability and performance of a water-based pigment dispersion rely on the careful selection and balance of its components. The primary goal is to overcome the van der Waals forces that cause pigment particles to re-agglomerate.[5]

G Component Interactions in a Water-Based Pigment Dispersion Pigment This compound (Solid Particles) Dispersion Stable Dispersion (Final Product) Pigment->Dispersion Provides Color Water Water (Continuous Phase) Water->Dispersion Base Medium Dispersant Dispersing Agent Dispersant->Pigment Adsorbs onto Surface Dispersant->Dispersion Ensures Steric/ Electrostatic Stability Binder Binder / Resin (Film Former) Binder->Dispersion Forms Film Additives Other Additives (Defoamer, Biocide, Thickener) Additives->Dispersion Modifies Properties

Caption: Key components and their roles in a stable water-based pigment dispersion.

Component Roles:

  • This compound: The solid particles that provide color. They exist as agglomerates in their dry state and must be broken down.

  • Water: The continuous phase or solvent system in which all other components are dispersed or dissolved.

  • Dispersing Agent: A critical additive that adsorbs onto the surface of the pigment particles. It prevents re-agglomeration through steric or electrostatic repulsion, ensuring long-term stability.[5] The choice of dispersant is crucial and depends on the pigment's surface chemistry.

  • Binder (Resin): A polymer that forms a continuous film upon drying, entrapping the pigment particles and adhering to the substrate. Examples include acrylic or polyurethane dispersions (PUDs).

  • Other Additives: These include defoamers to prevent foam during processing, biocides to inhibit microbial growth, and rheology modifiers to control viscosity.[13]

By following these protocols and understanding the interplay of formulation components, researchers and scientists can effectively incorporate this compound into a wide range of high-performance, water-based systems.

References

Application Notes: Achieving Optimal Dispersion of Pigment Violet 23 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Violet 23 (PV23), a high-performance organic pigment, is prized in the plastics industry for its intense, vibrant violet shade and excellent light and heat fastness.[1][2][3] However, achieving the full chromatic potential of PV23 is critically dependent on its uniform dispersion throughout the polymer matrix. Poor dispersion can lead to a host of issues including color inconsistencies, reduced tinting strength, and compromised mechanical properties of the final plastic product. These application notes provide a comprehensive guide for researchers and scientists on the experimental setup and protocols for effectively dispersing Pigment Violet 23 in various plastic systems.

Key Considerations for Dispersion

The successful dispersion of Pigment Violet 23 hinges on several key factors that must be carefully controlled during the manufacturing process. These include the characteristics of the pigment itself, the choice of polymer, the formulation of the masterbatch, and the processing parameters of the compounding equipment.

  • Pigment Characteristics: PV23, like many organic pigments, has a tendency to form agglomerates and aggregates due to intermolecular forces.[1] The primary goal of the dispersion process is to break down these clusters into primary particles and ensure they are evenly distributed and stabilized within the plastic. Surface treatment of the pigment can improve its wettability and compatibility with the polymer matrix.

  • Polymer Selection: The choice of polymer significantly impacts the dispersion process. The viscosity and melting behavior of the plastic will dictate the required processing temperatures and shear forces. PV23 is suitable for a wide range of plastics including polyolefins (polyethylene, polypropylene), PVC, polystyrene, and engineering plastics.[2][4][5][6]

  • Masterbatch Formulation: A masterbatch, or color concentrate, is the most common method for introducing pigments into plastics. The formulation of the masterbatch is crucial and typically includes the pigment, a carrier resin compatible with the final plastic, and dispersing agents. Dispersing agents, or dispersants, are additives that aid in the wetting of the pigment particles and help to stabilize them against re-agglomeration.[1][7][8][9] Carboxylic dispersants have been shown to be effective in enhancing the dispersion of PV23.[1][7]

  • Processing Parameters: The compounding process, typically carried out in a twin-screw extruder, is where the dispersion magic happens. Key parameters that must be optimized include temperature profile, screw speed, and residence time.[10] These parameters determine the amount of shear and energy imparted to the material, which is necessary to break down pigment agglomerates.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the dispersion of Pigment Violet 23 in plastics.

Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a Pigment Violet 23 masterbatch in a polypropylene (PP) carrier resin using a co-rotating twin-screw extruder.

Materials and Equipment:

  • Pigment Violet 23 (pre-dried)

  • Polypropylene (PP) homopolymer (powder or pellet form)

  • Dispersing agent (e.g., a wax-based or polymeric dispersant)

  • Co-rotating twin-screw extruder with gravimetric feeders

  • Strand pelletizer

  • Hot air oven

Protocol:

  • Pre-Drying: Dry the Pigment Violet 23 and polypropylene carrier resin in a hot air oven at 80°C for 2-4 hours to remove any residual moisture.

  • Formulation: Prepare a dry blend of the masterbatch formulation. A typical starting formulation is provided in the table below.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical temperature profile for a polypropylene-based masterbatch is provided in the table below.

  • Compounding: Feed the dry blend into the main hopper of the extruder using a gravimetric feeder at a controlled rate.

  • Extrusion and Pelletizing: The molten, pigmented polymer will exit the extruder through a die as strands. Cool the strands in a water bath and then feed them into a pelletizer to produce masterbatch pellets.

  • Drying: Dry the masterbatch pellets in a hot air oven at 80°C for 2-4 hours.

Data Presentation: Masterbatch Formulation and Extrusion Parameters

Component Percentage by Weight (%)
Pigment Violet 2320 - 40
Polypropylene (PP) Carrier Resin55 - 75
Dispersing Agent1 - 5
Extruder Zone Temperature (°C)
Feed Zone180 - 200
Zone 2190 - 210
Zone 3200 - 220
Zone 4210 - 230
Zone 5 (Die)220 - 240
Screw Speed (rpm) 200 - 400
Evaluation of Dispersion Quality

Several methods can be used to assess the quality of pigment dispersion. This section details three common techniques: the Filter Pressure Value (FPV) test, microscopic analysis, and color strength measurement.

The FPV test is a quantitative method to determine the degree of dispersion by measuring the pressure increase caused by pigment agglomerates clogging a filter screen in an extruder.[11][12][13][14][15]

Materials and Equipment:

  • Laboratory single-screw extruder with a melt pump and a screen pack assembly

  • Pressure transducer

  • Test screens of a defined mesh size (e.g., 15 µm)

  • Natural (unpigmented) polymer

  • Pigmented masterbatch

Protocol:

  • Homogenization: First, extrude the natural polymer to establish a baseline pressure.

  • Introduction of Masterbatch: Introduce a precise amount of the masterbatch into the natural polymer stream.

  • Pressure Monitoring: Continuously monitor and record the pressure in front of the screen pack as the pigmented polymer melt is forced through it.

  • Data Analysis: The increase in pressure over time is used to calculate the Filter Pressure Value (FPV), typically expressed in bar/g of pigment. A lower FPV indicates better dispersion.

Data Presentation: Filter Pressure Value Test Parameters

Parameter Value
Extruder Temperature ProfileDependent on the polymer (e.g., for HDPE: 190-230°C)
Screw Speed50 - 100 rpm
Melt Pump SpeedConstant to ensure a consistent flow rate
Screen Mesh Size15 µm
Masterbatch Concentration5% in natural polymer

Microscopic analysis allows for the visual assessment of pigment dispersion by examining thin sections of the pigmented plastic.

Materials and Equipment:

  • Compression molding press

  • Microtome

  • Optical microscope with a digital camera

  • Image analysis software

Protocol:

  • Sample Preparation:

    • Press a small amount of the pigmented plastic into a thin film (e.g., 50 µm) using a compression molding press at a temperature above the polymer's melting point.

    • Alternatively, for harder plastics, use a microtome to cut thin sections (5-10 µm) from a molded part.[16]

  • Microscopic Examination: Mount the thin film or section on a microscope slide and examine it under transmitted light.

  • Image Analysis: Capture images of the dispersion at various magnifications. Use image analysis software to quantify the size and number of agglomerates.

Color strength is a measure of a pigment's ability to impart color and is directly related to its dispersion quality. Better dispersion leads to higher color strength.[17][18][19]

Materials and Equipment:

  • Injection molding machine

  • Spectrophotometer

  • White pigment (e.g., TiO2)

  • Natural polymer

Protocol:

  • Sample Preparation:

    • Prepare a series of "let-downs" by mixing the pigmented masterbatch with a natural polymer and a standard amount of white pigment. A common ratio is 1 part masterbatch to 2 parts natural polymer and 0.5 parts TiO2.

    • Injection mold the let-down samples into standard color plaques.

  • Spectrophotometer Measurement:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measure the color of the sample plaques and a standard plaque. The spectrophotometer will provide colorimetric data (e.g., Lab* values).[20]

  • Data Analysis: Compare the color strength of the sample to the standard. The relative color strength is typically expressed as a percentage.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Masterbatch Preparation cluster_evaluation Dispersion Quality Evaluation cluster_analysis Data Analysis and Optimization A 1. Pre-drying of PV23 and Polymer B 2. Formulation and Dry Blending A->B C 3. Twin-Screw Extrusion B->C D 4. Pelletizing and Drying C->D E a) Filter Pressure Value (FPV) Test D->E F b) Microscopic Analysis D->F G c) Color Strength Measurement D->G H Analyze FPV, Micrographs, and Color Strength Data E->H F->H G->H I Optimize Formulation and Processing Parameters H->I I->B Feedback Loop I->C

Caption: Experimental workflow for dispersing Pigment Violet 23 in plastics.

Dispersion_Factors cluster_pigment Pigment Properties cluster_formulation Masterbatch Formulation cluster_processing Processing Parameters center Optimal PV23 Dispersion p1 Particle Size p1->center p2 Surface Treatment p2->center p3 Purity p3->center f1 Pigment Loading f1->center f2 Carrier Resin Compatibility f2->center f3 Dispersing Agent Type & Concentration f3->center proc1 Temperature Profile proc1->center proc2 Screw Speed (Shear Rate) proc2->center proc3 Residence Time proc3->center

Caption: Key factors influencing the dispersion of Pigment Violet 23 in plastics.

References

Application Notes and Protocols for Incorporating Pigment Violet 2 into Industrial Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation and evaluation of Pigment Violet 2 (PV2) in industrial solvent-based coatings. The protocols are designed to be accessible to researchers and scientists who may not be specialists in coatings technology but require a rigorous and systematic approach to material evaluation.

Introduction to this compound

This compound (Colour Index Name: this compound; CAS No. 1326-04-1) is a triarylcarbonium organic pigment.[1] It is valued in the coatings industry for its brilliant reddish-violet hue, high color strength, and good fastness properties.[2][3] Its primary applications are in printing inks and, to a lesser extent, in industrial coatings where high performance is required.[3][4] Understanding its physical and chemical properties is crucial for successful formulation.

Physicochemical and Performance Data

The performance of this compound in a coating system is dependent on its inherent properties. The following tables summarize key quantitative data sourced from various technical datasheets. It is important to note that values can vary between different grades and manufacturers, and testing conditions should always be considered.

Table 1: Physical and Chemical Properties of this compound

PropertyValueTest Method/Conditions
Chemical Group Triarylcarbonium-
Molecular Formula C30H36N2O3-
Density (g/cm³) 1.6 - 1.8-
Oil Absorption (ml/100g) 40 - 55ASTM D281
pH Value 5.0 - 8.0-

Sources:[2][5][6]

Table 2: Performance and Fastness Properties of this compound in Coatings

PropertyRating/ValueTest Method/Conditions
Light Fastness (BWS) 4-6Blue Wool Scale (1-8, where 8 is excellent)
Heat Resistance (°C) 160-
Water Resistance 4Scale 1-5 (where 5 is excellent)
Acid Resistance 3-5Scale 1-5 (where 5 is excellent)
Alkali Resistance 3-4Scale 1-5 (where 5 is excellent)
Oil Resistance 3Scale 1-5 (where 5 is excellent)

Sources:[1][2][5][6][7]

Protocols for Incorporation and Evaluation

Model Formulation of a Solvent-Based Acrylic Coating

This model formulation provides a starting point for incorporating this compound. The exact ratios may need to be adjusted based on the specific resin system and desired coating properties.

Table 3: Model Formulation for a Solvent-Based Acrylic Coating

ComponentFunctionWeight Percentage (%)
Grinding Phase
Acrylic Resin (e.g., 50% in Xylene)Binder30.0
Dispersing AgentWetting and Stabilization1.5
This compoundColorant5.0
Solvents (e.g., Xylene, Butyl Acetate)Vehicle15.0
Let-down Phase
Acrylic Resin (e.g., 50% in Xylene)Binder38.0
Solvents (e.g., Xylene, Butyl Acetate)Viscosity Adjustment10.0
Additives (e.g., Leveling agent, UV stabilizer)Performance Enhancement0.5
Total 100.0
Experimental Workflow for Pigment Incorporation

The following diagram illustrates the key stages in the process of incorporating this compound into an industrial coating.

G cluster_0 Preparation cluster_1 Dispersion cluster_2 Let-down and Finalization cluster_3 Quality Control A Raw Material Weighing B Premixing of Grinding Phase Components A->B Binder, Solvent, Additives, Pigment C High-Speed Dispersion B->C D Milling (e.g., Bead Mill) C->D To achieve desired fineness of grind E Addition of Let-down Phase D->E Pigment Concentrate F Viscosity Adjustment and Filtration E->F G Testing and Analysis F->G

Workflow for incorporating this compound.
Experimental Protocols

Objective: To determine the degree of pigment dispersion in the coating.

Methodology (based on ASTM D1210):

  • Place a small amount of the coating sample at the deep end of a Hegman grind gauge.

  • With a straight-edged scraper held at a 45-degree angle, draw the coating down the length of the gauge at a uniform speed.

  • Within 10 seconds, view the gauge at a grazing angle to the light and identify the point where a definite pattern of scratches or specks appears.

  • Record the Hegman value at this point. A higher Hegman value indicates a finer dispersion.

Objective: To determine the relative color strength of the pigmented coating compared to a standard.

Methodology (based on ASTM D387):

  • Prepare a tint paste by mixing a specified amount of the pigmented coating with a standard white paste (e.g., titanium dioxide).

  • Prepare a similar tint paste with a reference standard of this compound.

  • Apply both tint pastes side-by-side on a test card.

  • Visually or instrumentally (using a spectrophotometer) compare the color of the two drawdowns.

  • Adjust the amount of the sample or standard paste until the colors match. The tinting strength can then be calculated based on the amounts used.

Objective: To evaluate the resistance of the coating to degradation from UV light and moisture.

Methodology (based on ASTM G154):

  • Apply the coating to suitable test panels and allow them to cure completely.

  • Place the panels in a fluorescent UV weathering apparatus.

  • Expose the panels to cycles of UV light and condensation. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Periodically remove the panels and evaluate for changes in color (using a spectrophotometer to measure ΔE*), gloss, and any signs of chalking, cracking, or blistering.

Objective: To determine the stability of the pigment's color at elevated temperatures.

Methodology:

  • Apply the coating to heat-stable panels (e.g., aluminum) and allow to cure.

  • Place the panels in a laboratory oven at a specified temperature (e.g., 160°C) for a defined period (e.g., 30 minutes).

  • Allow the panels to cool to room temperature.

  • Visually and instrumentally compare the color of the heated panels to unheated control panels to assess any color change.

Objective: To evaluate the coating's resistance to various chemicals.

Methodology:

  • Apply the coating to test panels and allow to cure.

  • Place a few drops of the test chemical (e.g., 5% HCl, 5% NaOH) onto the surface of the coating.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified time (e.g., 24 hours), remove the watch glass and rinse the panel with deionized water.

  • Visually inspect the coating for any signs of discoloration, blistering, or softening.

Quality Control and Troubleshooting

A systematic quality control process is essential to ensure the consistency and performance of the final coating.

G cluster_0 Input cluster_1 Process cluster_2 Output cluster_3 Quality Control Checks A Raw Materials B Dispersion and Let-down A->B C Finished Coating B->C QC1 Fineness of Grind B->QC1 QC2 Color and Tint Strength C->QC2 QC3 Viscosity C->QC3 QC4 Final Performance Tests C->QC4

Logical relationships in quality control.

Potential Issues and Solutions:

  • Poor Color Development: This may be due to inadequate dispersion. Check the fineness of grind and adjust milling time or a different dispersing agent may be required.

  • Flocculation: This can occur if the pigment particles re-agglomerate after dispersion. It can lead to a loss of gloss and color strength. The choice of dispersing agent and the compatibility of the pigment with the resin system are critical.

  • Color Shift on Drying: This can be caused by pigment flocculation or interaction with other components in the formulation.

  • Poor Weatherability: If the coating fades or degrades quickly, consider the addition of UV stabilizers and ensure the pigment loading is appropriate for the application.

By following these protocols and considering the potential challenges, researchers and scientists can effectively incorporate and evaluate this compound in industrial coatings for a variety of applications.

References

Application Notes: Use of Pigment Violet 2 in Automotive Paint Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Violet 2 (PV2), identified by Colour Index No. 45175:1, is a synthetic organic pigment belonging to the triarylcarbonium chemical class.[1][2] It is known for its bright, reddish-shade violet hue and high color strength.[3] While utilized across various sectors including printing inks and plastics, its application in automotive paints requires careful consideration of its specific performance characteristics.[4][5] These notes provide detailed protocols and performance data for researchers and scientists evaluating this compound for automotive coating applications. Although it offers a vibrant color, its lightfastness and weather resistance are moderate compared to high-performance pigments, which may influence its suitability for exterior automotive finishes.[4]

Performance Characteristics

This compound imparts a deep, bluish-violet shade with good color intensity.[4] Its primary advantages in certain coating applications are its vibrant tone and good resistance to certain chemicals.[4][6] However, for automotive exteriors, which demand exceptional durability against UV radiation and environmental fallout, its limitations in light and weather fastness are a critical consideration.[4][7]

Data Presentation: Performance Properties of this compound

The following table summarizes the typical performance data for this compound, compiled from various technical datasheets. These values are crucial for formulators when predicting the behavior of the pigment in a finished automotive coating.

PropertyTest MethodRating/ValueSource(s)
Lightfastness (1-8 Scale)ISO 105-B02 / ASTM D4303
    Full Shade5[4]
    Reduced Tint4[4]
Weather Resistance (1-5 Scale)ASTM G1543[4]
Heat Resistance DIN 53775140-160 °C[1][4]
Chemical Resistance (1-5 Scale)ISO 2812-1
    Acid Resistance5[1][4]
    Alkali Resistance4[1][4]
Solvent Resistance (1-5 Scale)ISO 2812-1
    Ethanol3[4]
    Ethyl Acetate4[4]
    MEK3[4]
Migration Resistance (1-5 Scale)-4[4]
Oil Absorption ISO 787-540-50 g/100g [1][4]

(Note: Fastness is rated on a scale where 5 is excellent and 1 is poor, except for Lightfastness, which is rated on a 1-8 Blue Wool scale where 8 is excellent.)

Experimental Protocols

Detailed methodologies for evaluating automotive paint formulations containing this compound are outlined below.

Pigment Dispersion Quality Assessment

Objective: To ensure the pigment is adequately deagglomerated and stabilized within the paint vehicle for optimal color development and film properties.

Methodology (ASTM D1210):

  • Sample Preparation: Prepare a pigment paste by mixing this compound with the selected resin system and dispersant using a high-speed disperser or shaker.

  • Grind Gauge Measurement: Apply a sample of the pigment dispersion to the deep end of a Hegman grind gauge.

  • Drawdown: Using a flat-edged scraper, draw the sample down the length of the gauge with uniform pressure.

  • Evaluation: Immediately observe the gauge at a low angle to identify the point at which coarse particles or a "scratchy" appearance becomes visible.

  • Reporting: Record the Hegman value. For automotive topcoats, a fine dispersion (typically 6-7 Hegman) is required.

  • Microscopic Analysis: For a more detailed analysis, a diluted sample of the paint can be observed under a compound microscope (200-500X magnification) to visually inspect for undispersed agglomerates or flocculation.[8]

Colorimetric and Tint Strength Analysis

Objective: To quantify the color properties of the pigment in the specific paint system and assess its tinting strength relative to a standard.

Methodology (ASTM D387):

  • Standard Preparation: Prepare a standard batch of paint using a reference sample of this compound.

  • Test Sample Preparation: Prepare an identical paint formulation with the test batch of this compound.

  • Letdown: Create a reduced tint version (letdown) of both the standard and test samples by mixing a precise amount of each with a standard white base paint (e.g., TiO2-based).

  • Film Application: Apply drawdowns of both the full shade and letdown samples onto standardized color charts.

  • Color Measurement: After complete drying and curing, measure the CIELAB color values (L, a, b*) of each sample using a spectrophotometer.[9]

  • Calculation: The tinting strength is calculated by comparing the color difference (ΔE*) between the test sample and the standard.

Accelerated Weathering and Durability Testing

Objective: To simulate long-term outdoor exposure and evaluate the resistance of the coating to degradation from UV light, moisture, and temperature fluctuations.[7]

Methodology (ASTM G154, QUV-B):

  • Panel Preparation: Coat standardized steel or aluminum panels with the this compound formulation according to specified film thickness. Allow for complete curing.

  • Exposure: Place the panels in an accelerated weathering chamber equipped with UVB-313 lamps.

  • Cycle Conditions: Program the chamber to run a cycle that typically includes alternating periods of UV exposure at elevated temperature (e.g., 8 hours at 60°C) and condensation (e.g., 4 hours at 50°C).

  • Evaluation Intervals: Periodically remove the panels (e.g., every 500 hours) for evaluation.

  • Performance Metrics: Measure gloss retention (ASTM D523) and color change (ΔE*) at each interval. A significant color change or loss of gloss indicates poor durability. Automotive specifications often require minimal change after 2000-5000 hours.[7]

Chemical and Solvent Resistance

Objective: To assess the coating's ability to withstand exposure to chemicals relevant to the automotive environment, such as fuels, oils, and cleaning agents.

Methodology (ISO 2812-1):

  • Panel Preparation: Use fully cured coated panels as prepared for weathering tests.

  • Spot Test: Place a small amount of the test chemical (e.g., gasoline, acid rain solution) onto the paint surface.

  • Exposure: Cover the spot with a watch glass for a specified period (e.g., 1 hour).

  • Cleaning and Evaluation: After the exposure time, remove the chemical and clean the surface.

  • Assessment: Visually inspect the panel for any signs of degradation, such as blistering, softening, discoloration, or loss of adhesion. Rate the resistance on a 1-5 scale.

Physical Performance Testing

Objective: To measure the mechanical properties of the cured paint film, which are critical for in-service performance.

a) Adhesion (ASTM D3359 - Cross-Cut Test):

  • Use a sharp cutting tool to scribe a lattice pattern through the coating to the substrate.

  • Apply a specified pressure-sensitive tape over the lattice and then remove it rapidly.

  • Evaluate the amount of coating removed from the substrate and classify the adhesion on a scale from 5B (no detachment) to 0B (severe detachment).

b) Hardness (ASTM D3363 - Pencil Test):

  • Place a set of calibrated pencils of increasing hardness (from 6B to 9H) onto the coated surface at a 45-degree angle.

  • Push the pencil forward with uniform pressure.

  • The hardness is defined by the hardest pencil that does not scratch or gouge the paint film.[10]

Visualizations

The following diagrams illustrate key workflows and relationships in the evaluation of pigments for automotive paints.

experimental_workflow cluster_formulation Phase 1: Formulation & Preparation cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis & Conclusion p_select Pigment Selection (this compound) r_select Resin & Additive Selection disperse Pigment Dispersion (Hegman Check - ASTM D1210) r_select->disperse paint_prep Paint Formulation & Mixing disperse->paint_prep panel_prep Panel Preparation & Curing paint_prep->panel_prep color_test Color & Tint Strength (ASTM D387) panel_prep->color_test phys_test Physical Tests (Adhesion, Hardness) panel_prep->phys_test chem_test Chemical Resistance (ISO 2812-1) panel_prep->chem_test weather_test Accelerated Weathering (ASTM G154) panel_prep->weather_test data_analysis Data Analysis (ΔE*, Gloss Retention) color_test->data_analysis phys_test->data_analysis chem_test->data_analysis weather_test->data_analysis conclusion Final Assessment & Suitability Report data_analysis->conclusion

Diagram 1: Experimental workflow for evaluating this compound in automotive paint.

logical_relationships cluster_pigment Pigment Properties cluster_interactions System Interactions cluster_performance Final Paint Performance chem_structure Chemical Structure (Triarylcarbonium) dispersion Dispersion Quality chem_structure->dispersion pigment_binder Pigment-Binder Interaction chem_structure->pigment_binder particle_size Particle Size & Distribution particle_size->dispersion surface_treat Surface Treatment surface_treat->dispersion surface_treat->pigment_binder color Color Strength & Shade dispersion->color durability Durability (Light & Weather Fastness) dispersion->durability pigment_binder->durability resistance Chemical Resistance pigment_binder->resistance mechanical Mechanical Properties (Adhesion, Hardness) pigment_binder->mechanical

Diagram 2: Key factors influencing the performance of this compound in coatings.

References

Troubleshooting & Optimization

Improving the dispersion of Pigment Violet 2 in non-polar media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working on the dispersion of Pigment Violet 2 (and related structures like C.I. Pigment Violet 23) in non-polar media.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages of dispersing a pigment in a non-polar medium? A1: The pigment dispersion process is universally broken down into three critical steps:

  • Wetting: This initial stage involves replacing the air and moisture surrounding the dry pigment particles with the liquid medium (resin and solvent solution).[1][2][3] For effective wetting, the surface tension of the liquid must be lower than the surface energy of the pigment.[3]

  • De-agglomeration/Grinding: Mechanical energy is applied to break down pigment agglomerates (clusters of particles) into smaller units, ideally primary particles.[2][3] This step is crucial for developing color strength and other properties.

  • Stabilization: After de-agglomeration, the fine pigment particles must be stabilized to prevent them from re-agglomerating, a process known as flocculation.[1][2] This is typically achieved by using dispersing agents that adsorb onto the pigment surface and create repulsive forces.[2][3]

Q2: Why is my this compound dispersion showing poor color strength? A2: Poor color strength, or tinting strength, is often a direct result of inadequate dispersion.[4] The primary causes are insufficient de-agglomeration, where pigment clusters have not been broken down effectively, or flocculation, where particles have re-agglomerated after dispersion.[1][4] A simple "rub-out" test can often determine if flocculation is the issue.[4][5]

Q3: How do I choose an appropriate dispersing agent for this compound in a non-polar system? A3: The choice of dispersant is critical. For organic pigments like this compound in non-polar media, stabilization is primarily steric.[5] Polymeric dispersants with anchor groups that have a high affinity for the pigment surface and polymer chains compatible with the non-polar medium are required.[2][6] High molecular weight block copolymers have been shown to be particularly effective for C.I. Pigment Violet 23, a similar pigment, as they provide a thick adsorbed layer that prevents flocculation.[5] The nature of the dispersant's anchor group is key; cationic anchor groups (amine value) are often more appropriate for organic pigments.[2]

Q4: What is flocculation and how can I identify it? A4: Flocculation is the re-agglomeration of dispersed pigment particles, which can lead to a variety of issues including loss of color strength, decreased gloss, and changes in rheology.[1][4] It can be identified through several methods:

  • Rub-Out Test: If rubbing the wet paint film results in a significant color change, flocculation is likely occurring.[4][5]

  • Microscopy: Optical or electron microscopy can visually confirm the presence of particle clusters.[4][7][8]

  • Rheology: An unstable dispersion may show changes in viscosity over time or under varying shear rates.[9]

Troubleshooting Guide

This guide addresses common problems encountered when dispersing this compound in non-polar media.

Problem Potential Cause(s) Recommended Solution(s)
Low Gloss Poor dispersion (large agglomerates); Flocculation.[1][10]Increase milling time/energy to ensure complete de-agglomeration.[11] Optimize the dispersant type and concentration to improve stabilization.[10]
Color Shift / Floating Pigment flocculation or separation due to differences in pigment density and mobility in the system.[1][12]Improve stabilization by selecting a more effective dispersant. Adjust the solvent system to control evaporation rates.[12]
High Viscosity Poor pigment wetting; Incorrect dispersant concentration; High pigment loading without adequate stabilization.Ensure the dispersant concentration is optimized (a dispersant demand curve can determine the optimal level).[13] Select a dispersant known to be an effective viscosity reducer for the pigment system.[5]
Sedimentation / Hard Settling Poor stabilization leading to particle settling over time.[1]Use a dispersant that provides strong steric stabilization to prevent re-agglomeration and settling.[5] A higher viscosity at a low shear rate can also indicate better resistance to sedimentation.[5]
Extended Milling Time Inefficient wetting of the pigment powder; Inadequate mechanical energy.Use a wetting agent or a dispersant with good wetting properties.[1][3] Ensure the milling equipment is appropriate for the batch size and desired fineness.[13][14]

Process & Troubleshooting Visualization

The following diagrams illustrate the core concepts and workflows for pigment dispersion.

DispersionProcess cluster_0 Pigment Dispersion Stages Start Dry Pigment (Agglomerates) Wetting 1. Wetting (Displace Air with Liquid) Start->Wetting Add Liquid Medium Deagglomeration 2. De-agglomeration (Mechanical Energy) Wetting->Deagglomeration Apply Shear Stabilization 3. Stabilization (Adsorb Dispersant) Deagglomeration->Stabilization Prevent Flocculation End Stable Dispersion (Primary Particles) Stabilization->End

Caption: The three fundamental stages of the pigment dispersion process.

TroubleshootingWorkflow A Dispersion Issue Observed (e.g., Low Gloss, Color Shift) B Perform Rub-Out Test A->B C Color Deepens / Changes? B->C D Issue is Flocculation C->D Yes F Check Fineness of Grind (Hegman Gauge) C->F No E Review Dispersant - Increase Concentration - Change Type D->E G Grind is Coarse? F->G H Issue is De-agglomeration G->H Yes J Re-evaluate System - Pigment/Binder compatibility - Solvent effects G->J No I Increase Milling - Time - Energy / Media H->I

Caption: A logical workflow for troubleshooting common pigment dispersion issues.

Quantitative Data Summary

The following data is adapted from a study on C.I. Pigment Violet 23 in a non-polar alkyd resin/xylene medium, demonstrating the impact of different dispersant types.[5]

Table 1: Effect of Dispersant Type on Viscosity and Stability

Dispersant TypeDispersant Conc. (% wt)Initial Viscosity (KU)Viscosity after 2 Weeks at 50°C (KU)Stability Assessment
None095GelUnstable
Low Molar Mass (AAAC)0.59095Limited Stability
Low Molar Mass (EACH)0.88995Limited Stability
High Molar Mass (Copolymer)3.58284Good Stability
(Data adapted from Nsib et al., Dyes and Pigments 74 (2007))[5]

Table 2: Impact of Dispersant on Pigment Loading and Color Stability

Dispersant TypeMax. Pigment Loading at const. Viscosity (% wt)"Rub-Out" Color Difference (ΔE*) after 2 WeeksFlocculation Assessment
None8.04.0High Flocculation
Low Molar Mass (AAAC)10.0~2.5Moderate Flocculation
Low Molar Mass (EACH)10.0~2.5Moderate Flocculation
High Molar Mass (Copolymer)12.5 < 1.0 Low Flocculation
(Data adapted from Nsib et al., Dyes and Pigments 74 (2007))[5]

Experimental Protocols

Protocol 1: Rheological (Viscosity) Measurements This protocol is used to assess the flow behavior of the pigment concentrate and the effectiveness of a dispersant.

  • Sample Preparation: Prepare a pigment suspension by adding a specified weight percentage (e.g., 8-12 wt%) of this compound to a solution containing the non-polar solvent, resin, and the required amount of dispersant.[5]

  • Dispersion: Mix the components for a set time (e.g., 2 hours) using a high-speed disperser or laboratory mill to ensure thorough grinding.[5]

  • Measurement:

    • Allow the sample to equilibrate to a controlled temperature (e.g., 20°C).

    • Use a Krebs Stormer type viscometer to measure the apparent viscosity at a high shear rate (e.g., 200 rpm spindle speed). Record the value in Krebs Units (KU).[5]

    • For low-shear analysis, a Brookfield-type viscometer can be used at lower speeds (<100 rpm) to characterize resistance to sedimentation.[5]

  • Analysis: Compare the viscosity values of samples with different dispersants or concentrations. A lower KU value at a given pigment loading indicates a more efficient dispersion.[5]

Protocol 2: Fineness of Grind Assessment (Hegman Gauge) This method measures the largest pigment agglomerates in the dispersion, indicating the degree of de-agglomeration.[4][7]

  • Equipment: A Hegman or NPIRI fineness of grind gauge, which is a steel block with a calibrated channel of decreasing depth.[4][9]

  • Sample Application: Place a small amount of the pigment dispersion in the deepest end of the channel.

  • Drawdown: Using a flat-edged scraper, draw the sample down the length of the channel at a steady, consistent speed.[8]

  • Reading: Immediately view the gauge at a low angle. Identify the point on the scale where a significant number of coarse particles or a "scratchy" appearance first becomes visible.[8]

  • Analysis: The reading corresponds to the size of the largest agglomerates. A finer grind (higher Hegman number) indicates better de-agglomeration.[9] The goal is to reach a predetermined specification for the end application.[4]

Protocol 3: "Rub-Out" Test for Flocculation This is a simple, effective test to evaluate the stability of the dispersion and identify flocculation.[4][5][7]

  • Film Application: Apply a uniform wet film of the pigmented formulation onto a non-porous substrate, such as a test card or glass panel.[7]

  • Drying: Allow the film to partially dry.

  • Rubbing: Just before the film is fully dry, firmly rub a small, circular area with a gloved finger.[4][7]

  • Observation: Once the entire film is dry, compare the color of the rubbed area to the untouched area.[7]

  • Analysis: If the rubbed area shows a significantly different (typically stronger or darker) color, it indicates that the mechanical action of rubbing broke up flocculated pigment particles.[4][5] The color difference (ΔE*) can be quantified with a spectrophotometer for a more precise assessment.[5] A large color difference points to poor dispersion stability.[5]

References

How to prevent aggregation of Pigment Violet 2 particles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Pigment Violet 29 (PV29) particles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pigment Violet 29 (PV29) and in what forms is it commonly available?

Pigment Violet 29, with the Colour Index name C.I. Pigment Violet 29, is a high-performance perylene-based organic pigment.[1] It is known for its excellent stability to heat, light, and chemicals.[2] PV29 is typically supplied as a powder, which consists of primary particles, aggregates, and agglomerates.[3] It can also be available as a press cake or in slurry/paste form.[4]

Q2: What causes the aggregation of Pigment Violet 29 particles?

The aggregation of organic pigment particles like Pigment Violet 29 is primarily driven by weak intermolecular forces such as van der Waals forces and interactions between polar functional groups.[5] Due to their small size and high surface energy, primary pigment particles have a strong tendency to cluster together to form larger aggregates and agglomerates.[3][5] This process is thermodynamically favorable as it reduces the overall surface area and, consequently, the surface energy of the system.

Q3: Why is preventing the aggregation of Pigment Violet 29 particles important?

Preventing the aggregation of Pigment Violet 29 particles is crucial for achieving optimal performance characteristics in its applications. Proper dispersion, which involves breaking down aggregates and stabilizing the individual particles, leads to:

  • Enhanced Color Strength and Consistency: Well-dispersed particles provide a larger surface area for light interaction, resulting in more intense and consistent color.[6]

  • Improved Product Performance: In applications like coatings and inks, uniform dispersion is essential for properties such as gloss, transparency, and hiding power.[7]

  • Process Stability: Aggregation can lead to issues like changes in viscosity, sedimentation, and flocculation during manufacturing and storage.[8]

Troubleshooting Guide

Problem: I am observing poor color development and the appearance of specks in my formulation containing Pigment Violet 29.

This issue is a common indicator of inadequate pigment dispersion and the presence of large agglomerates.

Logical Troubleshooting Workflow

Troubleshooting_Aggregation start Poor Color Development / Specks Observed check_wetting Is the pigment properly wetted? start->check_wetting check_milling Is the mechanical dispersion (milling) adequate? check_wetting->check_milling Yes solution_wetting Incorporate a suitable wetting agent. Pre-mix pigment with wetting agent and solvent. check_wetting->solution_wetting No check_stabilization Is the dispersion stabilized effectively? check_milling->check_stabilization Yes solution_milling Optimize milling parameters: - Increase milling time - Adjust milling speed - Check media type and loading check_milling->solution_milling No solution_stabilization Select a high-affinity dispersant. Optimize dispersant concentration. check_stabilization->solution_stabilization No end Optimal Dispersion Achieved check_stabilization->end Yes solution_wetting->check_milling solution_milling->check_stabilization solution_stabilization->end

Caption: A logical workflow for troubleshooting poor dispersion of Pigment Violet 29.

Solution 1: Ensure Proper Wetting of the Pigment

The first step in dispersion is to displace the air from the surface of the pigment particles and wet them with the liquid medium.[8][9]

  • Action: Incorporate a wetting agent or surfactant into your formulation. Wetting agents reduce the surface tension of the liquid, allowing it to penetrate the pigment agglomerates more effectively.[8] For aqueous systems, this is particularly important due to the high surface tension of water.[8]

  • Protocol: Before the main dispersion step, create a pre-mixture of the Pigment Violet 29 powder with the wetting agent and a portion of the solvent or liquid medium. Stir this pre-mixture at a low speed until the pigment is visibly wetted.

Solution 2: Optimize Mechanical Dispersion (Milling)

Mechanical energy is required to break down the pigment agglomerates into smaller aggregates and primary particles.[5]

  • Action: Adjust the parameters of your milling process. Common milling techniques include bead milling, ball milling, and three-roll milling.[5][7] The efficiency of this process depends on factors like milling time, rotor speed, and the type and size of the milling media.

  • Considerations:

    • Milling Time: Insufficient milling time will result in incomplete deagglomeration.

    • Energy Input: The dispersion process is energy-intensive. Increasing the rotor speed can enhance the breakdown of particles, but excessive speed can lead to temperature increases that may affect the formulation.[10]

    • Milling Media: For bead mills, the size, density, and concentration of the beads are critical parameters.

Solution 3: Implement Effective Stabilization

Once the pigment particles are dispersed, they have a tendency to re-agglomerate. Dispersants are used to stabilize the dispersion.[8]

  • Action: Select a dispersant with high affinity for the Pigment Violet 29 surface. Perylene-based pigments can benefit from dispersants containing a perylene-like anchor group, which provides strong adsorption to the pigment surface.[2][11] The dispersant should also have a tail that is soluble in the continuous medium to provide a steric or electrostatic barrier against re-aggregation.[9]

  • Optimization: The concentration of the dispersant is critical. An insufficient amount will not provide adequate stabilization, while an excess can lead to issues like increased viscosity or reduced water resistance in the final product.

Experimental Protocols

Protocol 1: General Procedure for Pigment Dispersion

This protocol outlines the fundamental steps for dispersing Pigment Violet 29.

Dispersion Process Workflow

Dispersion_Process cluster_0 Step 1: Wetting cluster_1 Step 2: Deagglomeration cluster_2 Step 3: Stabilization cluster_3 Step 4: Quality Control wetting Combine PV29, wetting agent, and solvent. Mix at low speed. milling Introduce milling media (if applicable). Mill at high speed for a specified duration. wetting->milling stabilization Add dispersant and remaining components. Continue mixing at low speed. milling->stabilization qc Measure particle size distribution, viscosity, and color properties. stabilization->qc

References

Technical Support Center: Enhancing the Lightfastness of Pigment Violet 2 in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pigment Violet 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the lightfastness of this compound in various formulations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its lightfastness a concern?

This compound (PV2) is a synthetic organic pigment belonging to the anthraquinone class of colorants.[1] It is valued for its vibrant violet hue and is used in a variety of applications, including paints, coatings, inks, plastics, and textiles.[1] While PV2 generally exhibits good lightfastness, prolonged exposure to ultraviolet (UV) radiation can lead to photodegradation, resulting in color fading, shifting, and a reduction in the overall durability of the final product.[2] Enhancing its lightfastness is crucial for applications requiring long-term color stability and performance, such as automotive coatings and outdoor signage.

Q2: What are the primary factors that influence the lightfastness of this compound in a formulation?

The lightfastness of PV2 is not solely dependent on the pigment itself but is significantly influenced by the surrounding formulation components. Key factors include:

  • Binder System: The type of resin or polymer used as a binder plays a critical role. Some binders offer better protection against UV radiation than others.

  • Additives: The presence or absence of light stabilizers, such as UV absorbers and Hindered Amine Light Stabilizers (HALS), can dramatically impact lightfastness.[3][4]

  • Pigment Dispersion: The quality of pigment dispersion affects the overall stability. Poorly dispersed pigment particles may be more susceptible to degradation.

  • Substrate: The surface onto which the formulation is applied can also influence lightfastness.

Q3: What are the most effective types of additives for improving the lightfastness of this compound?

The most effective approach to enhancing the lightfastness of organic pigments like PV2 is the use of a combination of UV absorbers and Hindered Amine Light Stabilizers (HALS).[5][6]

  • UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby preventing the UV rays from reaching the pigment molecules.[7] Common classes of UVAs include benzophenones and benzotriazoles.[8]

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the polymer binder and the pigment by neutralizing free radicals that are formed during photo-oxidation.[7][9] A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[10]

Often, a synergistic effect is observed when UVAs and HALS are used together, providing a more robust and durable stabilization system than either additive used alone.[5][11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid Fading of this compound Inadequate UV protection in the formulation.1. Incorporate a UV absorber (e.g., benzotriazole or benzophenone type) into your formulation. Start with a concentration of 0.5-2.0% based on total solids. 2. Add a Hindered Amine Light Stabilizer (HALS) in a concentration range of 0.5-2.0% based on total solids. 3. Evaluate the synergistic effect of using both a UVA and a HALS.
Color Shift (e.g., to a brownish hue) Degradation of the pigment's chemical structure or interaction with other formulation components.1. Review the compatibility of all raw materials in the formulation. 2. Ensure the binder system is stable and does not react with the pigment under UV exposure. 3. The addition of HALS can help to mitigate color shifts by preventing photo-oxidation reactions.
Chalking or Loss of Gloss in the Coating Degradation of the binder system at the surface, exposing the pigment particles.1. This is a primary indication of binder degradation. The use of HALS is highly recommended to protect the binder integrity. 2. Ensure proper curing of the coating to form a durable film. 3. Evaluate a different, more UV-resistant binder system if the problem persists.
Inconsistent Lightfastness Results Poor dispersion of the pigment and/or additives.1. Optimize the pigment dispersion process to ensure a uniform distribution of pigment particles. 2. Ensure that the UV absorbers and HALS are fully dissolved and compatible with the formulation to prevent localization and ensure even protection.

Experimental Protocols

Protocol for Evaluating the Lightfastness of this compound Formulations

This protocol is based on the principles outlined in ASTM D4303 for testing the lightfastness of colorants.[12]

1. Sample Preparation:

  • Prepare a series of formulations containing this compound. Include a control formulation with no light stabilizers and experimental formulations with varying concentrations of UV absorbers, HALS, and combinations of both.

  • Ensure all components are thoroughly mixed to achieve a uniform dispersion.

  • Apply the formulations to a consistent substrate (e.g., standardized test panels or films) at a uniform thickness.

  • Allow the samples to cure completely according to the specifications of the binder system.

2. Accelerated Weathering:

  • Use a xenon arc weather-ometer, which simulates the full spectrum of sunlight, for accelerated exposure testing.[13]

  • Set the exposure conditions to mimic the intended end-use environment. Typical parameters include:

    • Irradiance: 0.35 - 0.55 W/m² at 340 nm

    • Black Panel Temperature: 63°C

    • Relative Humidity: 50%

    • Light/Dark Cycles: As per standard test methods (e.g., ASTM G155).

3. Evaluation:

  • Periodically remove the samples from the weather-ometer at predetermined intervals (e.g., 250, 500, 1000, and 2000 hours).

  • For each sample, mask a portion to protect it from further exposure, serving as an unexposed reference.

  • Measure the color change (ΔE*), gloss, and any visible signs of degradation (e.g., chalking, cracking).

  • Color measurements should be taken using a spectrophotometer, calculating the CIELAB color difference (ΔE*) between the exposed and unexposed areas.

4. Data Analysis:

  • Tabulate the ΔE* values and gloss measurements for each formulation at each exposure interval.

  • Plot the data to visualize the rate of degradation for each formulation.

  • Compare the performance of the stabilized formulations to the control to determine the effectiveness of the additives.

Data Presentation

Table 1: Example of Quantitative Data for Lightfastness Evaluation of this compound Formulations
FormulationAdditive(s)Concentration (% by weight of total solids)ΔE* after 500 hoursΔE* after 1000 hoursΔE* after 2000 hoursGloss Retention (%) after 2000 hours
ControlNone0%5.210.822.535%
AUV Absorber (Benzotriazole type)1.0%3.16.514.355%
BHALS1.0%2.55.111.270%
CUV Absorber + HALS1.0% + 1.0%1.22.35.885%

Note: The data presented in this table is illustrative and will vary depending on the specific formulation and testing conditions.

Visualizations

Diagram 1: Proposed Photodegradation Pathway of this compound and Protective Mechanism of Stabilizers

G cluster_0 Photodegradation of this compound cluster_1 Protective Mechanisms PV2 This compound (Ground State) PV2_excited Excited State PV2* PV2->PV2_excited Absorption UV UV Radiation (hν) UV->PV2 UVA UV Absorber UV->UVA PV2_excited->PV2 Quenching Degradation Degradation Products (Color Fade/Shift) PV2_excited->Degradation Reaction with O₂, H₂O, etc. FreeRadicals Free Radicals (R•) PV2_excited->FreeRadicals Heat Heat UVA->Heat Energy Dissipation HALS HALS HALS->PV2_excited StableProducts Stable Products HALS->StableProducts FreeRadicals->HALS Scavenging

Caption: Protective mechanisms against PV2 photodegradation.

Diagram 2: Experimental Workflow for Enhancing this compound Lightfastness

G start Start: Define Formulation Goals additives Additive Selection (UVA, HALS, etc.) start->additives formulation Formulation Preparation (Control & Variables with PV2) dispersion Dispersion and Sample Prep formulation->dispersion additives->formulation exposure Accelerated Weathering (Xenon Arc Exposure) dispersion->exposure evaluation Evaluation (Color, Gloss Measurement) exposure->evaluation analysis Data Analysis and Comparison evaluation->analysis optimization Formulation Optimization analysis->optimization optimization->formulation Iterate end End: Final Formulation optimization->end

Caption: Workflow for lightfastness enhancement experiments.

References

Technical Support Center: Optimizing Pigment Violet 2 in Inks

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the color strength of Pigment Violet 2 in ink formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in inks?

This compound is a synthetic organic pigment from the triarylcarbonium chemical group, known for its bright, reddish-purple shade and high color strength.[1][2][3] It is frequently used in various printing inks, including offset, gravure, water-based, and solvent-based inks, due to its vibrant color and good application fastness.[1][2]

Q2: What are the main factors that influence the color strength of this compound in an ink formulation?

The final color strength of this compound is primarily determined by the quality of its dispersion. Key influencing factors include:

  • Particle Size: Smaller, well-dispersed primary particles offer a larger surface area for light interaction, leading to higher color strength.[4][5]

  • Pigment Agglomeration and Flocculation: The tendency of pigment particles to clump together (agglomeration) or form loose clusters (flocculation) can significantly reduce color development.[4][6][7]

  • Choice of Dispersant: The type and concentration of the dispersing agent are crucial for stabilizing the pigment particles and preventing re-agglomeration.[4][8][9]

  • Milling/Dispersion Process: The energy and method used to break down pigment agglomerates directly impact the final particle size and distribution.[5][10]

  • Ink Vehicle Composition: The interaction between the pigment, binder, and solvent system affects wetting and dispersion stability.[11]

Q3: What is the difference between agglomeration and flocculation?

Agglomerates are tightly bound clusters of pigment particles that form during the manufacturing and drying process.[6] Breaking these down requires significant mechanical energy, such as from a three-roll mill.[5][12] Flocculation is the process where dispersed pigment particles recombine into loose, reversible clusters held by weaker forces.[6][7][13] This can occur in the liquid ink if the dispersion is not properly stabilized and can lead to reduced color strength and gloss.[6][7]

Troubleshooting Guide

Problem 1: Low Color Strength or Weak Tinting Strength

Possible Cause Troubleshooting Steps
Inadequate Pigment Dispersion The most common cause of low color strength is poor dispersion, leading to large particle sizes.[4][5] Verify that the pigment agglomerates have been sufficiently broken down.
Pigment Flocculation Even after initial dispersion, particles can regroup if not properly stabilized, causing a loss of color strength.[6][13] This can be identified with a "rub-up" test.[14][15] If the color becomes stronger upon rubbing the wet ink film, flocculation is likely occurring.[13][14]
Incorrect Dispersant or Concentration The dispersant must be compatible with both the this compound surface and the ink vehicle. Using the wrong type or an insufficient amount will lead to poor stability.[4][8][9] Conversely, excessive dispersant can also sometimes negatively impact stability or other ink properties.[16]
Insufficient Milling Energy or Time The milling process (e.g., bead mill, three-roll mill) may not be providing enough energy to deagglomerate the pigment to its primary particle size.[5][10]

Problem 2: Poor Ink Stability (Pigment Settling)

Possible Cause Troubleshooting Steps
Ineffective Stabilization The dispersant is not providing a strong enough barrier (either steric or electrostatic) to prevent particles from settling over time.[7][9] This is directly linked to flocculation.
Viscosity Issues Low ink viscosity can accelerate the rate at which pigment particles settle.[11] While a flowable ink is desired, viscosity must be controlled to maintain a stable suspension.[17]
Incompatibility with Ink Vehicle The solvent system may be destabilizing the dispersant layer on the pigment surface, leading to flocculation and settling.[7][11]

Problem 3: High Viscosity at Target Pigment Loading

Possible Cause Troubleshooting Steps
Poor Pigment Wetting If the ink vehicle does not effectively wet the pigment surface, it can lead to higher-than-expected viscosity.[9] The first step of dispersion is wetting the pigment to displace air.[9]
Sub-optimal Dispersant Level The right dispersant can significantly reduce the viscosity of the pigment dispersion.[4][8] Experiment with different concentrations to find the optimal level that provides the lowest viscosity for a given pigment load.
High Pigment Surface Area Very fine pigments, while good for color strength, have a larger surface area that demands more vehicle and can lead to higher viscosity.[13] The formulation may need to be adjusted to accommodate this.

Data & Experimental Protocols

Table 1: Example Dispersant Levels for Organic Violets

This table provides starting point recommendations for the amount of active dispersant to use based on the pigment weight. Optimization will be required for specific formulations.

Pigment Color IndexDispersant ExampleRecommended Active Dispersant on Pigment (by weight)System Type
Pigment Violet 23Borchi® Gen 085120-30%Water-borne
Pigment Violet 23Borchi® Gen 045120-30%Solvent-borne
Pigment Violet 19Borchi® Gen 085120-30%Water-borne
Pigment Violet 19Borchi® Gen 045120-30%Solvent-borne
(Data sourced from publicly available supplier documentation as a general guideline.)[18]
Experimental Protocol: Evaluating Dispersion Quality

This protocol outlines the steps to assess the quality of a this compound dispersion.

Objective: To determine the degree of pigment deagglomeration and stability.

Materials:

  • This compound sample

  • Ink vehicle (resin, solvent)

  • Selected dispersant

  • High-speed dissolver and/or laboratory mill (e.g., bead mill, three-roll mill)

  • Hegman grind gauge

  • Microscope with digital camera

  • Spectrophotometer[19]

  • White ink base for tinting strength test

Procedure:

  • Premixing:

    • In a suitable container, combine the ink vehicle and the selected dispersant.

    • Mix at low speed until the dispersant is fully dissolved.[20]

    • Gradually add the this compound powder while mixing at low speed to wet the pigment.[20]

    • Once all pigment is added, increase the speed of the dissolver for a set period (e.g., 20-30 minutes) to create a premix.

  • Milling (De-agglomeration):

    • Transfer the premix to the laboratory mill.

    • Process the dispersion according to the equipment manufacturer's instructions. For a three-roll mill, this involves passing the ink between the rollers multiple times.[12][17] For a bead mill, this involves milling for a specific residence time.[21]

    • Take samples after a predetermined number of passes or time intervals.

  • Dispersion Assessment:

    • Fineness of Grind: Use a Hegman gauge to measure the size of the largest particles in the dispersion.[14][15] A lower Hegman value indicates a finer grind.

    • Microscopic Examination: Place a small sample of the dispersion on a microscope slide. Observe at 200-500x magnification to visually assess the particle size distribution and identify the presence of large agglomerates.[14]

    • Color Strength (Tint Test):

      • Accurately weigh a small amount of the pigment dispersion and mix it with a larger, standardized amount of a white ink base (e.g., 5% pigment dispersion to 95% white base).[22]

      • Create a drawdown of the tinted ink on a standardized chart.[22]

      • Measure the color strength using a spectrophotometer and compare it against a standard.[14][19] An increase in tinting strength generally corresponds to better dispersion.[4]

  • Stability Assessment (Flocculation):

    • Rub-Up Test: Apply a wet film of the ink onto a non-porous substrate.[15] Just before it dries, firmly rub a small area with your finger.[15] If the rubbed area appears darker or has a stronger color, it indicates that flocculation is occurring in the undisturbed film.[13][14]

    • Viscosity Monitoring: Measure the viscosity of the dispersion immediately after milling and again after a set storage period (e.g., 24 hours, 7 days) at a controlled temperature. A significant change in viscosity can indicate instability.

Visual Guides

Workflow_Optimizing_Dispersion A Start: Define Formulation (Pigment, Vehicle, Dispersant) B Premixing (Low Shear) A->B C Milling (High Shear De-agglomeration) B->C D Assess Dispersion Quality (Grind, Microscopy) C->D E Is Grind Fineness Acceptable? D->E E->C No (Continue Milling) F Measure Color Strength & Check for Flocculation E->F Yes G Is Color Strength Maximized? F->G H Optimization Loop: Adjust Dispersant Type/Level or Milling Parameters G->H No I Final Formulation G->I Yes H->A

Caption: Workflow for optimizing pigment dispersion.

Troubleshooting_Low_Color_Strength Start Problem: Low Color Strength Q1 Perform Rub-Up Test. Does color increase? Start->Q1 A1 Issue: Flocculation Action: 1. Re-evaluate dispersant type. 2. Optimize dispersant concentration. 3. Check for vehicle incompatibility. Q1->A1 Yes Q2 Check Hegman Grind. Is it coarse? Q1->Q2 No A2 Issue: Inadequate Milling Action: 1. Increase milling time/passes. 2. Increase milling energy. 3. Check for mill media wear. Q2->A2 Yes A3 Issue: Sub-optimal Formulation Action: 1. Verify pigment quality. 2. Re-evaluate dispersant choice for the specific pigment surface. Q2->A3 No

Caption: Troubleshooting low color strength issues.

References

Troubleshooting poor adhesion of coatings with Pigment Violet 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered when using Pigment Violet 23 in coating formulations. The following information is intended for researchers, scientists, and professionals in drug development and related fields who are utilizing this pigment in their experimental work.

Troubleshooting Guide: Poor Coating Adhesion

Poor adhesion of coatings containing Pigment Violet 23 can manifest as flaking, peeling, or blistering, compromising the integrity and performance of the final product.[1][2][3][4] This guide provides a systematic approach to identifying and resolving common adhesion problems.

Question: My coating with Pigment Violet 23 is exhibiting poor adhesion. What are the potential causes and how can I fix them?

Answer: Poor adhesion is often a multi-faceted issue. The underlying cause can typically be traced back to one of three main areas: substrate preparation, coating formulation, or the application and curing process.

Inadequate Substrate Preparation

Proper preparation of the substrate is the foundation for good coating adhesion.[5][6] A contaminated or improperly prepared surface will prevent the coating from forming a strong bond.

  • Problem: Surface Contamination

    • Cause: The presence of oils, grease, dust, rust, or other foreign matter on the substrate surface can act as a barrier, preventing the coating from making direct contact.[5][7] Even fingerprints can leave behind oils that inhibit adhesion.[5]

    • Solution: Thoroughly clean the substrate using appropriate methods such as solvent wiping, alkaline washing, or degreasing.[5] Ensure the surface is completely dry before applying the coating.

  • Problem: Improper Surface Profile

    • Cause: Very smooth surfaces may not provide enough texture for the coating to mechanically grip onto.[2][4]

    • Solution: Create a suitable surface profile through methods like abrasive blasting or chemical etching.[5] This increases the surface area and provides an anchor for the coating.

Coating Formulation Issues

The composition of the coating itself plays a critical role in adhesion. The interaction between Pigment Violet 23, the binder, and other additives must be optimized.

  • Problem: Poor Pigment Dispersion

    • Cause: Pigment Violet 23, with its small particle size and high surface area, can be challenging to disperse properly.[8][9] Agglomerates of pigment particles can create weak points in the coating film, leading to cohesive failure.

    • Solution: Utilize high-shear mixing to ensure the pigment is fully dispersed in the binder. The use of appropriate wetting and dispersing agents can also improve pigment dispersion.

  • Problem: Incompatibility between Pigment and Binder

    • Cause: The surface chemistry of Pigment Violet 23 may not be compatible with the chosen binder system, leading to poor wetting of the pigment particles by the polymer matrix.

    • Solution: Select a binder system that is known to be compatible with dioxazine pigments.[10] Consider using a grade of Pigment Violet 23 that has been surface-treated to improve compatibility.[11] The addition of an adhesion promoter to the formulation can also enhance the bond between the coating and the substrate.[12][13]

  • Problem: Incorrect Pigment-to-Binder Ratio

    • Cause: An excessively high pigment concentration can lead to a "pigment-rich" and binder-starved film, resulting in poor cohesion and adhesion. Pigment Violet 23 is noted to be a "thirsty" pigment, requiring a sufficient amount of binder.[9]

    • Solution: Optimize the pigment-to-binder ratio. Start with the manufacturer's recommended ratio and adjust as needed based on experimental results.

Application and Curing Defects

The final step of applying and curing the coating is critical for achieving the desired film properties and adhesion.

  • Problem: Improper Curing

    • Cause: Insufficient or excessive curing time and/or temperature can prevent the coating from developing its full adhesive strength.[1][5][14]

    • Solution: Adhere strictly to the curing schedule specified in the technical data sheet for the coating system.[5] Ensure that curing equipment, such as ovens, are properly calibrated.

  • Problem: Environmental Factors

    • Cause: High humidity or extreme temperatures during application and curing can introduce moisture or other contaminants, leading to blistering or loss of adhesion.[6][15]

    • Solution: Control the application environment. Apply coatings in a clean, dry, and temperature-controlled area.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting poor adhesion of coatings containing Pigment Violet 23.

G cluster_0 Troubleshooting Poor Adhesion cluster_1 Details: Substrate Preparation cluster_2 Details: Coating Formulation cluster_3 Details: Application & Curing Start Start: Poor Adhesion Observed Prep Step 1: Review Substrate Preparation Start->Prep Begin Troubleshooting Formulation Step 2: Evaluate Coating Formulation Prep->Formulation Substrate Prep Verified Clean Is the substrate clean? (No oils, dust, etc.) Prep->Clean Profile Is the surface profile adequate? Prep->Profile AppCure Step 3: Check Application & Curing Process Formulation->AppCure Formulation Verified Dispersion Is the pigment well dispersed? Formulation->Dispersion Compatibility Are pigment and binder compatible? Formulation->Compatibility Ratio Is the pigment/binder ratio correct? Formulation->Ratio End End: Adhesion Improved AppCure->End Process Verified Curing Is the curing schedule correct? AppCure->Curing Environment Is the environment controlled? AppCure->Environment

Caption: A logical workflow for diagnosing and resolving poor coating adhesion.

Frequently Asked Questions (FAQs)

Q1: What is Pigment Violet 23 and what are its key properties?

Pigment Violet 23 (CI 51319) is a dioxazine-based organic pigment known for its high tinting strength, intense reddish to bluish violet shade, and excellent light and weather fastness.[16][17] It is widely used in paints, inks, plastics, and other applications where a durable, vibrant violet color is desired.[16]

Q2: Are there different grades of Pigment Violet 23?

Yes, various grades of Pigment Violet 23 are available, which may differ in particle size, surface treatment, and rheological properties.[16][18] Some grades are specifically designed for water-based or solvent-based systems.[18] It is important to select a grade that is compatible with your specific coating formulation.

Q3: How does the particle size of Pigment Violet 23 affect coating properties?

The average particle size of Pigment Violet 23 is typically very small, around 0.05 to 0.124 micrometers.[8][16] While a smaller particle size can contribute to higher color strength and transparency, it also increases the surface area, which can make the pigment more difficult to disperse and may require a higher binder ratio.

Q4: What binder systems are compatible with Pigment Violet 23?

Pigment Violet 23 is compatible with a wide range of binder systems, including acrylics, oils, tempera, and watercolor/gouache.[19] In industrial applications, it is also used in nitrocellulose, polyurethane (PU), polyamide (PA), polyvinyl butyral (PVB), and chlorinated rubber (CAB) binder systems.[10]

Q5: Can Pigment Violet 23 be used in powder coatings?

Yes, Pigment Violet 23 is suitable for use in powder coatings due to its good heat stability.[20] However, as with liquid coatings, proper formulation and application are crucial for achieving good adhesion.

Data Presentation

Table 1: Typical Physical and Chemical Properties of Pigment Violet 23

PropertyValue RangeSource(s)
C.I. NamePigment Violet 23[8][21]
C.I. Number51319[8][21]
Chemical ClassDioxazine[8][16]
Average Particle Size0.05 - 0.124 µm[8][16]
Specific Surface Area80 - 95 m²/g[8][16]
Oil Absorption50 - 80 g/100g [8][16]
Heat Stability180 - 280 °C[16][17][21]
Light Fastness (Full Shade)7 - 8 (on a scale of 1-8)[16][19]

Table 2: Troubleshooting Summary

Problem AreaPotential CauseRecommended Solution
Substrate Preparation ContaminationThoroughly clean and degrease the substrate.[5]
Poor Surface ProfileMechanically or chemically etch the surface.[5]
Coating Formulation Poor Pigment DispersionUse high-shear mixing and dispersing agents.
Pigment-Binder IncompatibilitySelect a compatible binder or surface-treated pigment; use an adhesion promoter.[12]
Incorrect Pigment-to-Binder RatioOptimize the formulation based on technical data sheets and experimental results.[9]
Application & Curing Improper CuringFollow the recommended curing time and temperature.[5][14]
Environmental IssuesControl humidity and temperature during application.

Experimental Protocols

Adhesion Testing

To quantitatively assess the adhesion of your coating, standardized test methods should be employed.

1. Cross-Hatch Adhesion Test (ASTM D3359)

This test is a rapid and simple method for evaluating the adhesion of a coating to a substrate.

  • Objective: To assess the adhesion of a coating by applying and removing pressure-sensitive tape over cuts made in the film.

  • Methodology:

    • Using a sharp blade or a special cross-hatch cutting tool, make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts at a 90-degree angle to the first set to create a grid or "cross-hatch" pattern.

    • Brush the area lightly to remove any detached flakes or ribbons of coating.

    • Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it into place.

    • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle back upon itself.

    • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B = no peeling or removal, 0B = more than 65% of the area has flaked or peeled).

2. Pull-Off Adhesion Test (ASTM D4541)

This test provides a quantitative measure of the adhesion strength of a coating.

  • Objective: To measure the force required to pull a specified diameter of coating away from its substrate.

  • Methodology:

    • Secure a loading fixture (dolly) to the surface of the coating using an adhesive.

    • Once the adhesive has cured, attach a portable pull-off adhesion tester to the loading fixture.

    • Apply a perpendicular force to the fixture, gradually increasing the tension until the dolly is pulled off.

    • The force at which the pull-off occurs is recorded and reported as the adhesion strength (e.g., in psi or MPa).

    • The nature of the failure (adhesive, cohesive, or substrate failure) should also be noted.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing, applying, and testing a coating containing Pigment Violet 23.

G cluster_0 Coating Preparation and Testing Workflow Prep 1. Substrate Preparation (Cleaning, Profiling) Formulate 2. Coating Formulation (Pigment Dispersion, Mixing) Prep->Formulate Apply 3. Coating Application (e.g., Spraying, Brushing) Formulate->Apply Cure 4. Curing (Time and Temperature Control) Apply->Cure Test 5. Adhesion Testing (Cross-Hatch or Pull-Off) Cure->Test Analyze 6. Analysis and Optimization Test->Analyze

Caption: A general workflow for coating preparation, application, and adhesion testing.

References

Technical Support Center: Enhancing the Heat Stability of Pigment Violet 23

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C.I. Pigment Violet 23 (Carbazole Violet). This resource is designed for researchers, scientists, and professionals in drug development and other fields who utilize this high-performance pigment and seek to optimize its thermal properties. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the heat stability of Pigment Violet 23.

Frequently Asked Questions (FAQs)

Q1: What is the typical heat stability of standard Pigment Violet 23?

The heat stability of standard Pigment Violet 23 can vary depending on the grade and the medium in which it is used. Generally, it is considered to have good heat resistance. In polyolefins like HDPE, it can be stable up to 280°C.[1][2][3] However, in other polymers such as transparent polystyrene, the decomposition temperature may be lower, around 220°C.[4][5] For applications requiring prolonged exposure to high temperatures, such as in polyester, it can be stable at 280°C for up to 5 hours, provided the concentration is adequate (≥0.05%).[4][5]

Q2: What are the primary strategies to improve the heat stability of Pigment Violet 23?

Several strategies can be employed to enhance the thermal stability of Pigment Violet 23. The most common and effective methods include:

  • Conditioning with By-products: A patented process involves conditioning the crude pigment in the presence of its own synthesis by-products, which can inhibit crystal growth at elevated temperatures.

  • Surface Treatment: Modifying the pigment surface with functional groups can improve its stability. Common treatments include sulfonation and silanization.

  • Encapsulation: Creating a protective shell around the pigment particles, often with a polymer, can shield them from thermal degradation.[6]

Q3: How does conditioning with by-products improve heat stability?

During the synthesis of Pigment Violet 23, several by-products are formed. While traditionally considered impurities to be washed away, it has been discovered that conditioning the crude pigment in the presence of 1-10 wt% of these by-products can significantly enhance its heat stability.[7] This process is believed to inhibit the recrystallization or crystal growth of the pigment at the high temperatures typically encountered in plastics processing.[7] This results in a more stable color, with less of a shift towards greener or yellower tones.

Q4: What is the effect of sulfonation on the properties of Pigment Violet 23?

Sulfonation involves treating the pigment surface with a sulfonating agent, such as sulfuric acid or chlorosulfonic acid, to introduce sulfonic acid groups. This surface modification can improve the pigment's rheological properties, flocculation stability, and dispersibility, particularly in water-based systems.[8][9] While primarily aimed at improving dispersion, this can indirectly contribute to better performance at higher temperatures by ensuring a more uniform distribution of the pigment and preventing localized overheating.

Q5: How can silane treatment enhance the heat stability of Pigment Violet 23?

Treating organic pigments with silane coupling agents can create a stable, chemically bonded coating on the pigment surface. This treatment can improve hydrophobicity and compatibility with organic matrices. The silane layer can act as a thermal barrier, enhancing the pigment's resistance to high temperatures. The process typically involves the hydrolysis of the silane to form silanols, which then condense with hydroxyl groups on the pigment surface.[10]

Q6: What are the benefits of encapsulating Pigment Violet 23?

Encapsulation provides a physical barrier that protects the pigment from the surrounding environment, including high temperatures and oxidative conditions.[11] This can lead to improved thermal and chemical stability, as well as enhanced durability.[11] The polymer shell can be tailored to be compatible with the application medium, further improving dispersion and performance.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant color shift (greener/yellower) at high processing temperatures. Thermal decomposition or crystal growth of the pigment.- Verify that the processing temperature is within the recommended range for the specific grade of Pigment Violet 23. - Consider using a more heat-stable grade of the pigment. - Implement a heat stability improvement strategy, such as conditioning with by-products or surface treatment.
Poor dispersion of surface-treated pigment. Incomplete or uneven surface treatment. Improper choice of solvent or dispersing agent.- Optimize the surface treatment protocol, ensuring uniform reaction conditions. - Verify the compatibility of the treated pigment with the dispersion medium. - Select a suitable dispersing agent for the specific surface chemistry of the modified pigment.
Agglomeration of encapsulated pigment particles. Ineffective encapsulation process leading to incomplete coating or particle fusion.- Review and optimize the encapsulation parameters (e.g., monomer concentration, initiator, reaction time, and temperature). - Ensure proper stabilization of the pigment dispersion before and during encapsulation.
Reduced tinting strength after heat stability treatment. Partial degradation of the pigment during the treatment process. Change in particle size or morphology.- Carefully control the temperature and duration of the treatment to avoid damaging the pigment. - Characterize the particle size and morphology of the treated pigment to understand any changes that may affect its coloristic properties.
Inconsistent heat stability results between batches. Variations in the crude pigment quality or by-product composition. Inconsistent application of the treatment protocol.- Standardize the source and quality of the crude pigment. - If using the by-product conditioning method, analyze and control the composition of the by-product mixture. - Ensure strict adherence to the established experimental protocol for all batches.

Quantitative Data on Heat Stability Improvement

The following table provides a representative comparison of the heat stability of standard Pigment Violet 23 versus treated versions. The data is presented as the color shift (ΔEab) in a high-density polyethylene (HDPE) matrix after exposure to elevated temperatures for 10 minutes. A lower ΔEab value indicates better heat stability.

Treatment Method Test Temperature ΔE*ab (vs. 200°C standard)
Standard Pigment Violet 23 240°C3.5
260°C5.8
280°C8.2
Conditioned with By-products 240°C1.2
260°C2.1
280°C3.5
Silane Surface Treated 240°C1.8
260°C3.0
280°C4.5
Polymer Encapsulated 240°C1.0
260°C1.8
280°C2.9

Note: The ΔE*ab values are illustrative and can vary depending on the specific experimental conditions, the quality of the starting pigment, and the formulation.

Experimental Protocols

Conditioning of Pigment Violet 23 with By-products

This protocol is based on the method described in U.S. Patent 6,476,222 B2.[7]

Objective: To improve the heat stability of crude Pigment Violet 23 by conditioning it in the presence of its synthesis by-products.

Materials:

  • Crude Pigment Violet 23

  • Pigment Violet 23 synthesis by-products

  • Sodium chloride (grinding agent)

  • Diethylene glycol (organic solvent)

  • Deionized water

Equipment:

  • Kneader

  • Beaker

  • Stirring hot plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • In a kneader, combine 9 parts of purified crude Carbazole Violet with 1 part of a mixture of its by-products.

  • Add 100 parts of sodium chloride as a grinding agent and 18 parts of diethylene glycol as an organic solvent.

  • Mix the components in the kneader for 5 hours at room temperature.

  • Transfer the resulting mixture to a beaker and add 1000 parts of deionized water.

  • Heat the slurry to 85-90°C and stir for 1 hour.

  • Filter the hot slurry using a filtration apparatus.

  • Wash the filter cake thoroughly with hot deionized water until the filtrate is colorless.

  • Dry the filter cake in an oven at 80-100°C to obtain the heat-stable Pigment Violet 23.

experimental_workflow_conditioning cluster_preparation Preparation cluster_processing Processing cluster_purification Purification & Drying start Start mix Mix Crude PV23, By-products, NaCl, and Diethylene Glycol start->mix knead Knead for 5 hours mix->knead slurry Slurry in hot water (85-90°C) and stir for 1 hour knead->slurry filter Filter hot slurry slurry->filter wash Wash with hot water filter->wash dry Dry in oven (80-100°C) wash->dry end End: Heat-Stable PV23 dry->end

Conditioning of Pigment Violet 23 with by-products workflow.
Surface Treatment of Pigment Violet 23 with Silane

This is a general protocol for the silanization of organic pigments, adapted for Pigment Violet 23.

Objective: To apply a silane coating to the surface of Pigment Violet 23 particles to enhance their thermal stability.

Materials:

  • Pigment Violet 23

  • Ethanol (95%)

  • Deionized water

  • Acetic acid

  • Triethoxycaprylylsilane (or other suitable silane)

Equipment:

  • Beaker

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a 95% ethanol / 5% deionized water solution.

  • Adjust the pH of the solution to 4.5-5.5 with acetic acid.

  • With stirring, slowly add the silane (e.g., Triethoxycaprylylsilane) to the solution to a final concentration of 2% (w/v). Allow 5-10 minutes for hydrolysis to form silanols.

  • Disperse the Pigment Violet 23 powder into the silane solution with vigorous stirring.

  • Continue stirring the suspension for 2-3 hours at room temperature.

  • Filter the pigment from the solution.

  • Rinse the filter cake briefly with fresh ethanol to remove excess silane.

  • Cure the treated pigment by drying in an oven at 110-120°C for 5-10 minutes.

experimental_workflow_silanization cluster_solution_prep Solution Preparation cluster_treatment Pigment Treatment cluster_finalization Finalization start Start prep_solvent Prepare 95% Ethanol/ 5% Water Solution start->prep_solvent adjust_ph Adjust pH to 4.5-5.5 with Acetic Acid prep_solvent->adjust_ph add_silane Add 2% Silane and allow for hydrolysis adjust_ph->add_silane disperse_pigment Disperse PV23 in Silane Solution add_silane->disperse_pigment stir Stir for 2-3 hours disperse_pigment->stir filter Filter the Pigment stir->filter rinse Rinse with Ethanol filter->rinse cure Cure in oven (110-120°C) rinse->cure end End: Silane-Treated PV23 cure->end

Surface treatment of Pigment Violet 23 with silane workflow.
Encapsulation of Pigment Violet 23 via Miniemulsion Polymerization

This protocol provides a general framework for the encapsulation of organic pigments.

Objective: To encapsulate Pigment Violet 23 particles with a polymer shell to improve their heat stability.

Materials:

  • Pigment Violet 23

  • Deionized water

  • Surfactant (e.g., Sodium dodecyl sulfate)

  • Monomer (e.g., Methyl methacrylate, Styrene)

  • Initiator (e.g., Potassium persulfate)

  • Co-stabilizer (e.g., Hexadecane)

Equipment:

  • High-shear homogenizer or ultrasonicator

  • Jacketed reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle or water bath

Procedure:

  • Prepare an aqueous dispersion of Pigment Violet 23 using deionized water and a surfactant.

  • In a separate vessel, prepare the oil phase by mixing the monomer(s) and the co-stabilizer.

  • Add the oil phase to the aqueous pigment dispersion and homogenize using a high-shear mixer or ultrasonicator to form a stable miniemulsion.

  • Transfer the miniemulsion to the reaction vessel and purge with nitrogen for 30 minutes to remove oxygen.

  • Heat the miniemulsion to the desired reaction temperature (e.g., 70-80°C) with constant stirring.

  • Dissolve the initiator in a small amount of deionized water and add it to the reactor to start the polymerization.

  • Allow the reaction to proceed for several hours (e.g., 4-6 hours).

  • Cool the reactor to room temperature.

  • The resulting encapsulated pigment dispersion can be used as is or the pigment can be isolated by filtration or centrifugation, followed by washing and drying.

logical_relationship_encapsulation cluster_components Core Components cluster_properties Resulting Properties cluster_outcome Overall Outcome pigment Pigment Violet 23 (Core) thermal_stability Improved Thermal Stability pigment->thermal_stability protected by chemical_resistance Enhanced Chemical Resistance pigment->chemical_resistance shielded by polymer Polymer Shell (Encapsulant) polymer->thermal_stability provides barrier polymer->chemical_resistance provides barrier dispersion Improved Dispersion polymer->dispersion improves compatibility performance Enhanced Performance in High-Temperature Applications thermal_stability->performance chemical_resistance->performance dispersion->performance

Logical relationship of encapsulation components and outcomes.

References

Addressing compatibility issues of Pigment Violet 2 with binders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering compatibility issues with Pigment Violet 2 (PV2) in various binder systems.

FAQs & Troubleshooting Guide

Dispersion and Stability Issues

Q1: My formulation with this compound shows poor color development and appears weak. What is the likely cause?

A1: Poor color development is typically a symptom of inadequate pigment dispersion, leading to the formation of agglomerates.[1] Agglomerates are clusters of pigment particles that have not been sufficiently wetted and broken down into primary particles or smaller aggregates during mixing.[1] This reduces the pigment's surface area available for light absorption and scattering, resulting in lower tinting strength. The issue can be exacerbated by a high pigment-to-binder ratio or the absence of a suitable dispersing agent.

Q2: I'm observing specks and an uneven color distribution in my final product. How can I resolve this?

A2: The presence of specks and uneven color points to pigment flocculation. Flocculation is the re-agglomeration of dispersed pigment particles into larger clusters within the liquid binder system.[1][2] This can occur if the pigment dispersion is not properly stabilized. To resolve this, consider the following:

  • Dispersant Selection: Incorporate a high-performance dispersant compatible with your binder system. For organic pigments like this compound, polymeric dispersants with good anchoring groups are often effective.[3]

  • Mixing Energy: Ensure you are using sufficient shear energy during the dispersion phase to break down agglomerates.

  • Order of Addition: It is often recommended to first create a concentrated pigment paste with the dispersant and some of the binder before letting it down into the full formulation.

Q3: The viscosity of my pigment dispersion is too high, making it difficult to process. What adjustments can be made?

A3: High viscosity can be caused by several factors, including excessive pigment loading, poor wetting of the pigment by the binder, or strong inter-particle attractions. To address this:

  • Optimize Pigment-to-Binder Ratio: Gradually decrease the pigment concentration and observe the effect on viscosity.

  • Improve Wetting: The use of a wetting agent can help reduce the viscosity by facilitating the displacement of air from the pigment surface.

  • Select an Appropriate Dispersant: The right dispersant can significantly reduce the viscosity of the pigment suspension. Studies on the related Pigment Violet 23 have shown that copolymer dispersants can lower viscosity and allow for higher pigment loading.[4][5]

Q4: My formulation exhibits color shift over time, particularly a change in the violet hue. What could be the reason?

A4: Color shifts can be attributed to chemical interactions between the pigment and the binder or other components in the formulation, especially under the influence of UV light, temperature, or pH changes. Some pigments may also undergo changes in their crystalline structure in certain solvents, which can affect their color.[6][7] It is also possible that flocculation is occurring, which can alter the light-scattering properties of the pigment particles and thus the perceived color.[1]

Binder-Specific Issues

Q5: I am using an acrylic binder and experiencing issues with the stability of this compound. What are the best practices?

A5: Acrylic binders are widely used, and compatibility with this compound is generally achievable.[8] For optimal results:

  • Dispersant Choice: Consider using a polymeric dispersant with carboxylic acid functional groups, which can have a strong affinity for the pigment surface.

  • Solvent System: Ensure the solvent system is compatible with both the acrylic resin and the dispersant to maintain a stable formulation.

  • Pigment-to-Binder Ratio: Start with a lower pigment-to-binder ratio and gradually increase it to find the optimal loading without compromising stability.

Q6: What are the key considerations when incorporating this compound into pharmaceutical tablet coatings with binders like HPMC or PVP?

A6: In pharmaceutical applications, the primary concerns are stability, uniformity, and the potential for interaction with the active pharmaceutical ingredient (API).

  • Binder Interaction: While specific data on PV2 with HPMC and PVP is limited, it's crucial to conduct compatibility studies. The addition of pigments can affect the viscosity of the coating solution, with some observations of increased viscosity when pigments are added to HPMC-based solutions.[9]

  • Tackiness: Some binders, like HPMC, can exhibit tackiness. The addition of anti-tacking agents may be necessary. Lower molecular weight PVP has been shown to be an effective anti-tack agent for HPMC.

  • Stability Testing: Rigorous stability testing under various environmental conditions (temperature, humidity, light) is essential to ensure the color remains stable and there is no degradation of the API.[8]

Data Presentation

Table 1: Recommended Starting Points for Dispersant Concentrations

Binder TypeDispersant TypeRecommended Concentration (% on pigment weight)
Solvent-Based AcrylicPolymeric (with aromatic anchoring groups)15 - 30%
Water-Borne AcrylicPolymeric (with carboxylic acid groups)20 - 40%
PolyurethaneHigh Molecular Weight Polymeric25 - 50%
EpoxyPolymeric with Amine Functionality10 - 25%
Powder Coating (Polyester)Block Copolymer1 - 5%
Pharmaceutical (HPMC/PVP)Food-grade Surfactant or Polymeric0.5 - 2%

Note: These are starting point recommendations. Optimization will be required for specific formulations.

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Action
Low Tinting Strength Poor Dispersion / AgglomerationIncrease mixing energy/time, add a suitable wetting/dispersing agent.
Color Specks / Flocculation Inadequate StabilizationUse a higher concentration of dispersant or a dispersant with stronger anchoring groups.[2]
High Viscosity Excessive Pigment Loading / Poor WettingReduce pigment-to-binder ratio, introduce a wetting agent, or use a more effective dispersant.[4]
Color Shift Chemical Incompatibility / FlocculationEvaluate stability with different binder systems, check for flocculation, and protect from UV light.
Poor Stability in Water-Based Systems Incorrect Dispersant / pH ShiftUse a dispersant designed for aqueous systems and buffer the formulation to a stable pH.

Experimental Protocols

Protocol 1: Evaluation of Pigment Dispersion Quality

Objective: To assess the degree of dispersion of this compound in a given binder system.

Methodology:

  • Preparation of Pigment Paste:

    • In a suitable vessel, combine the this compound, the selected dispersant, and a portion of the binder and solvent.

    • Disperse the mixture using a high-shear mixer (e.g., bead mill or three-roll mill) for a specified time.

  • Fineness of Grind:

    • Use a Hegman gauge to determine the fineness of the grind. A lower reading indicates a better dispersion with smaller particle sizes.

  • Colorimetric Analysis (Rub-Out Test):

    • Draw down a sample of the pigmented binder on a test card.

    • After a short drying time, firmly rub a small area of the film with your finger.

    • A significant color difference between the rubbed and unrubbed areas indicates flocculation.[5]

  • Rheological Measurement:

    • Measure the viscosity of the pigment dispersion at various shear rates using a rheometer. A lower viscosity at a given pigment concentration generally indicates better dispersion.

Protocol 2: Assessment of Pigment-Binder Stability

Objective: To evaluate the long-term stability of this compound in a binder system.

Methodology:

  • Sample Preparation:

    • Prepare the final formulation with the dispersed this compound.

    • Store samples in sealed containers under different conditions (e.g., room temperature, elevated temperature of 50°C, and UV exposure).

  • Visual Assessment:

    • At regular intervals (e.g., 1, 7, and 30 days), visually inspect the samples for signs of settling, separation, or color change.

  • Viscosity Measurement:

    • Measure the viscosity of the stored samples. A significant change in viscosity can indicate instability.

  • Spectrophotometric Analysis:

    • Measure the color of the samples using a spectrophotometer to quantitatively assess any color shift.

Visualizations

Pigment_Dispersion_Stabilization cluster_0 Dispersion Process cluster_1 Stabilization Agglomerate Pigment Agglomerate (Air Voids) Wetting Wetting (Displacement of Air) Agglomerate->Wetting Deagglomeration De-agglomeration (High Shear) Wetting->Deagglomeration PrimaryParticles Primary Particles & Small Aggregates Deagglomeration->PrimaryParticles Stabilization Dispersant Adsorption (Stabilization) PrimaryParticles->Stabilization Flocculation Flocculation (Re-agglomeration) PrimaryParticles->Flocculation No/Poor Stabilization StableDispersion Stable Dispersion Stabilization->StableDispersion

Caption: Mechanism of pigment dispersion and stabilization.

Troubleshooting_Workflow Start Start: Compatibility Issue Observed ProblemID Identify Problem: - Poor Color - Specks/Flocculation - High Viscosity - Color Shift Start->ProblemID PoorColor Poor Color Strength ProblemID->PoorColor Poor Color Flocculation Specks / Flocculation ProblemID->Flocculation Flocculation HighViscosity High Viscosity ProblemID->HighViscosity Viscosity ColorShift Color Shift ProblemID->ColorShift Shift CheckDispersion Check Dispersion Energy & Time PoorColor->CheckDispersion AddDispersant Add/Optimize Dispersant Flocculation->AddDispersant ReducePigment Reduce Pigment Load HighViscosity->ReducePigment CheckStability Evaluate Chemical Stability (UV, Temp) ColorShift->CheckStability CheckDispersion->AddDispersant End Issue Resolved AddDispersant->End ReducePigment->AddDispersant CheckStability->Flocculation

Caption: Troubleshooting workflow for this compound compatibility issues.

References

Technical Support Center: Stabilizing Pigment Violet 2 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Pigment Violet 2 (C.I. 45175:1) in aqueous solutions. The information addresses common experimental challenges through troubleshooting guides and frequently asked questions. Note: this compound is a xanthene-based colorant, and its stability characteristics differ significantly from other violet pigments like the highly stable dioxazine-based Pigment Violet 23.

Troubleshooting Guide

This guide addresses specific issues encountered during the formulation and handling of aqueous this compound solutions.

Question (Problem) Answer (Potential Causes and Solutions)
Why is my this compound solution flocculating or forming sediment? Potential Causes: 1. Poor Wetting: The pigment particles are not being adequately wetted by the aqueous medium, leading to agglomeration.2. Insufficient Stabilization: The dispersion lacks the proper stabilizing agents to keep particles separated.[1][2]3. Incorrect pH: The solution's pH may be at a point that reduces the pigment's surface charge, minimizing electrostatic repulsion.4. High Ionic Strength: Excessive salt concentration can compress the electrostatic double layer around particles, leading to flocculation.Solutions: 1. Improve Wetting: Introduce a suitable wetting agent or surfactant to lower the surface tension of the water and ensure complete wetting of the pigment surface.2. Add Dispersants: Incorporate polymeric dispersants that provide either electrostatic or steric stabilization (or both).[3][4][5] See the FAQ section for more details.3. Adjust and Buffer pH: Adjust the pH to a range of 5-9, where the pigment exhibits better stability, and use a suitable buffer system to maintain it.[6][7]4. Incorporate Rheology Modifiers: Add thickeners like attapulgite or magnesium aluminosilicate to build viscosity and create a network structure that suspends particles and prevents settling.[1][4]
Why is the color of my aqueous solution fading or changing hue over time? Potential Causes: 1. Photodegradation: Exposure to light, particularly UV radiation, can break down the chromophore structure of the xanthene dye.[8]2. Extreme pH: Highly acidic or alkaline conditions can alter the chemical structure of the pigment, causing irreversible color changes.[9]3. Oxidation: Reactive oxygen species (ROS) in the solution can attack and degrade the pigment molecule.4. Chemical Incompatibility: The pigment may be reacting with other components in your formulation.Solutions: 1. Protect from Light: Store solutions in amber or opaque containers. For applications requiring light exposure, incorporate UV absorbers or light stabilizers into the formulation.2. Control pH: Maintain the solution pH within the stable range of 5-9 using a robust buffer system.[6][7][9]3. Add Antioxidants: Consider adding antioxidants like ascorbic acid or BHT to scavenge free radicals and prevent oxidative degradation.4. Conduct Compatibility Studies: Test the pigment's stability in the presence of all other formulation components individually to identify any adverse reactions.
Why does my dispersion have low color strength (tinting strength)? Potential Causes: 1. Particle Agglomeration: Pigment particles are clumped together, reducing the effective surface area available for light absorption and scattering.2. Incomplete Dispersion: The initial mechanical energy (e.g., milling, sonication) was insufficient to break down the primary pigment agglomerates.3. Flocculation: The dispersed particles are re-agglomerating due to poor stabilization.[2]Solutions: 1. Optimize Dispersant: Ensure the correct type and concentration of wetting and dispersing agents are used. The dispersant must effectively adsorb to the pigment surface.[4]2. Increase Dispersion Energy: Increase the time or intensity of the high-shear mixing, milling, or sonication process used to create the initial dispersion.3. Re-evaluate Stabilization Mechanism: Review the formulation's stabilization strategy (see Troubleshooting Point 1 and FAQ 3). Ensure the chosen dispersant is compatible with the entire system, as components from a final formulation can sometimes strip dispersants from the pigment surface.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound (C.I. 45175:1), and why is it challenging to stabilize in water? A1: this compound is a xanthene-based colorant, belonging to the same chemical family as rhodamine and fluorescein dyes. Its structure makes it susceptible to several instability issues in aqueous media, including aggregation (where dye molecules clump together), pH-dependent structural changes, and photodegradation from light exposure.[10][11]

Q2: What is the ideal pH range for an aqueous this compound solution? A2: For many violet pigments, a pH range of 5 to 9 is recommended for optimal stability.[6][7] In highly acidic conditions (pH < 4), the pigment can degrade, while highly alkaline conditions (pH > 10) can also lead to rapid decomposition and color loss.[6][9] It is crucial to use a buffer to maintain the pH within the desired range.

Q3: How do dispersants and stabilizing agents work in an aqueous system? A3: Dispersants prevent pigment particles from clumping together (flocculating) through two primary mechanisms:

  • Electrostatic Stabilization: The dispersant molecules adsorb to the pigment surface, imparting a uniform electrical charge (either positive or negative). The resulting electrostatic repulsion between like-charged particles keeps them separated. This method is common in aqueous systems.[3]

  • Steric Stabilization: Polymeric dispersants have "anchor" groups that attach to the pigment surface and long, soluble "tail" segments that extend into the water. These tails form a physical barrier that prevents particles from getting close enough to attract one another.[2][3] Modern "electrosteric" dispersants combine both mechanisms for highly robust stabilization.[3]

Q4: What are the key analytical techniques to monitor the stability of this compound? A4: A combination of techniques is recommended:

  • UV-Visible Spectroscopy: To monitor color fading by measuring the absorbance at the pigment's maximum wavelength (λ_max) over time.[12][13]

  • Dynamic Light Scattering (DLS): To track changes in particle size distribution, which indicates agglomeration or flocculation.

  • Zeta Potential Measurement: To quantify the magnitude of the electrostatic charge on the particle surface, which is a direct indicator of electrostatic stabilization.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent pigment from any degradation products that may form over time.[8][14][15][16]

Quantitative Data Summary

The following tables provide illustrative data on factors affecting this compound stability. (Note: Values are representative and may vary based on the specific formulation.)

Table 1: Effect of pH on Color Stability of an Aqueous this compound Dispersion

pHVisual Observation (After 14 days at 40°C)% Color Retention (vs. T=0)
3.0Significant fading, slight color shift to yellow65%
5.0Minor fading92%
7.0Excellent stability, no visible change98%
9.0Slight fading94%
11.0Severe fading and degradation40%

Table 2: Efficacy of Different Stabilization Additives

Additive TypeConcentration (w/w)Zeta Potential (mV)Particle Size (d50, nm) after 7 days
None0%-15 mV850 nm (Aggregated)
Anionic Polymeric Dispersant2%-45 mV210 nm
Non-ionic Steric Dispersant2%-20 mV225 nm
Rheology Modifier0.5%-18 mV450 nm (Flocculated but suspended)

Diagrams: Workflows and Mechanisms

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Caption: Electrostatic vs. Steric stabilization of pigment particles.

A simplified overview of the pathways leading to pigment degradation.

Degradation_Pathway Stable Stable this compound in Aqueous Dispersion Trigger Degradation Triggers Stable->Trigger Exposure to Photo Photodegradation Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation Mechanism Degradation Mechanism Trigger->Mechanism UV UV Light UV->Photo pH_ext Extreme pH (<4 or >10) pH_ext->Hydrolysis ROS Reactive Oxygen Species ROS->Oxidation Result Degraded Products (Loss of Chromophore, Color Fading) Mechanism->Result

Caption: General degradation pathways for this compound in solution.

Experimental Protocols

Protocol 1: Accelerated Stability Testing by UV-Visible Spectroscopy

  • Objective: To assess the color stability of aqueous this compound formulations under accelerated conditions (heat and/or light).

  • Materials:

    • UV-Vis Spectrophotometer

    • Quartz or glass cuvettes (1 cm path length)

    • Calibrated oven or environmental chamber

    • UV light chamber (optional)

    • Volumetric flasks and pipettes

    • pH meter

  • Procedure:

    • Sample Preparation: Prepare the final aqueous dispersion of this compound. Dilute a small, precise aliquot of the dispersion with deionized water to an absorbance value between 0.5 and 1.0 at its λ_max.

    • Initial Measurement (T=0): Record the full UV-Vis spectrum (e.g., 350-750 nm) of the diluted sample. Note the exact absorbance value at the maximum absorption peak (λ_max). This is your A_0.

    • Accelerated Aging: Place sealed vials of the concentrated stock dispersion into an oven set to a specified temperature (e.g., 40°C, 50°C) and/or a light stability chamber. Keep a control sample wrapped in foil at room temperature.

    • Periodic Sampling: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove a vial from the aging condition. Allow it to return to room temperature.

    • Analysis: Prepare a diluted sample from the aged stock using the exact same dilution factor as in Step 1. Record the UV-Vis spectrum and the absorbance at λ_max. This is your A_t.

    • Data Calculation: Calculate the percent color retention at each time point using the formula: % Retention = (A_t / A_0) * 100

  • Interpretation: A plot of % Retention vs. Time reveals the degradation kinetics. A significant drop in retention indicates poor stability under the tested conditions.

Protocol 2: Analysis of Degradation by High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify this compound from its potential degradation products.

  • Materials:

    • HPLC system with a Photodiode Array (PDA) or UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and buffer salts (e.g., ammonium acetate).

    • 0.22 µm syringe filters.

  • Procedure:

    • Sample Preparation: Take an aliquot of the aged this compound solution. Filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Chromatographic Conditions (Example):

      • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: Monitor at the λ_max of this compound and also across a broader range (e.g., 200-700 nm) with the PDA detector.

    • Analysis:

      • Inject the T=0 (un-aged) sample to identify the retention time and peak area of the intact this compound.

      • Inject the aged samples. A decrease in the peak area of the main pigment and the appearance of new peaks indicate degradation.

  • Interpretation: The rate of decrease of the main peak's area corresponds to the degradation rate. The new peaks represent degradation byproducts, and their UV-Vis spectra (from the PDA detector) can give clues about their structure.

References

Technical Support Center: Advancing Sustainable Synthesis of Pigment Violet 23

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the environmentally conscious synthesis of C.I. Pigment Violet 23. This resource provides researchers, scientists, and process chemists with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols aimed at minimizing the environmental footprint of Pigment Violet 23 production.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with the conventional synthesis of Pigment Violet 23?

A1: The traditional synthesis method, while effective, poses several environmental challenges. The primary concern is the use of high-boiling chlorinated aromatic solvents, such as o-dichlorobenzene or trichlorobenzene, which are toxic, persistent in the environment, and difficult to recycle.[1] Other issues include the generation of acidic wastewater and the potential for halogenated by-products in waste streams.[2]

Q2: Can the synthesis be performed in "greener" solvents?

A2: Yes, research is moving towards replacing hazardous solvents. While direct, drop-in replacements that maintain high yields are challenging to find, options like anisole, diphenyl ether, or high-boiling point ionic liquids are being explored. However, switching solvents requires significant process optimization, as it can affect reaction kinetics, solubility of intermediates, and final product purity.

Q3: My reaction yield is consistently low, even when following standard protocols. What could be the cause?

A3: Low yields in Pigment Violet 23 synthesis can stem from several factors. One critical and often overlooked parameter is the quality of the chloranil (tetrachloro-p-benzoquinone) used.[1][3] Impurities in this starting material can significantly hinder the reaction. Additionally, strictly anhydrous conditions, while traditionally recommended, may not be optimal. Surprisingly, the controlled addition of a small amount of water (0.1-1.8% by weight) has been shown to improve yields, particularly with lower-grade chloranil.[1][3]

Q4: I am observing the formation of dark, polymeric by-products. How can I prevent this?

A4: The formation of dark, polymeric materials is often a result of side reactions, which can be exacerbated by prolonged reaction times or excessive temperatures.[1] This issue is particularly prevalent when trying to push a slow-reacting batch (due to poor quality chloranil, for instance) to completion.[1] It is crucial to monitor the disappearance of the 3-amino-9-ethylcarbazole intermediate. If the reaction stalls, increasing the temperature further may be counterproductive. Instead, re-evaluating the purity of your reagents is recommended.

Q5: How can I reduce the amount of waste generated during the synthesis and purification process?

A5: Waste reduction can be approached from several angles. Firstly, optimizing the reaction to achieve a higher yield minimizes the amount of unreacted starting materials in the waste stream. Secondly, selecting a solvent that is more easily recovered and recycled can significantly reduce solvent waste. Finally, developing more efficient purification methods, such as optimized filtration and washing steps, can reduce the volume of washing liquids (and the associated dissolved impurities) that need to be treated.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during both conventional and modified "greener" synthesis protocols for Pigment Violet 23.

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Poor quality of chloranil.[1][3]2. Incomplete reaction.3. Sub-optimal water content in the reaction mixture.[1]1. Use high-purity chloranil or conduct a small-scale trial to qualify new batches.2. Monitor the reaction progress by TLC or HPLC to ensure the consumption of starting materials.3. Experiment with the controlled addition of a small amount of water (e.g., 0.5% w/w of the total batch) to the reaction mixture.[3]
Poor Pigment Color/Purity 1. Presence of unreacted intermediates.2. Formation of polymeric by-products due to excessive heat or reaction time.[1]3. Inefficient purification.1. Ensure the initial condensation reaction is complete before proceeding to the cyclization step.2. Avoid unnecessarily long reaction times. If the reaction stalls, consider that the issue may be reagent quality rather than time.3. Optimize the post-synthesis washing steps, potentially using a sequence of solvents to remove different impurities.
Reaction Stalls in a "Green" Solvent 1. Lower solubility of reactants or intermediates in the alternative solvent.2. Slower reaction kinetics at the same temperature compared to o-dichlorobenzene.1. Screen a range of green solvents for optimal solubility before scaling up.2. Consider using a phase-transfer catalyst if reactant solubility is an issue.3. Carefully increase the reaction temperature, while monitoring for by-product formation.
Difficult Product Isolation 1. The physical form of the precipitated pigment is very fine, clogging filters.2. High viscosity of the reaction mixture.1. Adjust the cooling rate post-reaction; a slower cooling rate can promote the growth of larger, more easily filterable crystals.2. If using a high-viscosity solvent, dilute the mixture with a lower-viscosity co-solvent prior to filtration.

Experimental Protocols

Protocol 1: Conventional Synthesis in o-Dichlorobenzene with Yield Optimization

This protocol is based on established industrial methods, incorporating the finding that a small amount of water can improve reaction yield.[3]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 1,940 g of o-dichlorobenzene.

  • Reagent Addition: At 50°C, add 100 g of 3-amino-9-ethylcarbazole, 42.5 g of anhydrous sodium acetate, and 87.5 g of chloranil.

  • Controlled Hydration: While stirring vigorously, add 6.3 ml of water dropwise to the mixture. This corresponds to approximately 0.3% water by weight relative to the total batch.

  • Condensation: Stir the mixture for 3 hours at 60-65°C. At this stage, the 3-amino-9-ethylcarbazole should be largely consumed.

  • Cyclization: Heat the reaction mixture to 115°C and maintain this temperature to complete the cyclization to the pigment. Monitor the reaction progress until completion.

  • Isolation: Cool the mixture, filter the crude pigment, and wash thoroughly with o-dichlorobenzene and then with a solvent like methanol to remove residual dichlorobenzene.

  • Drying: Dry the purified pigment under vacuum.

Protocol 2: Proposed Greener Synthesis using Anisole

This proposed protocol replaces o-dichlorobenzene with anisole, a less toxic and more biodegradable solvent. Optimization will be required.

  • Reaction Setup: In a suitable reaction vessel, add 2,000 g of anisole.

  • Reagent Addition: At 60°C, add 100 g of 3-amino-9-ethylcarbazole, 42.5 g of anhydrous sodium acetate, and 85 g of high-purity chloranil.

  • Condensation: Stir the mixture for 4-6 hours at 70-75°C. The reaction is expected to be slower than in o-dichlorobenzene; monitor progress closely via TLC or HPLC.

  • Cyclization: After confirming the consumption of the starting amine, heat the mixture to 120-130°C for the cyclization step.

  • Isolation: Cool the mixture, filter the crude pigment, and wash with warm anisole, followed by ethanol.

  • Solvent Recovery: The anisole from the filtrate and washes should be recovered via distillation for reuse.

  • Drying: Dry the final product under vacuum.

Quantitative Data Summary

The following table compares the conventional synthesis with the proposed greener alternative, highlighting key environmental and process parameters. Note: Values for the greener synthesis are target estimates and will require experimental validation.

ParameterConventional Method (o-Dichlorobenzene)Proposed Greener Method (Anisole)
Solvent o-DichlorobenzeneAnisole
Boiling Point ~180 °C~154 °C
Key Hazard Toxic, Environmental HazardIrritant, Combustible
Biodegradability LowReadily Biodegradable
Typical Reaction Temp. 115-130 °C120-130 °C
Typical Yield 85-92% (with optimization)[1]75-85% (target)
Solvent Recyclability Possible, but energy-intensiveHigh
Primary Waste Stream Halogenated organic wasteNon-halogenated organic waste

Visual Workflow and Logic Diagrams

Below are diagrams created using the DOT language to visualize the experimental workflow and troubleshooting logic.

G start Problem: Low Reaction Yield check_chloranil Is the Chloranil quality verified? start->check_chloranil check_water Was water added to the reaction? check_chloranil->check_water Yes sol_qualify Action: Qualify new batch of Chloranil with a small-scale test. check_chloranil->sol_qualify No check_kinetics Is the reaction stalling prematurely? check_water->check_kinetics Yes sol_water Action: Add 0.1-1.8% w/w water to the batch to potentially boost yield. check_water->sol_water No sol_temp Action: If using a green solvent, consider a modest temperature increase. Avoid overheating. check_kinetics->sol_temp Yes sol_reassess Outcome: Reassess process with qualified reagents. check_kinetics->sol_reassess No sol_qualify->sol_reassess sol_water->sol_reassess sol_temp->sol_reassess

References

Validation & Comparative

A Comparative Analysis of Organic Violet Pigments: Focus on Pigment Violet 2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Pigment Violet 2 against other commercially significant organic violet pigments, including Pigment Violet 19, Pigment Violet 23, and Pigment Violet 29. The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of pigment properties for various applications.

Quantitative Performance Data

The following tables summarize the key performance indicators for this compound and its alternatives. Data has been compiled from various technical datasheets and scientific sources.

Table 1: General and Physical Properties

PropertyThis compoundPigment Violet 19Pigment Violet 23Pigment Violet 29
C.I. Name This compoundPigment Violet 19Pigment Violet 23Pigment Violet 29
C.I. Number 45175:1[1]73900[2]51319[3]71129[4]
Chemical Class Triarylcarbonium[1]Quinacridone[2]Dioxazine[3]Perylene[4]
Shade Reddish Violet[5][6]Bluish to Reddish Violet[2][7]Bluish Violet[3]Dark Red Purple (Bordeaux)[4]
Density (g/cm³) ~1.7 - 1.8[1]~1.8~1.53[8]Not widely reported
Oil Absorption ( g/100g ) 45-55[5][6]45-55[2][7]40-50[9]Not widely reported

Table 2: Fastness Properties (Scale: 1-5, where 5 is excellent; Lightfastness: 1-8, where 8 is excellent)

PropertyThis compoundPigment Violet 19Pigment Violet 23Pigment Violet 29
Lightfastness 4-5[1][5][6]8[7][10]7-8[8][9]High
Heat Resistance (°C) 160[1][5][6]250-300[7][10]250[9]High
Water Resistance 4[1][11]5[10]5[3]Highly Insoluble[4]
Oil Resistance 3[1][11]5[10]5[3]Not widely reported
Acid Resistance 5[1][11]5[2][10]5[3]High
Alkali Resistance 4[1][11]5[2][10]5[3]High

Experimental Protocols

The data presented in this guide is typically generated using standardized testing methodologies. Below are summaries of the key experimental protocols.

Lightfastness Testing (ASTM D4303)

This standard test method is used to determine the lightfastness of colorants in artists' materials, which can be adapted for other applications.[5][12][13]

  • Specimen Preparation: The pigment is dispersed in a suitable binder and applied uniformly to a substrate. A portion of the specimen is masked to serve as an unexposed control.

  • Exposure: The specimens are exposed to a controlled light source, which can be natural daylight filtered through glass or an artificial source like a xenon-arc or fluorescent lamp that simulates indoor lighting conditions.[5][13]

  • Evaluation: The color change between the exposed and unexposed portions of the specimen is measured using a spectrophotometer or colorimeter. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[12]

  • Rating: The lightfastness is then categorized on a scale of I to V (or a numerical scale of 1 to 8), with I (8) representing the highest lightfastness.

Heat Stability Testing (ISO 787-21)

This international standard specifies a general method for comparing the heat stability of pigments.[1][14][15]

  • Sample Preparation: A dispersion of the pigment in a stoving medium (e.g., a baking enamel) is prepared.

  • Application: The pigmented medium is applied to a suitable substrate (e.g., a steel panel).

  • Heating: The coated panels are heated in an oven at a specified temperature for a defined period. A series of panels may be heated at different temperatures.

  • Comparison: The color of the heated panels is compared to that of an unheated control panel or a panel heated at a lower temperature. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing (ASTM D1308)

This test method evaluates the effect of household and industrial chemicals on clear and pigmented organic finishes.[16][17][18]

  • Test Panel Preparation: The pigment is incorporated into a coating system, which is then applied to standardized test panels.[19]

  • Test Procedures: The test can be conducted in two ways:

    • Spot Test: A small amount of the test chemical is placed on the coated surface and may be covered with a watch glass for a specified duration.[19]

    • Immersion Test: The coated panel is partially or fully immersed in the test chemical.[19]

  • Evaluation: After the specified exposure time, the panels are examined for any changes in appearance, such as discoloration, blistering, loss of adhesion, or changes in gloss.[16][17] The resistance is typically rated on a numerical or descriptive scale.

Visualizing the Pigment Selection Process

The selection of an appropriate violet pigment is a multi-faceted process that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for this decision-making process.

PigmentSelectionWorkflow start Define Application Requirements performance_req Performance Needs (Lightfastness, Heat Stability, Chemical Resistance) start->performance_req cost_req Cost Constraints start->cost_req regulatory_req Regulatory Compliance (e.g., FDA, REACH) start->regulatory_req shade_req Desired Shade (Reddish vs. Bluish) start->shade_req pv2_node This compound - Moderate Lightfastness - Low Heat Stability - Economical performance_req->pv2_node Moderate Needs pv19_node Pigment Violet 19 - Excellent Lightfastness - High Heat Stability - Broad Application Range performance_req->pv19_node High Needs pv23_node Pigment Violet 23 - Excellent Lightfastness - Good Heat Stability - High Color Strength performance_req->pv23_node High Needs pv29_node Pigment Violet 29 - High Performance - Excellent Durability - Specialty Applications performance_req->pv29_node Very High Needs cost_req->pv2_node Low Cost cost_req->pv19_node Moderate-High Cost cost_req->pv23_node Moderate Cost cost_req->pv29_node High Cost shade_req->pv2_node Reddish shade_req->pv19_node Reddish/Bluish shade_req->pv23_node Bluish shade_req->pv29_node Dark Red final_selection Final Pigment Selection pv2_node->final_selection pv19_node->final_selection pv23_node->final_selection pv29_node->final_selection

Caption: A workflow for selecting an organic violet pigment based on key performance and application criteria.

Concluding Remarks

This compound is a cost-effective option for applications where high heat and light stability are not primary concerns, such as in certain printing inks.[5][6] In contrast, Pigment Violet 19 (a quinacridone) and Pigment Violet 23 (a dioxazine) offer significantly superior lightfastness and heat stability, making them suitable for more demanding applications like automotive coatings and durable plastics.[7][9] Pigment Violet 29, a perylene pigment, is a high-performance option often used in specialized applications requiring exceptional durability.[4][20] The choice of pigment should always be guided by a thorough evaluation of the performance requirements of the end-use application against the properties and cost of the pigment.

References

Performance analysis of Pigment Violet 2 versus Pigment Violet 23

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the vast spectrum of colorants, violet pigments hold a unique position, offering shades from delicate lavender to deep, resonant purple. Among the myriad options, Pigment Violet 2 and Pigment Violet 23 are two of the most prominent organic violet pigments utilized across various industries, including coatings, inks, plastics, and textiles. This guide provides a comprehensive performance analysis of these two pigments, offering a side-by-side comparison of their key properties, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

At a Glance: Key Performance Differences

While both pigments impart a violet hue, their underlying chemistry and, consequently, their performance characteristics differ significantly. Pigment Violet 23, a member of the high-performance dioxazine class, generally exhibits superior fastness properties, making it a preferred choice for applications demanding high durability. In contrast, this compound, a triarylcarbonium salt, offers a brilliant reddish-violet shade but with more moderate resistance properties.

Quantitative Performance Analysis

The following tables summarize the key performance indicators for this compound and Pigment Violet 23, compiled from various industry sources. It is important to note that the exact values can vary depending on the specific grade, particle size, and the medium in which the pigment is dispersed.

Table 1: Lightfastness and Weatherability

PropertyThis compoundPigment Violet 23Test Method
Lightfastness (BWS) 4-6[1][2][3][4]7-8[5][6][7]ISO 105-B02
Weatherability ModerateExcellent[8]ASTM D4329, ASTM G154

Table 2: Heat Stability

PropertyThis compoundPigment Violet 23Test Method
Heat Stability (°C) ~160°C[1][2][3][9]250-280°C[10][11][12]ISO 787-21

Table 3: Chemical Resistance (Scale 1-5, 5=Excellent)

PropertyThis compoundPigment Violet 23Test Method
Water Resistance 4[6]5[6][13]ISO 787-8
Acid Resistance 3-5[1][2][4]5[6][13]ISO 787-8
Alkali Resistance 3-5[1][2][4]5[6][13]ISO 787-8
Solvent Resistance Good[14]Excellent[10][15]ISO 787-8

Table 4: Coloristic and Physical Properties

PropertyThis compoundPigment Violet 23Test Method
Chemical Class TriarylcarboniumDioxazine-
Colour Index Name This compoundPigment Violet 23-
Colour Index Number 45175:151319-
Shade Reddish Violet[2]Bluish Violet[10]Visual/Spectrophotometric
Tinting Strength HighVery High[10][15]ASTM D387

Experimental Protocols

To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.

Lightfastness and Weatherability Testing

Objective: To assess the resistance of the pigment to fading or color change upon exposure to light and weathering conditions.

Protocol (based on ISO 105-B02 and ASTM D4329/G154):

  • Sample Preparation: Pigment dispersions are prepared in a suitable binder (e.g., acrylic, alkyd) at a standardized concentration. The dispersion is then applied to a uniform substrate (e.g., drawdown card, aluminum panel) to create a consistent film thickness.

  • Exposure:

    • Lightfastness (BWS): Samples are exposed to a calibrated artificial light source (e.g., Xenon arc lamp) under controlled conditions of temperature and humidity. A Blue Wool Scale (BWS) is exposed alongside the samples as a reference.

    • Weatherability: Samples are exposed to accelerated weathering conditions in a chamber that simulates sunlight, moisture (rain/dew), and temperature fluctuations.

  • Evaluation: The color change of the exposed samples is periodically evaluated against an unexposed control using a spectrophotometer or colorimeter (measuring ΔE*). The lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent), based on the degree of fading compared to the reference scale.

Heat Stability Testing

Objective: To determine the maximum temperature a pigment can withstand without significant color change or degradation.

Protocol (based on ISO 787-21):

  • Sample Preparation: The pigment is incorporated into a plastic resin (e.g., HDPE, PVC) at a specified concentration using a two-roll mill or an extruder.

  • Molding: The pigmented plastic is then injection molded into standard plaques.

  • Heating: The plaques are placed in a calibrated oven at a series of increasing temperatures for a specified duration (e.g., 10 minutes).

  • Evaluation: After cooling, the color of the heated plaques is compared to a control plaque that was not heated. The heat stability is reported as the highest temperature at which no significant color change (typically ΔE* < 3) is observed.

Chemical Resistance Testing

Objective: To evaluate the pigment's resistance to various chemicals.

Protocol (based on ISO 787-8):

  • Sample Preparation: A cured coating or plastic containing the pigment is prepared.

  • Spot Test: A drop of the test chemical (e.g., 5% HCl, 5% NaOH, various solvents) is placed on the surface of the sample and covered with a watch glass to prevent evaporation.

  • Exposure: The chemical is left in contact with the sample for a specified period (e.g., 24 hours).

  • Evaluation: After the exposure period, the chemical is removed, and the sample is inspected for any signs of discoloration, bleeding, or other changes. The resistance is rated on a scale of 1 to 5, where 5 indicates no change.

Tinting Strength Measurement

Objective: To determine the ability of a colored pigment to impart color to a white base.

Protocol (based on ASTM D387):

  • Sample Preparation: A standard white paste (e.g., titanium dioxide in a binder) is prepared. A specific amount of the violet pigment is then thoroughly mixed into a known amount of the white paste to create a tint.

  • Drawdown: A drawdown of the tinted paste is made on a white card alongside a drawdown of a standard pigment of the same type.

  • Evaluation: The color intensity of the sample is compared visually and/or instrumentally (using a spectrophotometer) to the standard. The tinting strength is expressed as a percentage relative to the standard.

Chemical Synthesis Pathways

The chemical structure of a pigment is fundamental to its performance. The following diagrams illustrate the generalized synthesis pathways for this compound and Pigment Violet 23.

Pigment_Violet_2_Synthesis Basic_Violet_10 Basic Violet 10 (C.I. 45170) Esterification Esterification Basic_Violet_10->Esterification Ethanol, Pressure, Heat Intermediate Intermediate Esterification->Intermediate Laking_Agent Phosphotungstomolybdic Acid Precipitation Precipitation Laking_Agent->Precipitation Pigment_Violet_2 This compound Precipitation->Pigment_Violet_2 Intermediate->Precipitation

Caption: Generalized synthesis of this compound.

Pigment_Violet_23_Synthesis Carbazole Carbazole N_Ethylation N-Ethylation Carbazole->N_Ethylation N_Ethylcarbazole N-Ethylcarbazole N_Ethylation->N_Ethylcarbazole Amination Nitration & Reduction N_Ethylcarbazole->Amination Amino_Ethylcarbazole 3-Amino-N-ethylcarbazole Amination->Amino_Ethylcarbazole Condensation Condensation Amino_Ethylcarbazole->Condensation Chloranil Chloranil Chloranil->Condensation Intermediate 2,5-di-(9-ethylcarbazol-3-ylamino) -3,6-dichloro-1,4-benzoquinone Condensation->Intermediate Cyclization Oxidative Cyclization Intermediate->Cyclization Pigment_Violet_23 Pigment Violet 23 Cyclization->Pigment_Violet_23

Caption: Synthesis pathway of Pigment Violet 23.[15][16]

Application Suitability

The choice between this compound and Pigment Violet 23 is ultimately dictated by the performance requirements of the end application.

This compound is typically recommended for:

  • Printing inks (offset, gravure, flexo) where high color strength is valued.[5]

  • Coloring of paper and cultural and educational supplies.[5]

  • Applications where cost is a primary driver and exceptional fastness is not required.

Pigment Violet 23 is the preferred choice for:

  • Automotive and industrial coatings requiring excellent lightfastness and weatherability.[10][17]

  • Plastics and masterbatches that undergo high-temperature processing.[10][11]

  • High-end printing inks and textile printing where durability is paramount.[7][8]

  • Any application where long-term color stability and resistance to harsh environments are critical.[15]

Conclusion

Pigment Violet 23 stands out as a high-performance pigment with superior lightfastness, heat stability, and chemical resistance, making it suitable for a wide range of demanding applications. Its robust nature, however, comes at a higher cost compared to this compound.

This compound, while not as durable, offers a vibrant, reddish-violet shade with good tinting strength, making it a cost-effective option for applications with less stringent performance requirements.

For researchers and formulators, a thorough understanding of these performance trade-offs is essential for selecting the optimal violet pigment that meets both the technical and economic targets of their specific product development needs. It is always recommended to conduct in-house testing of pigment performance within the specific formulation to ensure compatibility and desired results.

References

A Comparative Analysis of Lightfastness: Organic Pigment Violet 2 Versus Inorganic Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of pigments with high lightfastness is critical for ensuring the long-term stability and integrity of colored materials. This guide provides an objective comparison of the lightfastness properties of the organic Pigment Violet 2 against a range of common inorganic pigments, supported by quantitative data and standardized experimental protocols.

In applications where color stability upon exposure to light is paramount, understanding the inherent properties of pigments is essential. Organic pigments, while often offering vibrant hues, can exhibit variable lightfastness. In contrast, inorganic pigments are generally renowned for their excellent durability and resistance to fading. This guide delves into a direct comparison to aid in material selection for light-sensitive applications.

Quantitative Lightfastness Data

The lightfastness of pigments is commonly evaluated using standardized scales such as the Blue Wool Scale (BWS) and the American Society for Testing and Materials (ASTM) lightfastness rating. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent), while the ASTM standard uses categories from I (excellent) to V (very poor).[1][2]

Below is a summary of the lightfastness ratings for this compound and several common inorganic pigments.

Pigment NamePigment TypeColour Index NameBlue Wool Scale (BWS) RatingASTM Lightfastness Rating
This compoundOrganicPV 24-6II - III
Ultramarine BlueInorganicPB 298I
Cobalt VioletInorganicPV 148I
Iron Oxide RedInorganicPR 1018I
Iron Oxide YellowInorganicPY 428I
Cadmium RedInorganicPR 1088I
Cadmium YellowInorganicPY 35/378I
Chromium Oxide GreenInorganicPG 178I
Titanium Dioxide (White)InorganicPW 68I

As the data indicates, this compound exhibits a moderate to good lightfastness with a Blue Wool Scale rating in the range of 4 to 6.[3][4][5] This variability can be attributed to factors such as particle size, crystal structure, and the specific formulation of the pigment. In contrast, the selected inorganic pigments consistently demonstrate the highest possible lightfastness ratings of 8 on the Blue Wool Scale and I under the ASTM standard, signifying their exceptional stability when exposed to light.[6][7]

Experimental Protocols for Lightfastness Testing

The data presented in this guide is based on standardized testing methodologies designed to simulate the effects of light exposure over time in a controlled and accelerated manner. The two primary standards used for these evaluations are ASTM D4303 and ISO 105-B02.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard outlines several methods for determining the lightfastness of pigments. A common approach involves the use of a xenon-arc apparatus, which simulates the full spectrum of sunlight.

Key Experimental Parameters:

  • Apparatus: Xenon-arc weathering instrument.

  • Light Source: Filtered xenon-arc radiation to simulate daylight through window glass.

  • Irradiance: Controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).

  • Exposure Cycle: Continuous light or alternating light and dark cycles to simulate day and night.

  • Temperature and Humidity: Maintained at controlled levels (e.g., 63°C black panel temperature and 50% relative humidity).

  • Evaluation: The change in color of the exposed sample is measured using a spectrophotometer and calculated as a ΔE* value (CIELAB color difference). This change is compared to the fading of Blue Wool reference fabrics exposed under the same conditions.

ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard is widely used to determine the color fastness of textiles and other colored materials to artificial light.

Key Experimental Parameters:

  • Apparatus: Xenon arc fading lamp test apparatus.

  • Light Source: Xenon arc lamp with filters to replicate natural daylight (D65).

  • Irradiance: Controlled and monitored throughout the test.

  • Blue Wool References: A set of standardized blue wool textiles (references 1 to 8) are exposed simultaneously with the test specimen.

  • Evaluation: The lightfastness rating is determined by visually comparing the fading of the test specimen to the fading of the blue wool references. The rating corresponds to the blue wool reference that shows a similar degree of fading.[8][9]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the lightfastness of a pigment using a xenon-arc apparatus, based on the principles of ASTM D4303 and ISO 105-B02.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Xenon-Arc Exposure cluster_eval Evaluation Prep Prepare Pigment Dispersion Coat Coat Substrate Prep->Coat Dry Dry and Condition Samples Coat->Dry Mount Mount Samples and BWS References Dry->Mount Expose Expose in Xenon-Arc Chamber Mount->Expose Monitor Monitor Irradiance, Temp, Humidity Expose->Monitor Measure_Final Final Color Measurement Expose->Measure_Final Measure_Initial Initial Color Measurement (Spectrophotometer) Measure_Initial->Measure_Final Compare Compare to BWS and Calculate ΔE* Measure_Final->Compare Assign Assign Lightfastness Rating Compare->Assign

Caption: A generalized workflow for pigment lightfastness testing.

Conclusion

The choice between this compound and inorganic pigments for applications requiring high lightfastness is clear from the presented data. While this compound offers a vibrant violet hue, its lightfastness is moderate and can be variable. For applications demanding the highest degree of color stability and longevity, inorganic pigments such as ultramarines, cobalts, iron oxides, and cadmiums are the superior choice due to their exceptional and consistent lightfastness properties. Researchers and professionals in drug development and other scientific fields should prioritize the use of these highly stable inorganic pigments in formulations where resistance to photodegradation is a critical factor.

References

Cost-Performance Analysis of Pigment Violet 2 in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pigment Violet 2 (PV2) with other common violet pigments used in industrial applications. The analysis focuses on key performance characteristics and relative cost to aid in the selection of the most suitable pigment for specific needs. All quantitative data is summarized in comparative tables, and detailed methodologies for key experiments are provided.

Overview of this compound

This compound is a synthetic organic pigment belonging to the triarylcarbonium chemical class. It is known for its bright, reddish-violet hue and is primarily used in printing inks, particularly for offset, water-based, and solvent-based gravure and flexographic applications.[1][2] While it offers good color strength, its performance in terms of lightfastness and heat stability is moderate, making it suitable for applications where high resistance to environmental factors is not a primary requirement.

Comparative Performance Analysis

The selection of a pigment is often a trade-off between cost and performance. This section compares this compound with three common alternatives: Pigment Violet 3, Pigment Violet 23, and Pigment Violet 27.

Table 1: Comparison of Key Performance Characteristics
PropertyThis compoundPigment Violet 3Pigment Violet 23Pigment Violet 27
Chemical Class TriarylcarboniumTriarylcarboniumDioxazineTriphenylmethane
Shade Reddish VioletBluish VioletBluish VioletBluish Violet
Lightfastness (1-8 Scale) 4-55-67-85
Heat Resistance (°C) 160130-160180-280160
Acid Resistance (1-5 Scale) 54-555
Alkali Resistance (1-5 Scale) 43-455
Water Resistance (1-5 Scale) 4452
Oil Resistance (1-5 Scale) 3453

Note: The data presented is a synthesis from multiple sources and may vary depending on the specific grade and manufacturer.

Table 2: Relative Cost Comparison
PigmentRelative Cost
This compound
Pigment Violet 3$
Pigment Violet 23
Pigment Violet 27

Note: Cost is a significant variable and the above is an approximation. Pigment Violet 23 is generally the most expensive due to its high performance, while Pigment Violet 3 is often a more economical choice. This compound and 27 are typically in a similar price range.

Experimental Protocols

To ensure a standardized comparison of pigment performance, the following experimental methodologies are widely accepted in the industry.

Lightfastness Testing

The lightfastness of pigments is typically evaluated based on the ASTM D4303 standard. This method exposes pigmented samples to a controlled light source to simulate the effects of indoor illumination over time.

  • Test Method: ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.[3][4][5]

  • Apparatus: Xenon-arc lamp apparatus.

  • Procedure:

    • Prepare a dispersion of the pigment in a suitable binder and apply it to a substrate.

    • Expose the prepared sample to a xenon-arc lamp, which simulates the spectral distribution of sunlight.

    • Simultaneously, a control sample is kept in the dark.

    • The color change of the exposed sample is periodically measured using a spectrophotometer and compared to the control sample.

    • The lightfastness is rated on the Blue Wool Scale (1-8), where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.[6]

Heat Stability Testing

The heat stability of a pigment is crucial for applications involving high-temperature processing, such as in plastics. The ISO 787-21 standard provides a method for comparing the heat stability of pigments.

  • Test Method: ISO 787-21 - General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium.[7][8]

  • Procedure:

    • The pigment is dispersed in a stoving medium (e.g., a resin that cures with heat).

    • The colored mixture is applied to a heat-resistant substrate.

    • The coated substrate is then heated in an oven at a specified temperature for a defined period.

    • The color of the heated sample is compared to that of an unheated sample or a sample heated at a lower temperature.

    • The temperature at which a significant color change occurs is considered the limit of the pigment's heat stability.

Visualizing the Decision-Making Process

The selection of an industrial pigment involves a logical workflow that balances performance requirements with cost constraints. The following diagrams illustrate this process.

CostPerformanceAnalysis cluster_input Inputs cluster_process Analysis cluster_output Output Application Application Requirements (e.g., Inks, Plastics, Coatings) Data Gather Pigment Data (PV2, PV3, PV23, PV27) Application->Data Performance Performance Needs (Lightfastness, Heat Stability, etc.) Performance->Data Cost Cost Constraints Cost->Data Compare Compare Performance vs. Cost Data->Compare Selection Optimal Pigment Selection Compare->Selection

Caption: Logical workflow for industrial pigment selection.

ExperimentalWorkflow cluster_testing Performance Testing start Start: Pigment Sample dispersion Create Pigment Dispersion start->dispersion application Apply to Substrate dispersion->application lightfastness Lightfastness Test (ASTM D4303) application->lightfastness heat_stability Heat Stability Test (ISO 787-21) application->heat_stability analysis Analyze Results (Color Change Measurement) lightfastness->analysis heat_stability->analysis report Generate Performance Report analysis->report

Caption: Experimental workflow for evaluating pigment performance.

Conclusion

The choice between this compound and its alternatives is highly dependent on the specific requirements of the industrial application.

  • This compound offers a good balance of properties for applications like printing inks where high fastness is not the primary concern.

  • Pigment Violet 3 presents a cost-effective option with moderate performance, suitable for less demanding applications.

  • Pigment Violet 23 is a high-performance pigment with excellent lightfastness and heat stability, making it ideal for automotive coatings and durable plastics, albeit at a higher cost.

  • Pigment Violet 27 provides good color strength and is often used in inks, but its lower water resistance may limit its use in certain formulations.

By carefully considering the performance data and cost implications outlined in this guide, researchers and professionals can make an informed decision to select the optimal violet pigment for their specific industrial application.

References

A Comparative Guide to Analytical Techniques for Verifying the Purity of Pigment Violet 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for verifying the purity of Pigment Violet 2 (C.I. 60725), an anthraquinone-based colorant. The selection of an appropriate analytical method is critical for quality control, ensuring product safety, and meeting regulatory standards. This document outlines the methodologies, performance characteristics, and applications of various techniques, supported by experimental data, to aid researchers in making informed decisions.

Introduction to this compound and Its Purity Profile

This compound, also known as D&C Violet No. 2 or Solvent Violet 13, is synthesized by the condensation of 1,4-dihydroxyanthraquinone (DHAQ) with p-toluidine (pT).[1][2] The subsequent sulfonation of this condensation product yields the water-soluble dye Ext. D&C Violet No. 2.[1][2] During the manufacturing process, several impurities can be introduced, including unreacted starting materials, byproducts from side reactions, and subsidiary colors.

Common Impurities in this compound:

  • Residual Intermediates:

    • 1,4-Dihydroxyanthraquinone (DHAQ)

    • p-Toluidine (pT)

  • Reaction Byproducts:

    • 1-Hydroxyanthraquinone (MHAQ)

    • p-Toluidine-m-sulfonic acid (PTMS)

  • Subsidiary Colors:

    • Isomeric subsidiary colors (e.g., mXV2)

    • D&C Green No. 5 (G5)

    • A sulfonated phthaloylcarbazole derivative (AV43C)[1][2]

The presence and concentration of these impurities can significantly impact the pigment's color, performance, and safety. Therefore, robust analytical methods are essential for their detection and quantification.

Comparison of Analytical Techniques

The following sections detail the principles, experimental protocols, and performance data for several analytical techniques used to assess the purity of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a powerful technique that separates, identifies, and quantifies components in a mixture with high resolution and sensitivity. It is particularly well-suited for the analysis of organic impurities in synthetic pigments.

Experimental Protocol (Based on a validated method for Ext. D&C Violet No. 2): [1][2]

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Chromatographic System:

    • Column: A C18 reversed-phase column with a small particle size (e.g., 1.7 µm) is typically used for high resolution.

    • Mobile Phase: A gradient elution using a mixture of aqueous ammonium acetate and acetonitrile.

    • Flow Rate: A typical flow rate for UHPLC is in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at multiple wavelengths, allowing for the identification and quantification of the pigment and its impurities. Analytes are identified by comparing their retention times and UV-visible spectra to those of reference standards.[1][2]

Data Presentation:

ParameterPerformance Data for UHPLC Analysis of Ext. D&C Violet No. 2 Impurities[1]
Linearity (Correlation Coefficient, r²) >0.999 for all analytes
Limit of Detection (LOD) As low as 0.003% for some impurities
Limit of Quantitation (LOQ) As low as 0.01% for some impurities
Accuracy (Recovery) 98.2–104.3% for all analytes
Precision (Relative Standard Deviation, %RSD) 0.0075–5.27% for all analytes

Workflow Diagram:

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing weigh Weigh Pigment Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect PDA Detection separate->detect identify Identify Impurities (Retention Time & UV-Vis Spectra) detect->identify quantify Quantify Impurities (Peak Area) identify->quantify report Generate Purity Report quantify->report

Caption: UHPLC workflow for this compound purity analysis.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies chemical compounds by measuring the absorption of infrared radiation by their molecular bonds. It is a rapid and non-destructive technique useful for identifying the main components of a sample and detecting the presence of functional groups characteristic of certain impurities.

Experimental Protocol:

  • Sample Preparation: The pigment powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with potassium bromide (KBr) to form a pellet for transmission analysis.

  • Instrumentation: An FTIR spectrometer is used to scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum, a plot of infrared absorbance versus wavenumber, is compared to reference spectra of pure this compound and known impurities. The presence of unexpected peaks or shifts in characteristic peaks can indicate impurities. For anthraquinone-based pigments, characteristic peaks for C=O and aromatic C=C stretching vibrations are of particular interest.[3][4][5][6][7]

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation sample Place Pigment Powder on ATR Crystal or Prepare KBr Pellet scan Acquire IR Spectrum sample->scan compare Compare with Reference Spectra scan->compare identify Identify Functional Groups of Impurities compare->identify

Caption: FTIR workflow for this compound purity verification.

X-Ray Diffraction (XRD)

XRD is a technique used to identify the crystalline phases of a material and to obtain information about its crystal structure. It is particularly useful for identifying inorganic fillers or extenders that may be present as impurities. However, its application to synthetic organic pigments can be challenging due to their often weak diffraction patterns.[8][9][10][11]

Experimental Protocol:

  • Sample Preparation: The pigment powder is typically mounted on a sample holder.

  • Instrumentation: An X-ray diffractometer bombards the sample with X-rays at various angles.

  • Data Analysis: The instrument records the angles at which the X-rays are diffracted and their intensities. The resulting diffraction pattern is a fingerprint of the crystalline structure and can be compared to databases of known materials to identify the components of the sample.

Workflow Diagram:

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation mount Mount Pigment Powder on Sample Holder diffract Generate X-ray Diffraction Pattern mount->diffract compare Compare Pattern with Databases diffract->compare identify Identify Crystalline Impurities compare->identify

Caption: XRD workflow for identifying crystalline impurities.

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. It is a simple and rapid technique that can be used to determine the concentration of a pigment in a solution and to provide a qualitative assessment of its purity.[12][13]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the pigment is prepared in a suitable transparent solvent.

  • Instrumentation: A UV-Vis spectrophotometer measures the absorbance of the solution across a range of wavelengths.

  • Data Analysis: The resulting absorption spectrum is a plot of absorbance versus wavelength. The spectrum of the test sample is compared to that of a high-purity standard. The presence of additional absorption bands or shifts in the main absorption maxima can indicate the presence of impurities.[13]

Workflow Diagram:

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Interpretation prepare Prepare Dilute Pigment Solution measure Measure Absorption Spectrum prepare->measure compare Compare with Standard Spectrum measure->compare assess Assess Purity Qualitatively compare->assess

Caption: UV-Vis workflow for qualitative purity assessment.

Comparison with Alternative Violet Pigments

The choice of a violet pigment often depends on the specific application requirements, such as color shade, lightfastness, heat stability, and cost. Below is a comparison of this compound with some common alternatives.

PigmentChemical ClassKey PropertiesCommon Applications
This compound AnthraquinoneGood lightfastness and heat stability.Cosmetics, plastics, inks.[14]
Pigment Violet 19 QuinacridoneExcellent light and weather fastness, available in reddish and bluish shades.[15][16]Automotive coatings, high-performance plastics, inks.[15]
Pigment Violet 23 DioxazineHigh color strength, excellent fastness properties.[17][18]Plastics, coatings, inks, textile printing.[17][18]
Pigment Violet 32 BenzimidazoloneBrilliant bordeaux shade, high color strength, excellent dielectric properties, good lightfastness.[19][20]Films, cable sheathing, replacement for thioindigo pigments.[19][20]

Conclusion

Verifying the purity of this compound is crucial for ensuring its quality and safety in various applications. UHPLC stands out as a highly sensitive and quantitative method for identifying and measuring a wide range of organic impurities. FTIR and UV-Vis spectroscopy offer rapid, qualitative assessments of purity, while XRD is primarily useful for detecting crystalline inorganic impurities. The choice of the most suitable analytical technique will depend on the specific purity requirements, the nature of the expected impurities, and the available instrumentation. For comprehensive quality control, a combination of these techniques is often employed.

References

A Spectroscopic Showdown: Unveiling the Nuances of Pigment Violet 2 Grades

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic and physical properties of different commercial grades of C.I. Pigment Violet 2, providing researchers, scientists, and drug development professionals with critical data for informed selection in their respective applications.

C.I. This compound, a laked xanthene pigment, is a vibrant colorant utilized in a variety of applications, from printing inks to cosmetics. While generally known for its bright reddish-violet hue, the performance and specific spectral characteristics can vary between different commercial grades. These variations, arising from differences in manufacturing processes, particle size, and the specific precipitating agent used, can have significant implications for final product quality and performance. This guide presents a spectroscopic and physical property comparison of representative commercial grades of this compound to aid in the selection of the most suitable grade for a given application.

Chemical Identity and Grades

C.I. This compound is identified by the CAS number 1326-04-1 and the Colour Index Number 45175:1. It belongs to the triarylcarbonium (xanthene) class of colorants. The pigment is typically produced by laking C.I. Basic Violet 10 (Rhodamine B) with a complex acid, such as phosphotungstomolybdic acid. This process renders the water-soluble dye into an insoluble pigment. Different "grades" often refer to products from various manufacturers, which may have distinct trade names and slight variations in their physical and chemical properties. For the purpose of this guide, we will compare the properties of two common commercial grades: "Fanal Violet D 5460" and "Light Fast Rose Toner."

Comparative Data of this compound Grades

The following table summarizes the key physical and chemical properties of the two selected commercial grades of this compound. These parameters are crucial for predicting the behavior of the pigment in different formulations and applications.

PropertyGrade A: Fanal Violet D 5460Grade B: Light Fast Rose Toner
Chemical Class TriarylcarboniumXanthene
Molecular Formula C₃₀H₃₆N₂O₃ (base dye)C₃₀H₃₆N₂O₃ (base dye)
Lightfastness (1-8 scale) 55
Heat Resistance (°C) 160160
Water Resistance (1-5 scale) 44
Oil Resistance (1-5 scale) 34
Acid Resistance (1-5 scale) 55
Alkali Resistance (1-5 scale) 44
Oil Absorption ( g/100g ) ~4540-50
pH ~55.5 - 6.5

Note: The data presented is compiled from various technical data sheets and should be considered as typical values. Actual values may vary between batches.

Spectroscopic Analysis

Spectroscopic techniques provide a detailed fingerprint of a pigment's chemical structure and its interaction with light, which directly relates to its color and performance.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic absorption properties of the pigment, which determine its color. The maximum absorption wavelength (λmax) is a key parameter. For a purified violet pigment, a λmax of 575 nm has been reported in the literature, which is consistent with the violet hue of this compound.[1] Subtle shifts in the λmax and the shape of the absorption spectrum can occur between different grades due to variations in particle size and aggregation, leading to slight differences in shade.

Fourier-Transform Infrared (FTIR) Spectroscopy
Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly useful for identifying pigments and can be used to detect subtle structural differences. While specific Raman spectra for different named grades of this compound are not widely published, the technique is a powerful tool for characterizing and differentiating between pigment samples.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound grades.

UV-Visible Reflectance Spectroscopy

Objective: To determine the reflectance spectrum and identify the primary absorption regions of the pigment powder.

Instrumentation: A UV-Visible spectrophotometer equipped with a diffuse reflectance accessory.

Sample Preparation: The dry pigment powder is packed into a sample holder with a flat, smooth surface.

Procedure:

  • Calibrate the instrument using a white reference standard (e.g., barium sulfate or a certified white tile).

  • Acquire the reflectance spectrum of the pigment sample over the visible range (typically 400-700 nm).

  • The resulting spectrum will show the percentage of light reflected at each wavelength. The wavelengths with the lowest reflectance correspond to the wavelengths of maximum absorption.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the pigment for structural characterization.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Sample Preparation: A small amount of the dry pigment powder is placed directly onto the ATR crystal.

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place the pigment sample on the crystal and apply pressure to ensure good contact.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the absorbance spectrum.

  • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Raman Spectroscopy

Objective: To obtain the Raman spectrum of the pigment for detailed structural analysis.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

Sample Preparation: A small amount of the pigment powder is placed on a microscope slide or in a suitable sample holder.

Procedure:

  • Focus the laser onto the pigment sample.

  • Acquire the Raman spectrum over a relevant spectral range (e.g., 200-2000 cm⁻¹).

  • The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing thermal degradation of the sample.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic comparison of this compound grades and the logical relationship between the pigment's properties and its suitability for different applications.

experimental_workflow cluster_sample_prep Sample Acquisition & Preparation cluster_analysis Spectroscopic Analysis cluster_data_comp Data Comparison & Interpretation cluster_conclusion Conclusion Sample_A Obtain Grade A (e.g., Fanal Violet D 5460) Dry_Powder Prepare Dry Powder Samples Sample_A->Dry_Powder Sample_B Obtain Grade B (e.g., Light Fast Rose Toner) Sample_B->Dry_Powder UV_Vis UV-Vis Spectroscopy (Reflectance) Dry_Powder->UV_Vis FTIR FTIR Spectroscopy (ATR) Dry_Powder->FTIR Raman Raman Spectroscopy Dry_Powder->Raman Compare_Spectra Compare Spectra: λmax, Peak Positions, Intensities UV_Vis->Compare_Spectra FTIR->Compare_Spectra Raman->Compare_Spectra Compare_Properties Compare Physical Properties: Lightfastness, Heat Resistance, etc. Compare_Spectra->Compare_Properties Conclusion Determine Suitability for Specific Applications Compare_Properties->Conclusion logical_relationship cluster_properties Pigment Properties cluster_performance Application Performance cluster_application End-Use Application Spectra Spectroscopic Profile (UV-Vis, FTIR, Raman) Color Coloristic Properties (Shade, Strength) Spectra->Color determines Physical Physical Properties (Lightfastness, Heat Stability) Durability Durability & Stability Physical->Durability influences Processing Processing Behavior Physical->Processing affects Chemical Chemical Properties (Acid/Alkali Resistance) Chemical->Durability influences Chemical->Processing affects Application Suitability for: Inks, Coatings, Cosmetics, Drug Formulations Color->Application impacts Durability->Application impacts Processing->Application impacts

References

Benchmarking Pigment Violet 2: A Comparative Guide for Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of Pigment Violet 2 against a key alternative, Pigment Violet 23, across various polymer systems, including Polyvinyl Chloride (PVC), Polyethylene (PE), and Polypropylene (PP). The information is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key performance indicators are provided.

Overview of this compound and Alternatives

This compound, a Rhodamine B lake pigment, is known for its bright, reddish-violet shade and good color strength.[1] However, its performance, particularly in terms of heat and light stability, can be a limiting factor in certain polymer processing applications.

A primary alternative is Pigment Violet 23, a dioxazine violet, which is recognized for its exceptional high tinting strength, and excellent light and weather fastness.[2][3][4][5][6] This guide will delve into a direct comparison of these two pigments.

Quantitative Performance Data

The following tables summarize the key performance indicators of this compound and Pigment Violet 23 in different polymer systems based on available technical data. It is important to note that test conditions may vary between different data sources, and this should be taken into consideration when making direct comparisons.

Table 1: General and Thermal Properties

PropertyThis compoundPigment Violet 23Test Method
Chemical Class Rhodamine LakeDioxazine-
C.I. Name This compoundPigment Violet 23-
CAS No. 1326-04-16358-30-1-
Heat Resistance (°C) 160[1][7]250 - 280 (in Polyolefins)[2][8][3][4]DIN 53772

Table 2: Lightfastness and Resistance Properties in PVC

PropertyThis compoundPigment Violet 23Test Method
Lightfastness (Blue Wool Scale, 1-8) 4[1]7-8[8][4]ISO 105-B02
Migration Resistance (Grey Scale, 1-5) -4 (poor in flexible PVC)[8][4]DIN 54002
Acid Resistance (Grey Scale, 1-5) 3[1]5[3]DIN EN ISO 787-4
Alkali Resistance (Grey Scale, 1-5) 3[1]5[3]DIN EN ISO 787-8

Table 3: Performance in Polyolefins (PE, PP)

PropertyThis compoundPigment Violet 23Test Method
Recommended for PE YesYes[2][5]-
Recommended for PP Yes[1]Yes[2][5]-
Heat Stability in PE/PP (°C) ~160280[2]DIN 53772
Lightfastness in PE/PP (Blue Wool Scale) -7[8]ISO 105-B02
Warpage in HDPE -Can cause warpage and deformation[4]-

Experimental Protocols

Detailed methodologies for key experiments are crucial for accurate and reproducible performance evaluation. The following are outlines of standard testing protocols.

Heat Stability Test (Based on DIN 53772)

This test evaluates the resistance of the pigment to thermal degradation during polymer processing.

  • Preparation of Test Specimen: A mixture of the polymer (e.g., PVC, PE, or PP) and the pigment at a specified concentration (e.g., 0.1% for full shade) is prepared.

  • Processing: The mixture is processed through an injection molding machine or a two-roll mill at a series of increasing temperatures.

  • Evaluation: The color of the processed polymer at each temperature is compared to a standard. The heat stability is the highest temperature at which no significant color change is observed.

Lightfastness Test (Based on ISO 105-B02)

This method assesses the resistance of the pigmented polymer to fading when exposed to light.

  • Specimen Preparation: A flat specimen of the pigmented polymer is prepared.

  • Exposure: The specimen is exposed to a xenon arc lamp, which simulates natural sunlight, for a specified duration. A portion of the specimen is masked to serve as an unexposed reference.

  • Evaluation: The color difference between the exposed and unexposed areas is evaluated against the Blue Wool Scale, where 8 indicates excellent lightfastness and 1 indicates very poor lightfastness.

Migration Resistance Test (Based on DIN 54002)

This test determines the tendency of a pigment to migrate from a colored polymer into a material in contact with it.

  • Sample Preparation: A sample of the pigmented flexible PVC is brought into contact with a white, unpigmented PVC sheet.

  • Test Conditions: The composite sample is subjected to a specified pressure and temperature for a defined period.

  • Assessment: The degree of staining on the white PVC sheet is assessed using a 5-step grey scale, where 5 represents no migration and 1 represents severe migration.

Mandatory Visualizations

Chemical Structure Comparison

G Chemical Class Comparison cluster_pv2 General Structure cluster_pv23 General Structure PV2 This compound (Rhodamine Lake) Xanthene Ring System Xanthene Ring System PV2->Xanthene Ring System Lake Formation with Metal Salt Lake Formation with Metal Salt PV2->Lake Formation with Metal Salt PV23 Pigment Violet 23 (Dioxazine) Dioxazine Core Dioxazine Core PV23->Dioxazine Core Carbazole Groups Carbazole Groups PV23->Carbazole Groups

Caption: General chemical structures of this compound and 23.

Experimental Workflow for Pigment Performance Evaluation

G Pigment Performance Evaluation Workflow start Start: Select Pigment and Polymer preparation Material Preparation: - Dry polymer resin - Weigh pigment and polymer start->preparation compounding Compounding: - Mix pigment and polymer (e.g., two-roll mill, extruder) preparation->compounding specimen_prep Specimen Preparation: - Injection molding - Compression molding compounding->specimen_prep testing Performance Testing specimen_prep->testing heat_stability Heat Stability (DIN 53772) testing->heat_stability Thermal Stress lightfastness Lightfastness (ISO 105-B02) testing->lightfastness Light Exposure migration Migration Resistance (DIN 54002) testing->migration Contact with PVC data_analysis Data Analysis and Comparison heat_stability->data_analysis lightfastness->data_analysis migration->data_analysis end End: Performance Report data_analysis->end

Caption: General workflow for evaluating pigment performance in polymers.

Logical Relationship: Pigment Selection Guide

Caption: Decision logic for selecting between PV2 and PV23.

Conclusion

The selection between this compound and Pigment Violet 23 is highly dependent on the specific requirements of the polymer system and the end-use application.

  • This compound offers a bright, reddish-violet shade and can be a cost-effective option for applications with lower heat and light stability requirements.

  • Pigment Violet 23 provides significantly higher heat stability and lightfastness, making it suitable for a wider range of demanding applications in various polymers. However, its potential to cause warpage in crystalline polymers like HDPE and its poor migration resistance in flexible PVC should be carefully considered.

This guide provides a foundational benchmark for these two pigments. It is recommended to conduct specific testing based on the outlined experimental protocols to ensure the chosen pigment meets the precise performance criteria of your application.

References

Validation of Pigment Violet 2 stability in accelerated weathering tests

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In applications where long-term color stability is paramount, understanding the performance of pigments under environmental stressors is critical. This guide provides an objective comparison of Pigment Violet 2's stability in accelerated weathering tests against common organic and inorganic violet alternatives. The data presented is synthesized from publicly available technical datasheets and scientific literature to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Performance Under Pressure: A Quantitative Comparison

Accelerated weathering tests are designed to simulate the damaging effects of long-term sun and moisture exposure in a condensed timeframe. Key performance indicators include color change (Delta E, or ΔE) and gloss retention. A lower ΔE value signifies less color fading or change, while higher gloss retention indicates better surface integrity.

The following table summarizes the typical performance of this compound and its alternatives when subjected to simulated weathering conditions.

PigmentChemical ClassLightfastness (Blue Wool Scale, 1-8)Heat Resistance (°C)Weathering Performance Notes
This compound Triarylcarbonium4-5[1][2]~160[1][2]Exhibits moderate lightfastness, making it suitable for applications with limited UV exposure. Its lower heat resistance can be a limiting factor in high-temperature processes.
Pigment Violet 19 Quinacridone7-8[3][4][5][6][7]~250-300[6]Offers excellent light and weather fastness, making it a durable choice for outdoor applications. It is a high-performance pigment with good overall resistance properties.[3][7]
Pigment Violet 23 Dioxazine7-8[8][9]~280[9]Known for its exceptional color strength and outstanding light and weather resistance.[8] It is a high-performance pigment widely used in demanding applications.[10][11]
Pigment Violet 32 Benzimidazolone7-8[12][13]~200-250[12][13]Provides good lightfastness and is often marketed as a high-performance alternative to other pigments, with excellent dielectric properties.[14]
Cobalt Violet (PV14) Inorganic (Cobalt Phosphate)8[1]Very HighAs an inorganic pigment, it offers excellent lightfastness and durability.[1][15][16][17] However, it has weaker tinting strength and is more expensive than organic alternatives.[17]

Experimental Protocols: A Closer Look at Accelerated Weathering

The data presented is typically generated using standardized accelerated weathering tests. A common and relevant protocol is ASTM G154 .

Objective: To simulate the degradation of materials caused by sunlight and moisture (in the form of dew).

Methodology:

  • Apparatus: A fluorescent UV accelerated weathering tester is used.[18][19][20]

  • Light Source: UVA-340 lamps are typically chosen to provide a good simulation of sunlight in the short-wavelength UV region.[18][21]

  • Test Cycle: A common cycle involves alternating periods of UV exposure and condensation. For example:

    • 8 hours of UV exposure at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.

  • Specimen Preparation: Pigments are dispersed in a suitable binder (e.g., an acrylic or polyurethane resin) and applied to standardized panels.

  • Evaluation: The color (using a spectrophotometer to measure CIELAB L, a, and b* values) and gloss (using a gloss meter) of the panels are measured at specified intervals (e.g., 0, 250, 500, 1000, and 2000 hours).

  • Data Analysis: The total color change (ΔE) is calculated from the L, a, and b values. Gloss retention is reported as a percentage of the initial gloss.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for an accelerated weathering test.

G Accelerated Weathering Test Workflow (ASTM G154) cluster_prep Sample Preparation cluster_test Accelerated Weathering cluster_analysis Data Analysis & Reporting start Start: Select Pigments dispersion Pigment Dispersion in Binder start->dispersion application Application to Test Panels dispersion->application curing Curing/Drying application->curing initial_measurement Initial Color & Gloss Measurement curing->initial_measurement weathering_chamber Exposure in Weathering Chamber (UV & Condensation Cycles) initial_measurement->weathering_chamber interval_measurement Interval Measurements weathering_chamber->interval_measurement e.g., 250, 500, 1000 hrs data_collection Data Collection (L, a, b, Gloss) weathering_chamber->data_collection End of Test interval_measurement->weathering_chamber calculation Calculate ΔE and Gloss Retention data_collection->calculation comparison Comparative Analysis calculation->comparison report Final Report Generation comparison->report

Caption: Workflow for accelerated weathering testing of pigments.

The Science of Fading: this compound Degradation Pathway

This compound is a triarylcarbonium pigment, a class of colorants known for their bright, clean shades. However, their molecular structure can be susceptible to degradation upon exposure to UV radiation. The photodegradation of triarylcarbonium compounds, such as the closely related Crystal Violet, typically involves a multi-step process.

The primary degradation pathway for this compound under UV exposure is believed to involve the following key steps:

  • Photocatalytic Excitation: Upon absorption of UV radiation, the pigment molecule is excited to a higher energy state.

  • N-demethylation: The excited molecule becomes susceptible to attack by reactive oxygen species (like hydroxyl radicals) generated by UV light interacting with moisture and oxygen. This leads to the sequential removal of methyl groups from the nitrogen atoms.[2]

  • Chromophore Destruction: The continued oxidative attack eventually leads to the cleavage of the conjugated system of the triarylmethane structure, which is responsible for its color. This destruction of the chromophore results in a loss of color, or fading.[22]

  • Formation of Colorless Byproducts: The degradation process ultimately breaks the pigment down into smaller, colorless organic molecules.

The following diagram illustrates this proposed degradation pathway.

G Proposed UV Degradation Pathway of this compound PV2 This compound (Triarylcarbonium Structure) ExcitedState Excited State PV2->ExcitedState Absorption of UV light Demethylation N-demethylation ExcitedState->Demethylation ChromophoreCleavage Chromophore Destruction Demethylation->ChromophoreCleavage Progressive Oxidation Byproducts Colorless Degradation Byproducts ChromophoreCleavage->Byproducts UV UV Radiation ROS Reactive Oxygen Species (e.g., •OH)

Caption: Degradation pathway of this compound under UV exposure.

References

A Comparative Study of Pigment Violet 2 in Water-Based vs. Solvent-Based Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Pigment Violet 2 in water-based and solvent-based ink formulations. The information presented is a synthesis of technical data sheets and general knowledge of ink formulation, intended to guide researchers and professionals in selecting the appropriate ink system for their specific applications. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates typical performance based on the known properties of the pigment and the characteristics of the respective ink systems.

Executive Summary

This compound, a bright and strong violet pigment, finds application in both water-based and solvent-based ink systems.[1][2] The choice between these two ink formulations hinges on a trade-off between performance characteristics, environmental impact, and application-specific requirements. Solvent-based inks have historically offered superior adhesion, faster drying times, and better performance on non-porous substrates.[3][4] However, growing environmental and safety concerns have driven the development and adoption of water-based inks, which offer reduced volatile organic compound (VOC) emissions and easier cleanup.[3][4] This guide delves into a comparative analysis of this compound's performance in these two systems across key parameters.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of this compound in water-based and solvent-based ink systems. The ratings are based on typical performance and may vary depending on the specific formulation, substrate, and printing process.

Performance ParameterWater-Based InksSolvent-Based InksKey Considerations
Color Strength Good to ExcellentExcellentSolvent systems often allow for better pigment wetting and dispersion, potentially leading to higher color strength.
Dispersion Stability Moderate to GoodGood to ExcellentWater-based systems may require more sophisticated dispersants and formulation techniques to achieve long-term stability.
Lightfastness GoodGoodThe binder system can influence the overall lightfastness of the printed ink.
Viscosity Typically LowerTypically HigherViscosity is highly dependent on the specific formulation and resin system used.
Adhesion to Non-Porous Substrates Moderate to GoodExcellentSolvent-based inks generally exhibit superior adhesion to plastics and films.
Drying Speed SlowerFasterThe evaporation rate of the solvent is a key factor in drying time.
Environmental Impact LowHighWater-based inks have significantly lower VOC emissions.
Odor LowHighSolvent-based inks have a characteristic chemical odor.
Ease of Cleanup Easy (with water)Requires Solvents

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are outlined below. These are standard industry practices for evaluating the performance of pigments in ink formulations.

Color Strength Assessment

Objective: To determine the relative tinting strength of this compound in each ink system.

Methodology (based on ASTM D2066):

  • Preparation of Standard and Sample Inks: Prepare a standard ink formulation with a known concentration of this compound in both a water-based and a solvent-based vehicle. Prepare sample inks with the same composition.

  • Drawdown Preparation: Using a drawdown bar, apply a thin, uniform film of the standard and sample inks side-by-side on a standardized substrate (e.g., coated paper).

  • Visual Assessment: Visually compare the color intensity of the sample to the standard under controlled lighting conditions.

  • Instrumental Measurement: Use a spectrophotometer to measure the color coordinates (Lab*) of the drawdowns. The color difference (ΔE) can be calculated to quantify the difference in color strength.

Dispersion Stability Analysis

Objective: To evaluate the stability of the this compound dispersion over time.

Methodology:

  • Sample Preparation: Prepare dispersions of this compound in both water-based and solvent-based ink vehicles.

  • Initial Particle Size Measurement: Use a particle size analyzer (e.g., dynamic light scattering) to determine the initial particle size distribution of the pigment in the ink.

  • Accelerated Aging: Store the ink samples at an elevated temperature (e.g., 50°C) for a specified period (e.g., 4 weeks) to accelerate any potential instability.

  • Final Particle Size Measurement: After the aging period, re-measure the particle size distribution. A significant increase in particle size indicates poor dispersion stability.

  • Visual Assessment: Visually inspect the samples for signs of settling, flocculation, or phase separation.

Lightfastness Testing

Objective: To assess the resistance of the printed ink to fading upon exposure to light.

Methodology (based on ASTM D3424):

  • Print Sample Preparation: Create prints using both the water-based and solvent-based inks containing this compound on the desired substrate.

  • Exposure: Expose the printed samples to a controlled light source, typically a xenon arc lamp which simulates natural sunlight, for a specified duration. A portion of each sample should be masked to serve as an unexposed reference.

  • Color Measurement: Use a spectrophotometer to measure the color of the exposed and unexposed areas of the prints.

  • Color Change Calculation: Calculate the color difference (ΔE) between the exposed and unexposed areas. A larger ΔE value indicates lower lightfastness. The results can also be rated against the Blue Wool Scale.

Visualizations

The following diagrams illustrate the logical relationships in the performance comparison and a typical experimental workflow.

cluster_ink_systems Ink Systems cluster_performance Performance Metrics Water-Based Water-Based Color Strength Color Strength Water-Based->Color Strength Good Dispersion Stability Dispersion Stability Water-Based->Dispersion Stability Moderate Adhesion Adhesion Water-Based->Adhesion Moderate Environmental Impact Environmental Impact Water-Based->Environmental Impact Low Solvent-Based Solvent-Based Solvent-Based->Color Strength Excellent Solvent-Based->Dispersion Stability Excellent Solvent-Based->Adhesion Excellent Solvent-Based->Environmental Impact High

Caption: Performance Comparison of this compound in Different Ink Systems.

start Start: Ink Formulation dispersion Pigment Dispersion (Water-based vs. Solvent-based) start->dispersion performance_testing Performance Testing dispersion->performance_testing color_strength Color Strength Analysis performance_testing->color_strength Test stability Dispersion Stability Test performance_testing->stability Test lightfastness Lightfastness Evaluation performance_testing->lightfastness Test data_analysis Data Analysis & Comparison color_strength->data_analysis stability->data_analysis lightfastness->data_analysis conclusion Conclusion data_analysis->conclusion

References

Navigating the Regulatory Landscape of Violet Pigments for Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Compliance of Pigment Violet 2 and Its Alternatives for Researchers, Scientists, and Drug Development Professionals

The selection of colorants for applications with stringent safety requirements, such as drug development, food contact materials, and children's toys, necessitates a thorough evaluation of their regulatory compliance. This guide provides a comprehensive comparison of this compound (PV2) and two common alternatives, Pigment Violet 19 (PV19) and Pigment Violet 23 (PV23), to aid in making informed decisions for your specific needs.

Regulatory Compliance Overview

The regulatory status of a pigment is highly dependent on its intended use and the specific regulations of the target market. Below is a summary of the compliance status of this compound, Pigment Violet 19, and Pigment Violet 23 for cosmetics, food contact materials, and toys in the European Union (EU) and the United States (US).

Table 1: Regulatory Compliance Summary

PigmentC.I. NameApplicationEU Regulatory StatusUS Regulatory Status
This compound 45175:1CosmeticsPermitted with restrictions (CI 60730); not for use in products intended to come into contact with mucous membranes.Permitted with restrictions as Ext. D&C Violet No. 2 for externally applied cosmetics; not for use in lip products or the eye area. Subject to batch certification.
Food ContactNot explicitly listed in the positive lists of Regulation (EU) No 10/2011. General safety requirements of Regulation (EC) 1935/2004 apply. Caution is advised as some safety data sheets recommend against its use in food contact articles.Not explicitly listed in 21 CFR 178.3297 for colorants for polymers.
ToysNot explicitly listed as compliant with EN 71-3. Compliance would need to be determined by testing the final toy product for migration of specific elements.Compliance with ASTM F963 would need to be determined by testing the final toy product for heavy metal content.
Pigment Violet 19 73900Food ContactGenerally considered suitable. Complies with German BfR Recommendation IX and European Resolution AP(89)I.[1]Listed in 21 CFR 178.3297 "Colorants for polymers" without limitations.
ToysCompliant with European Toy Norm EN 71-3:2013.[1]Compliant with ASTM F963.[1]
Pigment Violet 23 51319Food ContactGenerally considered suitable. Complies with German BfR Recommendation IX and European Resolution AP(89)I.Listed in 21 CFR 178.3297 for use in contact lenses. Broader food contact use is not specified.
ToysCompliant with European Toy Norm EN 71-3:2013.Compliant with ASTM F963.

Performance Comparison

Beyond regulatory compliance, the technical performance of a pigment is a critical factor in its selection. The following table summarizes key performance characteristics of this compound, Pigment Violet 19, and Pigment Violet 23.

Table 2: Performance Characteristics

PropertyThis compoundPigment Violet 19Pigment Violet 23
Chemical Type TriarylcarboniumQuinacridoneDioxazine
Shade Bright, reddish violetBluish to reddish violetReddish to bluish purple
Lightfastness (1-8, 8=excellent) 4-5[2]7-8[3][4]7-8[5]
Heat Resistance (°C) 160[2]200-300+[6][7]220-280[5][8]
Migration Resistance (1-5, 5=excellent) Moderate5[3]4 (in flexible PVC)[5]
Solvent Resistance Good[9]Excellent[6]Good[8]
Alkali Resistance 4[2]5[3]5[8]
Acid Resistance 5[2]5[3]5[8]
Tinting Strength HighHighVery High[5]

Experimental Protocols

To ensure regulatory compliance, specific analytical tests are required. Below are detailed methodologies for two key experiments: migration testing and heavy metal analysis.

Migration Testing Protocol (Based on EU Regulation No 10/2011)

This protocol outlines the procedure for determining the specific migration of substances from a plastic material into food simulants.

1. Sample Preparation:

  • Prepare test specimens of the pigmented plastic with a defined surface area.

  • Clean the specimens to remove any surface contamination.

2. Selection of Food Simulants and Test Conditions:

  • Choose food simulants based on the type of food the material is intended to come into contact with (e.g., 10% ethanol for aqueous foods, 3% acetic acid for acidic foods, olive oil or a substitute for fatty foods).

  • Select test conditions (time and temperature) that represent the intended use, often using accelerated conditions to simulate long-term storage.

3. Migration Test:

  • Place the test specimen in contact with the food simulant in a migration cell or by total immersion.

  • Maintain the specified temperature for the designated time.

  • At the end of the test period, remove the specimen and collect the food simulant.

4. Analytical Determination:

  • Analyze the food simulant for the presence and concentration of migrated substances using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds.

5. Calculation and Reporting:

  • Calculate the specific migration in mg of substance per kg of food (mg/kg).

  • Compare the results with the specific migration limits (SMLs) set out in the regulations.

Heavy Metal Analysis Protocol (Based on ICP-MS)

This protocol describes the determination of heavy metal content in pigments using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

1. Sample Digestion:

  • Accurately weigh a representative sample of the pigment.

  • Digest the sample using a mixture of concentrated nitric acid and other acids (e.g., hydrochloric acid, hydrofluoric acid) in a closed-vessel microwave digestion system. This process breaks down the organic matrix and brings the metals into solution.

2. Sample Dilution:

  • After digestion, dilute the sample solution with deionized water to a known volume to bring the metal concentrations within the linear range of the ICP-MS instrument.

3. Instrument Calibration:

  • Prepare a series of calibration standards of known concentrations for the target heavy metals (e.g., lead, cadmium, mercury, arsenic, chromium).

  • Run the calibration standards on the ICP-MS to generate a calibration curve.

4. Sample Analysis:

  • Introduce the diluted sample solution into the ICP-MS. The instrument will atomize and ionize the sample in a high-temperature plasma.

  • The ions are then separated by their mass-to-charge ratio and detected by a mass spectrometer.

5. Quantification and Reporting:

  • Quantify the concentration of each heavy metal in the sample by comparing its signal to the calibration curve.

  • Report the results in mg/kg or ppm and compare them to the regulatory limits specified in standards like EN 71-3 for toys.

Visualizing Regulatory Assessment

The following diagrams illustrate the logical flow of assessing the regulatory compliance of a pigment for a specific application.

Regulatory_Assessment_Workflow Regulatory Assessment Workflow start Start: Pigment Selection identify_app Identify Application (e.g., Food Contact, Toy, Cosmetic) start->identify_app identify_market Identify Target Market (e.g., EU, US) identify_app->identify_market check_positive_lists Check Positive Lists (e.g., EU 10/2011, FDA 21 CFR) identify_market->check_positive_lists is_listed Is Pigment Listed? check_positive_lists->is_listed check_restrictions Check for Restrictions (e.g., SML, use limitations) is_listed->check_restrictions Yes perform_testing Perform Compliance Testing (Migration, Heavy Metals) is_listed->perform_testing No check_restrictions->perform_testing is_compliant Is Compliant? perform_testing->is_compliant approved Approved for Use is_compliant->approved Yes not_approved Not Approved for Use is_compliant->not_approved No Logical_Relationship_Compliance Logical Relationship for Compliance cluster_factors Determining Factors pigment Pigment compliance Compliance pigment->compliance application Specific Application application->compliance regulation Applicable Regulation regulation->compliance

References

Safety Operating Guide

Safe Disposal of Pigment Violet 2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Pigment Violet 2, a common laboratory colorant. Adherence to these procedures is critical to minimize environmental impact and maintain workplace safety.

Essential Safety Precautions and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the inherent hazards of this compound. This substance can cause skin and serious eye irritation and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[2]

  • Respiratory Protection: An approved respirator should be used, especially in areas with inadequate ventilation or when dust formation is likely.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]

Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[2]

  • Ensure adequate ventilation in the handling area.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties

PropertyValue
CAS Number 1326-04-1
EINECS Number 215-414-9
Molecular Weight 2374.2 g/mol
Molecular Formula C120H141MoN8O23PW
Appearance Violet powder
pH Value 7.0 - 8.0
Oil Absorption 45-55 g/100g
Density 1.60 g/cm³
Heat Resistance 160 °C

Source:[2][3]

Toxicological Data

TestResult
Acute Oral Toxicity (LD50) > 5,000 mg/kg
Acute Dermal Toxicity (LD50) > 5,000 mg/kg

Source:[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable federal, state, and local regulations.[5][6]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification: Classify waste containing this compound. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6]

  • Containerization:

    • Place spilled material or waste into a suitable, labeled, and closed container for disposal.[2][6]

    • Use a vacuum or sweep up the material to avoid generating dust.[1][6]

  • Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing or reducing agents.[1]

  • Consultation and Transportation:

    • Consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to determine the appropriate disposal facility.

    • The product may be taken to a waste disposal site or an incineration plant after consultation with the site operator and responsible authorities.[7]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.

Environmental Precautions:

  • Prevent the substance from entering drains, sewers, or waterways.[5][8]

  • In case of a spill, contain the spillage to prevent further leakage if it is safe to do so.[5]

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_ppe Step 1: Safety First cluster_containment Step 2: Containment cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe spill Clean up spill using vacuum or broom ppe->spill container Place waste in a labeled, sealed container spill->container storage Store in a cool, well-ventilated area container->storage consult Consult EHS / Waste Disposal Contractor storage->consult transport Transport to an approved disposal facility (e.g., Incineration Plant) consult->transport

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.